1,4-Diphenyl-1-butanone
Description
Properties
IUPAC Name |
1,4-diphenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c17-16(15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUMEGLMTNAXOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202401 | |
| Record name | 4-Phenylbutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5407-91-0 | |
| Record name | 1,4-Diphenyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5407-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylbutyrophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5407-91-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenylbutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylbutyrophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,4-Diphenyl-1-butanone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1,4-diphenyl-1-butanone, a valuable ketone intermediate in organic synthesis, through the Friedel-Crafts acylation reaction. The document details the underlying chemical principles, reaction mechanisms, and a representative experimental protocol. Key quantitative data from established procedures for analogous reactions are summarized to provide a comparative framework.
Introduction
The Friedel-Crafts acylation is a cornerstone of organic chemistry, enabling the formation of carbon-carbon bonds and the synthesis of aryl ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. The resulting ketones are pivotal precursors in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and fine chemicals.
This compound, also known as 4-phenylbutyrophenone, is a diaryl ketone with applications as a building block in the synthesis of various organic compounds. Its preparation via Friedel-Crafts acylation of benzene with 4-phenylbutanoyl chloride serves as a classic example of this important transformation.
Reaction Mechanism and Principles
The Friedel-Crafts acylation of benzene with 4-phenylbutanoyl chloride proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), reacts with 4-phenylbutanoyl chloride to form a highly electrophilic acylium ion. This ion is stabilized by resonance.[1][2]
-
Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ anion, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although it remains complexed to the product ketone.[3]
-
Work-up: An aqueous work-up is necessary to decompose the aluminum chloride-ketone complex and isolate the final product, this compound.[4]
A significant advantage of Friedel-Crafts acylation over the related alkylation is the deactivating nature of the acyl group, which prevents polysubstitution reactions.[5] Furthermore, the acylium ion is not prone to rearrangement, leading to a single, well-defined product.[5]
Experimental Protocol
The following is a representative experimental procedure for the synthesis of this compound based on established methods for Friedel-Crafts acylation.
Materials:
-
4-Phenylbutanoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Benzene (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser (fitted with a drying tube), suspend anhydrous aluminum chloride in anhydrous dichloromethane. Cool the flask in an ice bath with stirring.
-
Addition of Reactants: Dissolve 4-phenylbutanoyl chloride in anhydrous benzene. Add this solution dropwise to the cooled suspension of aluminum chloride via the addition funnel. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching the Reaction: After the reaction is deemed complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as hydrogen chloride gas will be evolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine all organic layers.
-
Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Data Presentation
| Parameter | Typical Range/Value | Reference |
| Reactant Molar Ratio (Arene:Acyl Halide) | 1:1 to 5:1 (excess arene can be the solvent) | General Knowledge |
| Catalyst Molar Ratio (Acyl Halide:AlCl₃) | 1:1 to 1:1.2 | [6] |
| Solvent | Dichloromethane, Carbon disulfide, Nitrobenzene, or excess arene | General Knowledge |
| Temperature | 0 °C to room temperature for addition, then room temperature to reflux | [2] |
| Reaction Time | 30 minutes to several hours | [2] |
| Typical Yield | 60-95% (highly dependent on substrate and conditions) | General Knowledge |
Physical and Spectroscopic Data for this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆O | [1] |
| Molecular Weight | 224.30 g/mol | [1] |
| Appearance | White to pale yellow or pale pink powder or granules | [7] |
| Melting Point | 51.5-57.5 °C | [7] |
| CAS Number | 5407-91-0 | [1] |
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Reaction mechanism for the Friedel-Crafts acylation of benzene.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound synthesis.
Conclusion
The Friedel-Crafts acylation provides a direct and effective method for the synthesis of this compound. Careful control of reaction conditions, particularly the exclusion of moisture and the stoichiometry of the Lewis acid catalyst, is crucial for achieving high yields. The provided experimental protocol, based on established procedures for similar reactions, offers a solid foundation for the laboratory preparation of this compound. Further optimization of reaction parameters may be necessary to maximize the yield and purity of the final product. This guide serves as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.
References
1,4-Diphenyl-1-butanone CAS number and properties
CAS Number: 5407-91-0
This technical guide provides an in-depth overview of 1,4-Diphenyl-1-butanone, including its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and analytical methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical and Physical Properties
This compound, also known as 4-Phenylbutyrophenone, is a ketone derivative featuring two phenyl groups. Its properties are summarized in the tables below for easy reference.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 5407-91-0[1][2][3][4] |
| Molecular Formula | C₁₆H₁₆O[1][2] |
| IUPAC Name | 1,4-diphenylbutan-1-one[2] |
| Synonyms | 4-Phenylbutyrophenone, 3-Phenylpropyl phenyl ketone |
| InChI Key | GBUMEGLMTNAXOM-UHFFFAOYSA-N[2][3] |
| SMILES | C1=CC=C(C=C1)CCCC(=O)C2=CC=CC=C2[2] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 224.30 g/mol [1][2] |
| Appearance | White to pale yellow or pale pink powder/granules[5] |
| Melting Point | 54-56 °C[2] |
| Boiling Point | 180 °C at 8 mmHg[2] |
| Purity | ≥97.5% (by GC)[5] |
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and analysis of this compound.
Synthesis: Friedel-Crafts Acylation
A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with 4-phenylbutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction:
4-Phenylbutyryl chloride + Benzene --(AlCl₃)--> this compound + HCl
Methodology:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap) is assembled. The entire apparatus is kept under an inert atmosphere (e.g., dry nitrogen or argon).
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and an excess of dry benzene, which serves as both the reactant and the solvent. The mixture is cooled in an ice bath to 0-5 °C.
-
Addition of Acyl Chloride: 4-Phenylbutyryl chloride (1.0 equivalent) is dissolved in a small amount of dry benzene and added to the dropping funnel. This solution is then added dropwise to the stirred, cooled benzene/AlCl₃ slurry over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux (around 60°C) for 1-2 hours to ensure the reaction goes to completion.
-
Quenching: The reaction mixture is cooled back to 0-5 °C in an ice bath. It is then carefully and slowly quenched by the addition of crushed ice, followed by cold dilute hydrochloric acid (e.g., 2M HCl) to decompose the aluminum chloride complex.
-
Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Recrystallization
The crude this compound, which is a solid at room temperature, can be purified by recrystallization.
Methodology:
-
Solvent Selection: A suitable solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A mixed solvent system of ethanol and water or a single solvent like isopropanol is often effective for ketones of this type.
-
Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimal amount of the hot solvent (e.g., ethanol) is added until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes. The charcoal is then removed by hot filtration.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. The flask should be covered to prevent solvent evaporation. As the solution cools, the solubility of the product decreases, leading to the formation of crystals.
-
Maximizing Yield: Once the solution has reached room temperature and crystal formation has slowed, the flask can be placed in an ice bath for 30-60 minutes to maximize the yield of the precipitate.
-
Isolation and Washing: The crystals are collected by vacuum filtration using a Büchner funnel. The collected crystals are washed with a small amount of the ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.
-
Drying: The purified crystals are dried in a vacuum oven at a temperature well below their melting point to remove any residual solvent.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic and chromatographic methods.
Table 3: Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the butanone chain. The protons alpha to the carbonyl group will be shifted downfield. |
| ¹³C NMR | A characteristic signal for the carbonyl carbon is expected in the range of 190-220 ppm. Signals for the aromatic carbons will appear between 110-150 ppm, and the aliphatic carbons will be in the 10-60 ppm range. |
| IR Spectroscopy | A strong, sharp absorption band characteristic of a C=O (ketone) stretch is expected around 1685 cm⁻¹. Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, and aliphatic C-H stretching bands will be just below 3000 cm⁻¹. |
| Mass Spectrometry | The electron ionization mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 224.3). Characteristic fragmentation patterns for ketones and aromatic compounds will also be present. |
Chromatographic Analysis
Gas Chromatography (GC): Purity is typically assessed using Gas Chromatography, often with a Flame Ionization Detector (FID). A capillary column with a non-polar stationary phase is suitable for this analysis. The retention time of the main peak under specific conditions (e.g., temperature program, carrier gas flow rate) confirms the compound's identity when compared to a standard, and the peak area percentage is used to determine its purity.
Mandatory Visualizations
Synthetic and Purification Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 4. byjus.com [byjus.com]
- 5. friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene - PG.CHEMEASY [chemisfast.blogspot.com]
An In-Depth Technical Guide to 1,4-Diphenyl-1-butanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-diphenyl-1-butanone, a ketone with potential applications in organic synthesis and as a scaffold in medicinal chemistry. This document details its chemical identity, structural information, and physical properties. A standard synthetic protocol via Friedel-Crafts acylation is presented, along with key spectral data for characterization. While direct biological data for this compound is limited, this guide discusses the known biological activities of structurally related butanone derivatives to provide context for potential research and development.
Chemical Identity and Structure
IUPAC Name: 1,4-diphenylbutan-1-one
Synonyms: 4-Phenylbutyrophenone
Molecular Formula: C₁₆H₁₆O
Structure:
-
SMILES: O=C(CCCc1ccccc1)c1ccccc1
-
InChI Key: GBUMEGLMTNAXOM-UHFFFAOYSA-N
The structure of this compound consists of a four-carbon butanone chain with phenyl substituents at positions 1 and 4. The ketone functional group is located at the first carbon atom.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 224.30 g/mol | [1] |
| Appearance | White to pale yellow or pale pink powder or granules | |
| Melting Point | 51.5-57.5 °C | |
| Boiling Point | 180 °C at 8 mmHg | |
| CAS Number | 5407-91-0 | [1] |
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with 4-phenylbutyryl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[2]
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Benzene (anhydrous)
-
4-Phenylbutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Water
-
Anhydrous magnesium sulfate
-
Sodium bicarbonate (saturated solution)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas trap, add anhydrous benzene and anhydrous dichloromethane.
-
Cool the flask in an ice-water bath.
-
Carefully and portion-wise add anhydrous aluminum chloride to the stirred solution.
-
Add 4-phenylbutyryl chloride to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
The reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Spectral Data
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak (M+) at m/z = 224, corresponding to its molecular weight.[1] Key fragmentation patterns can be observed, which are characteristic of the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (CDCl₃):
-
Aromatic protons: Multiplets in the range of 7.20-8.00 ppm.
-
-CH₂- protons adjacent to the carbonyl group: A triplet around 3.00 ppm.
-
-CH₂- protons adjacent to the phenyl group: A triplet around 2.70 ppm.
-
-CH₂- protons at the 3-position: A multiplet around 2.00 ppm.
Predicted ¹³C NMR (CDCl₃):
-
Carbonyl carbon: A signal around 200 ppm.
-
Aromatic carbons: Signals in the range of 125-140 ppm.
-
Aliphatic carbons: Signals in the range of 20-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show a strong absorption band characteristic of the carbonyl (C=O) stretch of an aromatic ketone, typically in the region of 1680-1700 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic protons.
Biological Activity and Potential Applications
Currently, there is a lack of specific studies in the public domain detailing the biological activity or pharmacological profile of this compound. However, the butanone scaffold is present in various biologically active molecules.
-
Substituted Butanones: Derivatives of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a tobacco-specific nitrosamine, have been studied for their cytotoxicity and genotoxicity.[3]
-
Cytotoxicity of Butanone Analogues: Studies on compounds like 1,4-diamino-2-butanone have shown cytotoxic effects on human colon carcinoma cells, with the mechanism involving the generation of reactive oxygen species.[4]
-
Pharmacological Evaluation of Substituted Cathinones: The core structure of this compound is related to cathinones, which are known to act as central nervous system stimulants.[5]
These examples suggest that this compound could serve as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore the biological activities of this compound and its derivatives.
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound via Friedel-Crafts acylation.
Caption: Workflow for the synthesis of this compound.
Friedel-Crafts Acylation Mechanism
The logical relationship in the reaction mechanism is depicted below.
Caption: Mechanism of Friedel-Crafts acylation for this compound synthesis.
References
- 1. 1-Butanone, 1,4-diphenyl- [webbook.nist.gov]
- 2. PG.CHEMEASY: friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene [chemisfast.blogspot.com]
- 3. Cytotoxicity, genotoxicity and transforming activity of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in rat tracheal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emerging drugs of abuse: current perspectives on substituted cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties of 1,4-Diphenyl-1-butanone (melting point, boiling point)
Technical Guide: Physicochemical Properties of 1,4-Diphenyl-1-butanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 5407-91-0), also known as 4-Phenylbutyrophenone, is a ketone with the molecular formula C₁₆H₁₆O. Its structure features a butanone chain with phenyl groups at positions 1 and 4. Understanding the fundamental physical properties of this compound, such as its melting and boiling points, is critical for its synthesis, purification, handling, and application in research and development. This document provides a concise technical overview of these key properties, outlines standard experimental protocols for their determination, and presents a logical visualization of the compound's physical states relative to temperature.
Physical Properties
The melting and boiling points are critical parameters that define the physical state of a substance under varying temperature and pressure conditions. These properties are essential for establishing purity criteria and designing experimental and industrial processes.
Data Presentation
The quantitative physical properties of this compound are summarized in the table below. The data represents a range of values reported in the literature, reflecting slight variations due to experimental conditions and sample purity.
| Physical Property | Value | Conditions |
| Melting Point | 51.5 - 57.5 °C | Atmospheric Pressure |
| 54 - 56 °C | Atmospheric Pressure | |
| Boiling Point | 180 °C | 8 mmHg (Reduced Pressure) |
Data sourced from Thermo Fisher Scientific.[1][2]
Experimental Protocols
The determination of melting and boiling points is a fundamental procedure in chemical characterization. The following sections detail the standard methodologies employed for these measurements.
Melting Point Determination (Capillary Method)
The capillary method is the most widely accepted technique for accurate melting point determination and is recognized by major pharmacopeias.[3][4]
Principle: A small, finely powdered sample of the crystalline solid is heated at a controlled rate. The melting point range is the temperature interval from the first appearance of liquid (collapse point) to the complete liquefaction of the solid (clear point).[4][5] A narrow melting range (typically 0.5-1.0°C) is indicative of a high-purity compound.[5]
Methodology:
-
Sample Preparation: A small amount of this compound is thoroughly dried and finely powdered.[6]
-
Capillary Loading: The powdered sample is packed into a thin-walled glass capillary tube, sealed at one end, to a height of approximately 2-3 mm.[4][6]
-
Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., a Mel-Temp or similar device) adjacent to a calibrated thermometer or digital temperature probe.[3]
-
Heating: The sample is initially heated rapidly to a temperature approximately 5-10°C below the expected melting point.[4] The heating rate is then reduced to a slow, controlled rate (e.g., 1-2°C per minute) to ensure thermal equilibrium.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[6]
Boiling Point Determination (Micro Method at Reduced Pressure)
For substances that may decompose at their atmospheric boiling point or have very high boiling points, determination under reduced pressure (vacuum) is necessary.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding pressure.[7] By reducing the ambient pressure, the boiling point is lowered. This allows for distillation at a lower temperature, preventing thermal degradation.
Methodology:
-
Apparatus Setup: A small-scale distillation apparatus is assembled. A few milliliters of this compound are placed in a small flask (e.g., a Hickman still or a micro-distillation setup) with a boiling chip.
-
Pressure Regulation: The apparatus is connected to a vacuum pump, and the pressure is lowered to the desired level (e.g., 8 mmHg), monitored by a manometer.
-
Heating: The sample is gently heated with stirring. The temperature of the vapor is measured by a thermometer with the bulb positioned at the vapor outlet, ensuring it is not submerged in the liquid.
-
Observation and Recording: The liquid is heated until it boils and a steady stream of condensate is observed on the thermometer bulb. The stable temperature reading on the thermometer is recorded as the boiling point at that specific pressure.[7]
Visualization
The following diagram illustrates the relationship between temperature and the physical state of this compound based on its known melting and boiling points at specified pressures.
Caption: Logical workflow of phase transitions for this compound.
References
- 1. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. thinksrs.com [thinksrs.com]
- 4. mt.com [mt.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. scribd.com [scribd.com]
Spectroscopic Profile of 1,4-Diphenyl-1-butanone: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Diphenyl-1-butanone, a compound of interest in various fields of chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 4-Phenylbutyrophenone
-
CAS Number: 5407-91-0[1]
-
Molecular Formula: C₁₆H₁₆O[1]
-
Molecular Weight: 224.30 g/mol [1]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented below is based on a spectrum acquired at 500 MHz in Chloroform-d (CDCl₃).
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.96 | d | 2H | Ar-H (ortho to C=O) |
| 7.55 | t | 1H | Ar-H (para to C=O) |
| 7.46 | t | 2H | Ar-H (meta to C=O) |
| 7.29 | m | 2H | Ar-H |
| 7.20 | m | 3H | Ar-H |
| 3.03 | t | 2H | -CH₂-C=O |
| 2.74 | t | 2H | Ar-CH₂- |
| 2.08 | p | 2H | -CH₂-CH₂-CH₂- |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| 199.5 | C=O |
| 141.8 | Ar-C (quaternary) |
| 136.9 | Ar-C (quaternary) |
| 133.0 | Ar-CH |
| 128.6 | Ar-CH |
| 128.4 | Ar-CH |
| 128.0 | Ar-CH |
| 125.9 | Ar-CH |
| 38.0 | -CH₂-C=O |
| 35.2 | Ar-CH₂- |
| 25.5 | -CH₂-CH₂-CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum indicates the presence of specific functional groups. The following are the characteristic absorption bands expected for this compound.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~3060-3030 | Medium | C-H | Aromatic Stretch |
| ~2930-2850 | Medium | C-H | Aliphatic Stretch |
| ~1685 | Strong | C=O | Ketone Stretch |
| ~1600, 1495, 1450 | Medium-Weak | C=C | Aromatic Ring Stretch |
| ~750, ~690 | Strong | C-H | Aromatic Out-of-plane Bend |
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The data below corresponds to Electron Ionization (EI) mass spectrometry.
| m/z | Relative Intensity (%) | Assignment |
| 224 | 25 | [M]⁺ (Molecular Ion) |
| 120 | 80 | [C₈H₈O]⁺ |
| 105 | 100 | [C₇H₅O]⁺ (Benzoyl cation) |
| 91 | 60 | [C₇H₇]⁺ (Tropylium cation) |
| 77 | 40 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Filter the solution through a pipette with a cotton plug into a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 500 MHz
-
Solvent: CDCl₃
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
Acquisition Time: 3.0 s
-
-
¹³C NMR Acquisition:
-
Spectrometer: 125 MHz
-
Solvent: CDCl₃
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
-
Acquisition Time: 1.5 s
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and reference the solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the compound by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to a KBr or NaCl salt plate, and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory with the solid sample.
-
Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Processing: Perform a background scan with no sample present. Acquire the sample spectrum and ratio it against the background to obtain the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization:
-
Method: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
-
Analysis:
-
Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Mass Range: m/z 50-500
-
-
Data Acquisition: Acquire the mass spectrum, recording the relative abundance of ions at each mass-to-charge ratio.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide on the Solubility of 1,4-Diphenyl-1-butanone in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility characteristics of 1,4-diphenyl-1-butanone, a compound of interest in various research and development sectors. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for determining its solubility in common organic solvents. It includes detailed experimental protocols, a structured table for data presentation, and a visual representation of the experimental workflow to aid researchers in generating reliable and comparable solubility data.
Introduction
This compound is a carbonyl compound with a molecular formula of C₁₆H₁₆O.[1][2] Understanding its solubility in various organic solvents is crucial for a wide range of applications, including reaction chemistry, purification processes like crystallization, and formulation development in the pharmaceutical industry. The principle of "like dissolves like" suggests that its solubility will be influenced by the polarity of the solvent relative to the solute. This guide provides the necessary protocols to quantify this solubility.
Quantitative Solubility Data
Table 1: Experimental Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| Ethanol | ||||
| Methanol | ||||
| Acetone | ||||
| Dichloromethane | ||||
| Chloroform | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Hexane |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a solid organic compound such as this compound. This protocol is synthesized from established methods for solubility testing.[3][4][5][6]
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, chloroform, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Spatula
-
Small test tubes or vials with caps
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or incubator
-
Micropipettes
-
Filtration apparatus (e.g., syringe filters)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
3.2. Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh a small amount of the chosen solvent (e.g., 2 mL) into a test tube or vial.
-
Add a small, accurately weighed amount of this compound to the solvent.
-
Seal the container and agitate the mixture vigorously using a vortex mixer or magnetic stirrer.
-
Continue adding small, weighed portions of the solute until a slight excess of undissolved solid remains, indicating that a saturated solution has been formed.
-
Place the sealed container in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and allow it to equilibrate for a sufficient period (e.g., 24 hours) with continuous stirring to ensure equilibrium is reached.
-
-
Isolation of the Solute from the Saturated Solution:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear, supernatant liquid (the saturated solution) using a micropipette. To avoid transferring any solid particles, it is advisable to use a syringe filter.
-
Transfer the accurately measured volume of the saturated solution to a pre-weighed evaporating dish or vial.
-
-
Quantification of the Dissolved Solute:
-
Carefully evaporate the solvent from the dish or vial. This can be done at room temperature in a fume hood, or more rapidly in an oven at a temperature below the melting and boiling points of the solute and solvent, respectively. A vacuum oven is recommended for efficient and gentle solvent removal.
-
Once the solvent has been completely removed, reweigh the dish or vial containing the dried solute.
-
The difference between the final weight and the initial weight of the empty container gives the mass of the solute that was dissolved in the known volume of the solvent.
-
3.3. Calculation of Solubility
-
Solubility in g/100 mL:
-
Calculate the mass of the dissolved solute.
-
Divide the mass of the dissolved solute by the volume of the solvent sample taken.
-
Multiply the result by 100 to express the solubility in grams per 100 mL of solvent.
-
-
Solubility in mol/L:
-
Convert the mass of the dissolved solute to moles by dividing by the molecular weight of this compound (224.30 g/mol ).[7]
-
Divide the moles of the solute by the volume of the solvent sample in liters to obtain the molar solubility (mol/L).
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
This technical guide provides a robust framework for researchers, scientists, and drug development professionals to determine and record the solubility of this compound in common organic solvents. By following the detailed experimental protocol and utilizing the provided data presentation table, consistent and reliable solubility data can be generated. This information is invaluable for optimizing experimental conditions, developing purification strategies, and formulating new products containing this compound. The included workflow diagram offers a clear visual aid to the experimental process, ensuring a systematic and logical approach to data generation.
References
- 1. 1-Butanone, 1,4-diphenyl- [webbook.nist.gov]
- 2. 1-Butanone, 1,4-diphenyl- [webbook.nist.gov]
- 3. chem.ws [chem.ws]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. scribd.com [scribd.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. 1,4-Diphenylbutan-2-one | C16H16O | CID 562082 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1,4-Diphenyl-1-butanone Derivatives via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,4-diphenyl-1-butanone and its derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. While the Grignard reaction is a powerful tool for C-C bond formation, its direct application to precursors like γ-butyrolactone for the synthesis of this specific ketone is problematic due to the high reactivity of the intermediate ketone, which leads to the formation of a tertiary alcohol as the major product. This guide, therefore, focuses on a more robust and widely applicable method: Friedel-Crafts acylation .
This document details the synthetic strategy, experimental protocols, and characterization of this compound and its derivatives. Quantitative data is presented in structured tables for easy comparison, and reaction mechanisms and workflows are illustrated with clear diagrams.
Synthetic Strategy: The Friedel-Crafts Acylation Approach
The most effective and common method for the synthesis of this compound and its derivatives is the Friedel-Crafts acylation of an aromatic substrate with a suitable acyl chloride in the presence of a Lewis acid catalyst. This electrophilic aromatic substitution reaction provides a direct and efficient route to the target ketone.
The overall synthetic strategy can be broken down into two main stages:
-
Preparation of the Acylating Agent: Synthesis of 4-phenylbutanoyl chloride or its substituted analogues.
-
Friedel-Crafts Acylation: Reaction of the acyl chloride with an aromatic compound (e.g., benzene or a substituted benzene) to yield the desired this compound derivative.
Chemical formula and molecular weight of 1,4-Diphenyl-1-butanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1,4-Diphenyl-1-butanone, also known as 4-Phenylbutyrophenone. This document is intended for use by researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Identity and Physicochemical Properties
This compound is a ketone derivative with two phenyl groups. Its chemical structure and key properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₆O | [1][2][3] |
| Molecular Weight | 224.30 g/mol | [1][3] |
| IUPAC Name | 1,4-diphenylbutan-1-one | [3] |
| Synonyms | 4-Phenylbutyrophenone | [1][3] |
| CAS Number | 5407-91-0 | [1] |
| Appearance | White to pale yellow powder or granules | |
| Melting Point | 54-56 °C | |
| Boiling Point | 180 °C at 8 mmHg | |
| Predicted XlogP | 4.1 | [2] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with 4-phenylbutyryl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃)[4]. This electrophilic aromatic substitution reaction introduces the 4-phenylbutanoyl group onto the benzene ring to form the desired ketone[5].
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Benzene (anhydrous)
-
4-Phenylbutyryl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous benzene (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution.
-
Once the aluminum chloride has dissolved, add 4-phenylbutyryl chloride (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic methods.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Vibration |
| ~3060-3030 | Aromatic C-H stretch |
| ~2930-2850 | Aliphatic C-H stretch |
| ~1685 | C=O (ketone) stretch |
| ~1600, ~1495, ~1450 | Aromatic C=C stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are outlined below.
¹H NMR:
-
~7.95 (d, 2H): Protons on the phenyl ring adjacent to the carbonyl group.
-
~7.55-7.45 (m, 3H): Remaining protons on the phenyl ring adjacent to the carbonyl group.
-
~7.30-7.15 (m, 5H): Protons on the terminal phenyl group.
-
~3.05 (t, 2H): Methylene protons adjacent to the carbonyl group (-CO-CH₂-).
-
~2.75 (t, 2H): Methylene protons adjacent to the terminal phenyl group (-CH₂-Ph).
-
~2.10 (quintet, 2H): Central methylene protons (-CH₂-CH₂-CH₂-).
¹³C NMR:
-
~199.5: Carbonyl carbon (C=O).
-
~141.5: Quaternary carbon of the terminal phenyl group.
-
~137.0: Quaternary carbon of the phenyl group adjacent to the carbonyl.
-
~133.0, 128.6, 128.5, 128.4, 128.0, 126.0: Aromatic carbons.
-
~38.0: Methylene carbon adjacent to the carbonyl group.
-
~35.5: Methylene carbon adjacent to the terminal phenyl group.
-
~25.5: Central methylene carbon.
Mass Spectrometry
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 224. Key fragmentation patterns would include the loss of the phenyl group (m/z = 147) and the benzoyl cation (m/z = 105).
Biological Activity and Drug Development Potential
While specific signaling pathways for this compound are not extensively documented in the literature, the butyrophenone scaffold is of significant interest in medicinal chemistry. Butyrophenone derivatives are known to exhibit a range of biological activities, with some being developed as antipsychotic agents[6]. The mechanism of action for many of these compounds involves antagonism at dopamine and serotonin receptors.
The biological evaluation of novel butyrophenone analogs like this compound could involve a series of in vitro and in vivo assays to determine their pharmacological profile.
Further research is required to elucidate the specific biological targets and potential therapeutic applications of this compound. Its structural similarity to other pharmacologically active butyrophenones makes it a compound of interest for further investigation in drug discovery programs.
References
- 1. 1-Butanone, 1,4-diphenyl- [webbook.nist.gov]
- 2. PubChemLite - this compound (C16H16O) [pubchemlite.lcsb.uni.lu]
- 3. 4-Phenylbutyrophenone | C16H16O | CID 79413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Versatile Ketone: A Technical Guide to the Discovery and History of 1,4-Diphenyl-1-butanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Diphenyl-1-butanone, a butyrophenone derivative, has carved a niche for itself as a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its structural motif is a key component in a variety of biologically active molecules. This in-depth technical guide traces the historical milestones of this compound, from its likely inception through the well-established Friedel-Crafts acylation to modern synthetic innovations. We will delve into the seminal synthetic routes, provide detailed experimental protocols for its preparation and characterization, and present key quantitative data in a clear, comparative format. This guide aims to be a comprehensive resource for researchers and professionals engaged in the fields of organic synthesis and drug discovery.
Discovery and Historical Context
The specific first synthesis of this compound is not definitively documented in a singular, seminal publication. However, its creation is intrinsically linked to the development of one of the most powerful tools in aromatic chemistry: the Friedel-Crafts acylation . Developed in 1877 by Charles Friedel and James Crafts, this reaction provided a reliable method for attaching acyl groups to aromatic rings, paving the way for the synthesis of a vast array of aromatic ketones.[1][2]
Given the structure of this compound, it is highly probable that its first synthesis was achieved via the Friedel-Crafts acylation of benzene with 4-phenylbutyryl chloride, catalyzed by a Lewis acid such as aluminum chloride.[3][4] This reaction aligns with the broader exploration of aromatic chemistry and the synthesis of ketones for various applications, including as intermediates for more complex molecules.
While the exact date of its first synthesis is elusive, the importance of the butyrophenone scaffold, to which this compound belongs, grew significantly with the discovery of antipsychotic drugs like haloperidol in the mid-20th century.[5] This spurred further interest in the synthesis and modification of butyrophenone derivatives, solidifying the role of compounds like this compound as crucial building blocks in medicinal chemistry.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a compound's properties is essential for its application in research and development. The key physicochemical and spectroscopic data for this compound are summarized in the tables below.
Table 1: Physicochemical Properties of this compound [6][7]
| Property | Value |
| Molecular Formula | C₁₆H₁₆O |
| Molecular Weight | 224.30 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | 55-58 °C |
| Boiling Point | 180 °C at 8 mmHg |
| CAS Number | 5407-91-0 |
Table 2: Spectroscopic Data for this compound [8][9][10]
| Spectroscopic Technique | Key Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.00-7.95 (m, 2H, Ar-H), 7.60-7.40 (m, 3H, Ar-H), 7.35-7.15 (m, 5H, Ar-H), 3.05 (t, J=7.2 Hz, 2H, -CH₂-CO-), 2.75 (t, J=7.6 Hz, 2H, -CH₂-Ph), 2.10 (quintet, J=7.4 Hz, 2H, -CH₂-CH₂-CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 199.8 (C=O), 141.8 (Ar-C), 137.0 (Ar-C), 133.0 (Ar-CH), 128.6 (Ar-CH), 128.4 (Ar-CH), 128.0 (Ar-CH), 125.9 (Ar-CH), 38.2 (-CH₂-), 35.2 (-CH₂-), 25.8 (-CH₂-) |
| Infrared (IR, KBr) | ν 3060, 3025 (C-H, aromatic), 2935, 2860 (C-H, aliphatic), 1685 (C=O, ketone), 1600, 1495, 1450 (C=C, aromatic) cm⁻¹ |
| Mass Spectrometry (EI) | m/z (%) 224 (M⁺), 120, 105, 91, 77 |
Key Synthetic Methodologies
The synthesis of this compound can be approached through several established organic reactions. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.
Friedel-Crafts Acylation
This is the most direct and historically significant method for the preparation of this compound. The reaction involves the electrophilic substitution of a hydrogen atom on the benzene ring with an acyl group derived from 4-phenylbutyryl chloride.
Reaction Scheme:
References
- 1. 1,4-Diketone synthesis by C-C coupling [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene - PG.CHEMEASY [chemisfast.blogspot.com]
- 5. Butyrophenone - Wikipedia [en.wikipedia.org]
- 6. 4-Phenylbutyrophenone | C16H16O | CID 79413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. butanone low high resolution H-1 proton nmr spectrum of butanone analysis interpretation of chemical shifts ppm spin spin line splitting for 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
Basic reactivity of the ketone group in 1,4-Diphenyl-1-butanone
An In-Depth Technical Guide to the Basic Reactivity of the Ketone Group in 1,4-Diphenyl-1-butanone
Introduction
This compound, also known as 4-Phenylbutyrophenone, is a ketone featuring a carbonyl group bonded to a phenyl group and a 3-phenylpropyl group. Its chemical formula is C₁₆H₁₆O. The reactivity of this molecule is primarily dictated by the ketone functional group (C=O) and the acidic protons on the alpha-carbon (the carbon adjacent to the carbonyl). This guide details the core reactivity principles of the ketone group in this compound, focusing on nucleophilic addition, oxidation, reduction, and enolate chemistry. This information is crucial for researchers in organic synthesis and drug development for designing synthetic routes and understanding molecular interactions.
Nucleophilic Addition to the Carbonyl Group
The carbon-oxygen double bond of the ketone is polarized, with the carbon atom bearing a partial positive charge (δ+) and the oxygen atom a partial negative charge (δ-). This makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.[1] This reaction, known as nucleophilic addition, is a fundamental transformation of ketones.[1][2] Upon nucleophilic attack, the hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral), forming an alkoxide intermediate which is subsequently protonated to yield an alcohol.[2]
Common Nucleophilic Addition Reactions
-
Grignard Reaction : Organomagnesium halides (Grignard reagents, R-MgX) are potent carbon-based nucleophiles that react with ketones to form tertiary alcohols.[3] For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) followed by an acidic workup would yield 1,4-diphenyl-1-pentanol.
-
Wittig Reaction : This reaction uses a phosphorus ylide (a Wittig reagent) to convert a ketone into an alkene.[4][5] It is a powerful method for C=C bond formation, replacing the C=O bond with a C=C-R₂ bond.[5]
-
Cyanohydrin Formation : The addition of hydrogen cyanide (HCN) across the carbonyl double bond yields a cyanohydrin. This reaction adds a carbon and a hydroxyl group to the former carbonyl carbon.
Reduction of the Ketone Group
The ketone group can be reduced to a secondary alcohol. This is a specific type of nucleophilic addition where the nucleophile is a hydride ion (H⁻). Common laboratory reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[6][7]
-
Sodium Borohydride (NaBH₄) : A mild reducing agent that selectively reduces aldehydes and ketones.[6][8] It is often used in alcoholic solvents like methanol or ethanol. The reaction converts this compound to 1,4-diphenyl-1-butanol.
-
Lithium Aluminum Hydride (LiAlH₄) : A much stronger reducing agent than NaBH₄. While it also reduces ketones to alcohols, it will also reduce other functional groups like esters and carboxylic acids.
-
Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., Pt, Pd, Ni) to reduce the carbonyl group.[9] A significant consideration for this compound is the potential for competitive hydrogenation of the aromatic rings. The choice of solvent can influence the selectivity; non-coordinating solvents like alkanes may favor aromatic ring hydrogenation, while coordinating solvents like alcohols can direct the reaction towards the C=O bond.[10][11]
| Reducing Agent | Typical Solvent | Product | Selectivity & Conditions |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 1,4-Diphenyl-1-butanol | Highly selective for the ketone group. Reaction is typically run at room temperature.[8] |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 1,4-Diphenyl-1-butanol | Very powerful, less selective than NaBH₄. Must be performed under anhydrous conditions. |
| H₂ / Catalyst (e.g., Pt/TiO₂) | Varies | 1,4-Diphenyl-1-butanol or 4-Cyclohexyl-2-butanone | Selectivity depends on catalyst and solvent. Alcoholic solvents can favor ketone reduction.[10][11] |
Table 1. Common reagents for the reduction of this compound.
Representative Experimental Protocol: Reduction with NaBH₄
This protocol is a representative example for the reduction of a ketone to a secondary alcohol and may require optimization.
-
Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approx. 0.25 M concentration).[12] Cool the solution to 0 °C in an ice bath.
-
Reaction : Slowly add sodium borohydride (NaBH₄, approx. 1.0 eq) to the stirred solution in small portions. Note: NaBH₄ reacts with methanol, so a slight excess may be required.
-
Monitoring : Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).
-
Workup : Quench the reaction by slowly adding dilute hydrochloric acid (1 M HCl) until the effervescence ceases. Remove the methanol under reduced pressure.
-
Extraction : Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification : Remove the solvent via rotary evaporation. The crude product, 1,4-diphenyl-1-butanol, can be purified by recrystallization or column chromatography.[13]
Oxidation of the Ketone Group
Ketones are generally resistant to oxidation compared to aldehydes, as they lack a hydrogen atom directly attached to the carbonyl carbon. Strong oxidizing agents under harsh conditions can cleave the C-C bonds adjacent to the carbonyl group. However, a more synthetically useful oxidation is the Baeyer-Villiger oxidation.
Baeyer-Villiger Oxidation
This reaction converts a ketone into an ester by inserting an oxygen atom into a C-C bond adjacent to the carbonyl group.[14][15] The reaction is typically carried out with peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA).[16] The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[15][17]
For this compound, the two groups are phenyl and a primary alkyl (3-phenylpropyl). Since the phenyl group has a higher migratory aptitude than a primary alkyl group, the oxygen atom will insert between the carbonyl carbon and the phenyl group.
-
Reactants : this compound + Peroxyacid (e.g., mCPBA)
-
Predicted Product : 3-Phenylpropyl benzoate
Reactivity of α-Hydrogens: Enolate Chemistry
The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are weakly acidic (pKa ≈ 19-21 for ketones).[18][19] This acidity is due to the resonance stabilization of the resulting conjugate base, the enolate ion.[20] In the enolate, the negative charge is delocalized between the α-carbon and the carbonyl oxygen.[18]
In this compound, the α-hydrogens are on the C2 position (the methylene group, -CH₂-). Deprotonation with a strong base, such as lithium diisopropylamide (LDA), will generate the corresponding enolate.[19]
Enolates are powerful nucleophiles and will react with various electrophiles, primarily through the α-carbon.[21]
-
Alkylation : The most useful reaction of enolates is their alkylation with an alkyl halide in an Sₙ2 reaction.[22] This forms a new carbon-carbon bond at the α-position.[22][23] For example, forming the enolate of this compound with LDA and then adding methyl iodide (CH₃I) would yield 1,4-diphenyl-2-methyl-1-butanone. Complete conversion to the enolate using a strong, non-nucleophilic base like LDA is crucial to avoid side reactions.[23]
Applications in Drug Development
Understanding the reactivity of the ketone in molecules like this compound is vital for drug development professionals. These fundamental reactions allow for:
-
Scaffold Modification : The reactions described above (reduction, Grignard addition, α-alkylation) enable the synthesis of a diverse library of analogues from a single starting material. This is a cornerstone of structure-activity relationship (SAR) studies.
-
Metabolic Prediction : The ketone group is a potential site for metabolic reduction in vivo. Predicting and understanding this transformation is critical for assessing a drug candidate's pharmacokinetic profile.
-
Prodrug Design : The ketone can be converted into a more soluble or bioavailable group (e.g., an ester via Baeyer-Villiger oxidation) that is later cleaved in the body to release the active compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. unwisdom.org [unwisdom.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts [repository.cam.ac.uk]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
- 13. rsc.org [rsc.org]
- 14. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 15. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 16. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 22.5 Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation - Organic Chemistry | OpenStax [openstax.org]
- 20. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 23. organicchemistrytutor.com [organicchemistrytutor.com]
Methodological & Application
Application Note: A Reliable Two-Step Synthesis of 1,4-Diphenyl-1-butanone
Introduction
1,4-Diphenyl-1-butanone, also known as 4-phenylbutyrophenone, is a ketone derivative with a structure that features in various chemical syntheses. Its synthesis is a common objective in organic chemistry, providing a practical example of key transformations. The most established and reliable route to this compound involves a two-step process: a base-catalyzed aldol condensation (Claisen-Schmidt reaction) to form an α,β-unsaturated ketone, followed by a selective catalytic hydrogenation of the carbon-carbon double bond. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, suitable for researchers in organic synthesis and drug development.
Overall Reaction Scheme:
-
Step 1: Claisen-Schmidt Condensation C₆H₅CHO (Benzaldehyde) + C₆H₅COCH₃ (Acetophenone) → C₁₅H₁₂O (Benzalacetophenone/Chalcone) + H₂O
-
Step 2: Catalytic Hydrogenation C₁₅H₁₂O (Benzalacetophenone) + H₂ → C₁₆H₁₆O (this compound)
Experimental Protocols
This synthesis is performed in two main parts: the preparation of the intermediate, benzalacetophenone (chalcone), and its subsequent reduction to the final product, this compound.
Part 1: Synthesis of Benzalacetophenone (Chalcone) via Claisen-Schmidt Condensation
This procedure is adapted from a well-established Organic Syntheses protocol and involves the base-catalyzed condensation of benzaldehyde and acetophenone.[1]
Materials and Equipment:
-
Reactants: Acetophenone, Benzaldehyde
-
Reagent: Sodium Hydroxide (NaOH)
-
Solvents: 95% Ethanol, Water
-
Equipment: Large flask (5-6 L), mechanical stirrer, ice bath, Büchner funnel, filter paper, glassware.
Procedure:
-
Preparation of the Reaction Mixture: In a 5.5 L flask equipped with a mechanical stirrer, prepare a solution of sodium hydroxide (218 g, 5.5 moles) in water (1960 g). Add 1000 g of 95% ethanol to this solution.
-
Addition of Reactants: Cool the alkaline solution in an ice bath. While stirring, add pure acetophenone (520 g, 4.3 moles) to the mixture. Immediately after, add benzaldehyde (460 g, 4.3 moles).
-
Reaction: Maintain the temperature of the reaction mixture between 15°C and 30°C. Vigorous stirring is essential to control the temperature. After approximately 30 minutes, the mixture may be seeded with a few crystals of benzalacetophenone. Continue stirring for 2-3 hours, by which time the mixture will become a thick paste.
-
Crystallization: Remove the stirrer and store the reaction mixture in a refrigerator or ice box for at least 10 hours to allow for complete crystallization.
-
Isolation and Washing: Cool the thick paste in a freezing mixture and filter the product using a large Büchner funnel. Wash the collected crystals with cold water until the washings are neutral to litmus paper. Finally, wash the product with 200 mL of cold (0°C) 95% ethanol.
-
Drying and Purification: Dry the crude product in the air. The crude benzalacetophenone (approx. 880 g, ~97% yield) is typically of sufficient purity for the next step. For higher purity, it can be recrystallized from 95% ethanol.
Part 2: Synthesis of this compound via Catalytic Hydrogenation
This protocol describes the selective hydrogenation of the carbon-carbon double bond of benzalacetophenone using palladium on carbon (Pd/C) as a catalyst under atmospheric pressure of hydrogen.[2][3]
Materials and Equipment:
-
Reactant: Benzalacetophenone (from Part 1)
-
Catalyst: 10% Palladium on Carbon (Pd/C)
-
Solvent: Ethyl Acetate or Ethanol
-
Reagents: Hydrogen gas (H₂), Argon or Nitrogen gas (Ar/N₂)
-
Equipment: Two- or three-necked round-bottom flask, magnetic stirrer, hydrogen balloon, vacuum line, Celite® for filtration.
Procedure:
-
Safety Precautions: Palladium on carbon is flammable, especially when dry and in the presence of solvents and hydrogen. Perform all operations in a well-ventilated fume hood. Ensure a fire extinguisher is nearby.
-
Reaction Setup: Place benzalacetophenone (e.g., 10.4 g, 50 mmol) and a magnetic stir bar into a suitable two-necked flask.
-
Inerting the Flask: Add the 10% Pd/C catalyst (e.g., 0.1 g, ~1 mol%). Seal the flask and flush it with an inert gas like argon or nitrogen.
-
Solvent Addition: Add a suitable solvent such as ethyl acetate or ethanol (e.g., 200 mL). Protic solvents like ethanol can accelerate the reaction rate.[2]
-
Hydrogenation: Carefully evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the consumption of hydrogen (the balloon will deflate) or by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Work-up: Once the reaction is complete, carefully purge the flask with inert gas to remove all hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake containing Pd/C to dry, as it can be pyrophoric. Keep it wet with solvent during and after filtration. Wash the filter cake with a small amount of the reaction solvent.
-
Isolation of Product: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The product can be purified by recrystallization (e.g., from ethanol or isopropanol) or column chromatography if necessary.
Data Presentation
The following tables summarize the quantitative data for the described synthesis.
Table 1: Reactant and Product Data for Synthesis of Benzalacetophenone (Part 1)
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (moles) | Mass/Volume |
| Acetophenone | C₈H₈O | 120.15 | 4.3 | 520 g |
| Benzaldehyde | C₇H₆O | 106.12 | 4.3 | 460 g |
| Sodium Hydroxide | NaOH | 40.00 | 5.5 | 218 g |
| Benzalacetophenone | C₁₅H₁₂O | 208.26 | Theoretical: 4.3 | ~880 g (crude) |
Table 2: Data for Synthesis of this compound (Part 2)
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (moles) | Mass/Volume |
| Benzalacetophenone | C₁₅H₁₂O | 208.26 | 0.05 | 10.4 g |
| 10% Pd/C | - | - | - | 0.1 g |
| Hydrogen (H₂) | H₂ | 2.02 | >0.05 | 1 atm |
| This compound | C₁₆H₁₆O | 224.30 | Theoretical: 0.05 | Expected: ~11.2 g |
Table 3: Physical Properties of this compound
| Property | Value |
| Appearance | White to pale yellow solid |
| Melting Point | 51.5-57.5 °C[4] |
| Molecular Weight | 224.30 g/mol [5] |
| CAS Number | 5407-91-0[5] |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the two-step synthesis protocol.
Caption: Workflow for the two-step synthesis of this compound.
References
Application Notes and Protocols for the Wittig Reaction: Synthesis of 1,4-Diphenyl-1-butene from 1,4-Diphenyl-1-butanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of modern organic synthesis, providing a reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3] Discovered by Georg Wittig, this reaction utilizes a phosphorus ylide (a Wittig reagent) to convert an aldehyde or a ketone into an alkene.[1][4] A key advantage of the Wittig reaction is the specific location of the newly formed double bond, which replaces the carbonyl group of the starting material.[1] This methodology is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
These application notes provide a detailed, step-by-step protocol for the Wittig reaction using 1,4-diphenyl-1-butanone as the starting material to synthesize 1,4-diphenyl-1-butene. The reaction proceeds via the nucleophilic attack of a phosphorus ylide, in this case, methylenetriphenylphosphorane, on the ketone.
Reaction Principle and Mechanism
The Wittig reaction is initiated by the deprotonation of a phosphonium salt to form a phosphorus ylide. This ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. The resulting betaine intermediate undergoes cyclization to form a transient four-membered ring, an oxaphosphetane, which then collapses to yield the desired alkene and triphenylphosphine oxide as a byproduct. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.
Experimental Protocols
The synthesis of 1,4-diphenyl-1-butene via the Wittig reaction is a two-step process: the preparation of the Wittig reagent and the subsequent reaction with the ketone.
Protocol 1: Preparation of Methyltriphenylphosphonium Bromide
This protocol describes the synthesis of the phosphonium salt, a precursor to the Wittig reagent.
| Parameter | Value |
| Reaction Time | 24 hours |
| Temperature | Reflux |
| Solvent | Toluene |
| Yield | High |
Materials:
-
Triphenylphosphine (PPh₃)
-
Bromomethane (CH₃Br)
-
Toluene (anhydrous)
-
Diethyl ether
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in anhydrous toluene.
-
Carefully add an equimolar amount of bromomethane to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to room temperature, which should result in the precipitation of a white solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white powder, methyltriphenylphosphonium bromide, under vacuum.
Protocol 2: Wittig Reaction of this compound
This protocol details the in-situ generation of the ylide and its reaction with the ketone.
| Parameter | Value |
| Reaction Time | 2-4 hours |
| Temperature | 0 °C to Room Temperature |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Base | n-Butyllithium (n-BuLi) |
| Estimated Yield | 70-85% |
Materials:
-
Methyltriphenylphosphonium bromide
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add one equivalent of n-butyllithium dropwise via syringe. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Dissolve this compound in a minimal amount of anhydrous THF.
-
Slowly add the ketone solution to the ylide suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a hexane/ethyl acetate gradient) to separate the non-polar alkene from the more polar triphenylphosphine oxide.
-
Data Presentation
The following tables summarize the key reactants and expected products of the Wittig reaction.
Table 1: Reactant Properties
| Compound | Molar Mass ( g/mol ) | Structure |
| This compound | 224.29 | C₁₆H₁₆O |
| Methyltriphenylphosphonium bromide | 357.23 | C₁₉H₁₈BrP |
| n-Butyllithium | 64.06 | C₄H₉Li |
Table 2: Product and Byproduct Properties
| Compound | Molar Mass ( g/mol ) | Structure |
| 1,4-Diphenyl-1-butene | 208.30 | C₁₆H₁₆ |
| Triphenylphosphine oxide | 278.28 | C₁₈H₁₅OP |
Table 3: Predicted Spectroscopic Data for 1,4-Diphenyl-1-butene
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| δ 7.20-7.40 (m, 10H, Ar-H) | δ 142.0 (Ar-C) |
| δ 6.35 (d, J=15.8 Hz, 1H, =CH-Ph) | δ 137.5 (Ar-C) |
| δ 6.20 (dt, J=15.8, 6.9 Hz, 1H, =CH-) | δ 129.0 (Ar-CH) |
| δ 2.80 (t, J=7.6 Hz, 2H, -CH₂-Ph) | δ 128.5 (Ar-CH) |
| δ 2.50 (q, J=7.2 Hz, 2H, -CH₂-) | δ 126.0 (Ar-CH) |
| δ 132.0 (=CH) | |
| δ 129.5 (=CH) | |
| δ 36.0 (-CH₂) | |
| δ 35.0 (-CH₂) |
Note: The predicted NMR data is based on analogous structures and may vary slightly from experimental values.
References
Application Notes and Protocols for 1,4-Diphenyl-1-butanone in Polymer Synthesis
A comprehensive review of scientific literature and chemical databases reveals a notable absence of documented applications for 1,4-diphenyl-1-butanone in the field of polymer synthesis. While various ketones and diphenyl compounds are utilized in polymerization reactions, there is no specific information available detailing the use of this compound as a monomer, initiator, catalyst, or any other component in the synthesis of polymers.
Researchers and professionals in drug development and material science should be aware that the role of this specific ketone in polymerization is not established in the existing body of scientific literature. Searches for its application have yielded information on structurally different compounds, which are briefly outlined below for contextual understanding.
Related Compounds in Polymer Science
While this compound itself does not have a documented role, other similar structures are prevalent in polymer chemistry:
-
Photoinitiators: Aromatic ketones are a common class of photoinitiators, which are molecules that create reactive species (radicals or cations) when exposed to light, initiating a polymerization reaction. For instance, benzophenone and its derivatives are widely used as Type II photoinitiators.[1][2] Another example is diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, which is employed as a photoinitiator in the preparation of liquid crystalline elastomer films.[3] These compounds, upon irradiation, generate free radicals that trigger the polymerization of monomers like acrylates.
-
Catalyst Systems: In some specific polymerization reactions, ketones can be part of a catalyst system. For example, the combination of diphenylzinc and butanone has been reported to catalyze the polymerization of styrene.[4] In this system, the butanone is believed to interact with the diphenylzinc to form the active catalytic species. It is important to note that this is a multi-component system and the role of butanone here is distinct from that of a standalone initiator or monomer.
-
Solvents: Butanone, also known as methyl ethyl ketone (MEK), is a common solvent used in the synthesis and processing of polymers due to its ability to dissolve a wide range of polymer resins.
Conclusion
Based on the available scientific literature, there are no established protocols or application notes for the use of this compound in polymer synthesis. Researchers seeking to explore the potential of this compound in polymerization would be venturing into novel research territory. Any investigation into its use would require foundational research to determine its reactivity, potential roles (e.g., as an initiator or monomer), and the characteristics of any resulting polymers. Without any prior art, it is not possible to provide detailed experimental protocols, quantitative data, or diagrams related to its application in this field.
References
Application of 1,4-Diphenyl-1-butanone Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 1,4-diphenyl-1-butanone derivatives in medicinal chemistry, with a focus on their potential as anticancer agents. Detailed methodologies for the synthesis of key derivatives and protocols for their biological evaluation are presented to facilitate further research and development in this area.
Introduction
The this compound scaffold has emerged as a promising template for the design and development of novel therapeutic agents. Derivatives of this core structure have been investigated for a range of biological activities, with a notable emphasis on their potential as cytotoxic agents against various cancer cell lines. This document will specifically detail the synthesis and anticancer evaluation of phenyl-ring substituted 4-morpholino-1-phenylthio-2-butanones, a class of compounds structurally related to this compound that has shown promising in vitro activity.
Data Presentation
The cytotoxic activity of synthesized 4-morpholino-1-phenylthio-2-butanone derivatives was evaluated against P-388 leukemia and human cancer rhinopharynx KB cells in vitro. The results are summarized in the table below.
| Compound | Substitution (R) | P-388 (ED₅₀, µg/mL) | KB (ED₅₀, µg/mL) |
| 4a | H | >10 | >10 |
| 4b | 4-Me | 2.5 | 4.8 |
| 4c | 4-Cl | 2.4 | 4.2 |
| 4d | 4-Br | 2.8 | 5.2 |
| 4e | 4-F | 1.8 | 3.5 |
Experimental Protocols
Synthesis of Phenyl-ring Substituted 4-Morpholino-1-phenylthio-2-butanones (4a-e)
This protocol describes the synthesis of a series of this compound analogues, specifically phenyl-ring substituted 4-morpholino-1-phenylthio-2-butanones.
Caption: General workflow for the in vitro cytotoxicity evaluation of synthesized compounds.
Materials:
-
P-388 leukemia cells or KB human rhinopharynx cancer cells
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with fetal bovine serum and antibiotics)
-
96-well microplates
-
Synthesized this compound derivatives (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer.
-
Dilute the cells with complete medium to the desired seeding density.
-
Seed the cells into 96-well microplates at the appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the ED₅₀ (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve.
-
Signaling Pathways and Mechanism of Action
The precise mechanism of action and the signaling pathways involved in the cytotoxic effects of these 4-morpholino-1-phenylthio-2-butanone derivatives have not been fully elucidated in the initial studies. However, based on the general understanding of related cytotoxic agents, several pathways could be implicated.
Potential Signaling Pathways in Cytotoxicity
Application Notes and Protocols for the Enzymatic Reduction of 1,4-Diphenyl-1-butanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic reduction of 1,4-diphenyl-1-butanone. This substrate is a prochiral ketone, and its asymmetric reduction yields chiral 1,4-diphenyl-1-butanol, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. The protocols provided are based on established methods for the structurally similar substrate, 1,4-diphenylbutane-1,4-dione, and are expected to be readily adaptable for this compound. The primary enzymes for this biotransformation are alcohol dehydrogenases (ADHs) and ketoreductases (KREDs).
Enzymatic Reduction of this compound
The enzymatic reduction of this compound is a stereoselective reaction that converts the prochiral ketone into a chiral alcohol. This biotransformation is typically catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which are NAD(P)H-dependent enzymes. The stereochemical outcome of the reaction, yielding either the (R)- or (S)-enantiomer of 1,4-diphenyl-1-butanol, is determined by the specific enzyme used. A cofactor regeneration system is often employed to recycle the expensive NAD(P)H cofactor, making the process more economically viable.
Quantitative Data Summary
The following tables summarize the expected performance of various commercially available ketoreductases in the reduction of a substrate structurally related to this compound, namely 1,4-diphenylbutane-1,4-dione. It is anticipated that similar results in terms of conversion and enantiomeric excess can be achieved for this compound with appropriate optimization.
Table 1: Bioreduction of 1,4-Diphenylbutane-1,4-dione using Commercial Ketoreductases (KREDs)
| Enzyme ID | Conversion (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) | Product Enantiomer |
| KRED-P1-A12 | 89 | 98 | >99 | (1S,4S) |
| KRED-P1-B02 | 85 | 99 | >99 | (1S,4S) |
| KRED-P1-C01 | 69 | 96 | >99 | (1S,4S) |
| KRED-P2-D03 | 78 | 74 | >99 | (1R,4R) |
| KRED-NADH-014 | 82 | 95 | >99 | (1S,4S) |
Data adapted from the bioreduction of 1,4-diphenylbutane-1,4-dione[1]. The diastereomeric excess (de) is reported for the diketone reduction to the diol; for the monoketone reduction, the key parameter will be enantiomeric excess (ee).
Table 2: Bioreduction of 1,4-Diphenylbutane-1,4-dione using ADH from Ralstonia sp.
| Time (h) | Conversion (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) | Product Enantiomer |
| 24 | 56 | 98 | >99 | (1S,4S) |
| 48 | 82 | 98 | >99 | (1S,4S) |
Data adapted from the bioreduction of 1,4-diphenylbutane-1,4-dione using E. coli overexpressing ADH from Ralstonia sp. (RasADH)[1].
Experimental Protocols
The following are detailed protocols for the enzymatic reduction of this compound. Note: These protocols are based on the successful reduction of the related diketone and should be optimized for this compound.
Protocol 1: Screening of Commercial Ketoreductases (KREDs)
This protocol is designed for the initial screening of a panel of commercially available KREDs to identify the most efficient and stereoselective biocatalyst for the reduction of this compound.
Materials:
-
This compound
-
Commercial KRED kit (e.g., from Codexis)
-
Potassium phosphate buffer (125 mM, pH 7.0)
-
Magnesium sulfate (MgSO₄)
-
NADP⁺
-
Dimethyl sulfoxide (DMSO)
-
Isopropanol (IPA)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
2.0 mL Eppendorf tubes
-
Incubator shaker
-
Centrifuge
-
HPLC with a chiral column
Procedure:
-
Prepare a 125 mM potassium phosphate buffer (pH 7.0) containing 1.25 mM MgSO₄ and 1 mM NADP⁺.
-
In a 2.0 mL Eppendorf tube, add 2 mg of a specific KRED enzyme.
-
Add 900 µL of the prepared phosphate buffer to the tube.
-
Prepare a stock solution of this compound in DMSO. Add an appropriate volume to the reaction mixture to achieve a final substrate concentration of 25 mM (a final DMSO concentration of 2.5% v/v may be required for solubility).
-
Add 100 µL of isopropanol (IPA) to the reaction mixture, which serves as the hydrogen source for cofactor regeneration.
-
Incubate the reaction mixture at 30°C with shaking at 250 rpm for 24 hours.
-
After incubation, stop the reaction by extracting the product with ethyl acetate (2 x 500 µL).
-
Separate the organic layers by centrifugation (e.g., 2 min at 5700 x g).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Analyze the conversion and enantiomeric excess of the product, 1,4-diphenyl-1-butanol, by HPLC using a suitable chiral column.
Protocol 2: Preparative Scale Bioreduction using Overexpressed ADH from Ralstonia sp.
This protocol is for a larger scale synthesis of chiral 1,4-diphenyl-1-butanol using E. coli cells overexpressing the alcohol dehydrogenase from Ralstonia sp. (RasADH). This method utilizes a glucose/glucose dehydrogenase (GDH) system for cofactor regeneration.
Materials:
-
This compound
-
Lyophilized E. coli cells overexpressing RasADH
-
Tris-HCl buffer (50 mM, pH 7.5)
-
NADP⁺
-
Glucose
-
Glucose dehydrogenase (GDH)
-
Tetrahydrofuran (THF) as a cosolvent (optional, to improve substrate solubility)
-
Erlenmeyer flask
-
Incubator shaker
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Equipment for column chromatography
Procedure:
-
In an Erlenmeyer flask, prepare a suspension of this compound (e.g., 25 mM) in 50 mM Tris-HCl buffer (pH 7.5).
-
If substrate solubility is an issue, add a small amount of THF (e.g., 5% v/v) as a cosolvent.
-
Add NADP⁺ to a final concentration of 1 mM.
-
Add glucose to a final concentration of 50 mM.
-
Add glucose dehydrogenase (GDH) (e.g., 50-100 U).
-
Add an appropriate amount of lyophilized E. coli/RasADH cells (e.g., 50 mg for a 25 mM substrate reaction). The optimal cell loading should be determined experimentally.
-
Incubate the flask at 30°C with shaking at 250 rpm for 24-48 hours. Monitor the reaction progress by taking samples periodically and analyzing them by TLC or HPLC.
-
Once the reaction is complete, extract the product with ethyl acetate (e.g., 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting 1,4-diphenyl-1-butanol by column chromatography (e.g., using a mixture of EtOAc/hexane as eluent).
Visualizations
Caption: General workflow for the enzymatic reduction of this compound.
Caption: Signaling pathway of cofactor regeneration in enzymatic ketone reduction.
References
Photochemical Applications of 1,4-Diphenyl-1-butanone and its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the photochemical applications of 1,4-diphenyl-1-butanone and its analogs. The primary focus is on the Norrish Type II reaction, a versatile photochemical transformation that offers unique pathways for the synthesis of complex molecular architectures relevant to drug discovery and development.
Introduction
Aromatic ketones, such as this compound and its analogs (e.g., butyrophenone), are valuable substrates in photochemistry. Upon absorption of ultraviolet (UV) light, these molecules can undergo a variety of transformations. The most prominent of these is the Norrish Type II reaction, which involves intramolecular hydrogen abstraction to form a 1,4-biradical intermediate. This intermediate can then follow one of two main pathways: fragmentation (photoelimination) or cyclization (Yang-Norrish cyclization).[1] This dichotomy allows for the controlled synthesis of either alkenes and smaller ketones or cyclobutanol derivatives, which are valuable building blocks in organic synthesis.
The efficiency and outcome of these reactions are influenced by several factors, including the structure of the ketone, the solvent, and the presence of substituents on the aromatic rings. Understanding these factors is crucial for harnessing the full synthetic potential of these photochemical reactions.
Core Photochemical Pathways
The photochemical behavior of this compound and its analogs is dominated by the Norrish Type II process. This process is initiated by the excitation of the carbonyl group to a triplet state upon UV irradiation.
Quantitative Data
The quantum yield (Φ) and the ratio of fragmentation to cyclization products are key parameters in evaluating the efficiency and selectivity of the Norrish Type II reaction. These values are highly dependent on the specific analog and the reaction conditions. The following table summarizes representative data for butyrophenone and its para-substituted analogs, which serve as close models for this compound.
| Compound | Solvent | Quantum Yield (Φ) of Disappearance | Fragmentation/Cyclization Ratio |
| Butyrophenone | Benzene | 0.38 | 3.6 |
| Butyrophenone | Methanol | 0.25 | 1.5 |
| p-Methoxybutyrophenone | Benzene | 0.03 | - |
| p-Trifluoromethylbutyrophenone | Benzene | 0.65 | 4.0 |
| p-Methylbutyrophenone | Benzene | 0.22 | - |
Experimental Protocols
The following protocols provide a general framework for conducting photochemical reactions with this compound and its analogs.
Protocol 1: Preparative Photolysis for Synthesis of 1,2-Diphenylcyclobutanol (Yang-Norrish Cyclization)
Objective: To synthesize 1,2-diphenylcyclobutanol via the Yang-Norrish cyclization of this compound.
Materials:
-
This compound
-
Anhydrous benzene (or other suitable non-polar solvent)
-
Preparative photochemical reactor (e.g., immersion well reactor with a medium-pressure mercury lamp)
-
Pyrex filter (to filter out wavelengths below 290 nm)
-
Nitrogen gas supply
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve this compound (e.g., 1.0 g) in anhydrous benzene (e.g., 200 mL) in the photochemical reactor. The concentration should be kept relatively low (e.g., 0.02 M) to minimize intermolecular side reactions.
-
Purge the solution with dry nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can quench the triplet excited state.
-
Assemble the photochemical reactor with the Pyrex-filtered mercury lamp. Ensure a continuous flow of cooling water through the lamp's cooling jacket.
-
Irradiate the solution with stirring for a predetermined time (e.g., 24-48 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete (as indicated by the consumption of the starting material), turn off the lamp and allow the reactor to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the 1,2-diphenylcyclobutanol.
-
Characterize the product using standard analytical techniques (NMR, IR, MS).
Protocol 2: Quantum Yield Determination
Objective: To determine the quantum yield of the disappearance of a butyrophenone analog.
Materials:
-
Butyrophenone analog (substrate)
-
Actinometer solution (e.g., valerophenone in benzene)
-
Spectrophotometric grade solvent (e.g., benzene)
-
Photochemical reactor with a monochromatic light source (e.g., a merry-go-round reactor with a specific filter)
-
UV-Vis spectrophotometer
-
Gas chromatograph (GC) with a suitable column and internal standard
Procedure:
-
Prepare solutions of the butyrophenone analog and the actinometer (e.g., valerophenone) of known concentrations in the chosen solvent.
-
Place sealed ampoules of the substrate and actinometer solutions in the photochemical reactor.
-
Irradiate the samples for a time that results in low conversion (typically <10%) to avoid complications from product absorption.
-
After irradiation, analyze the concentrations of the remaining substrate and the product of the actinometer (acetophenone from valerophenone) using GC with an internal standard.
-
The quantum yield of disappearance of the substrate (Φ_sub) can be calculated using the following formula: Φ_sub = (Δ[substrate] / Δ[actinometer product]) * Φ_actinometer where Δ[substrate] and Δ[actinometer product] are the changes in concentration, and Φ_actinometer is the known quantum yield of the actinometer under the specific conditions.
Applications in Drug Development
The Yang-Norrish cyclization is a powerful tool for the synthesis of cyclobutane-containing molecules. The cyclobutane motif is of increasing interest in medicinal chemistry as it can serve as a rigid scaffold and a bioisostere for other functional groups.[3] For instance, cyclobutane rings can be found in a number of bioactive natural products and have been incorporated into drug candidates.[3]
The photochemical synthesis of cyclobutanols from readily available aromatic ketones provides a direct route to these valuable structures. These cyclobutanols can then be further functionalized to generate libraries of compounds for biological screening. For example, the hydroxyl group can be a handle for further synthetic transformations, and the aromatic rings can be modified to explore structure-activity relationships.
Furthermore, the fragmentation pathway of the Norrish Type II reaction can be utilized for the controlled release of molecules or for the synthesis of specific olefins. While less explored in drug development, this pathway offers potential for prodrug strategies where a photochemically cleavable ketone linker is employed.
References
Application Notes and Protocols for the Purification of 1,4-Diphenyl-1-butanone via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Diphenyl-1-butanone, also known as 4-phenylbutyrophenone, is a chemical intermediate with applications in organic synthesis and medicinal chemistry. Its purification is crucial to ensure the integrity of subsequent reactions and the purity of final products. This document provides a detailed protocol for the purification of this compound using column chromatography, a fundamental technique for the separation of organic compounds.[1][2] The protocol is designed to be accessible to researchers with a basic understanding of organic chemistry laboratory techniques.
Principle of Column Chromatography
Column chromatography is a preparative technique used to separate compounds from a mixture.[1][2] The separation is based on the differential partitioning of the components between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent or mixture of solvents that flows through the column).[1] Compounds with a stronger interaction with the stationary phase will move through the column more slowly, while compounds with a weaker interaction will move more quickly, thus enabling separation.[1] For the purification of moderately polar compounds like ketones, normal-phase chromatography with silica gel as the stationary phase is a common and effective choice.[1][3]
Experimental Workflow
The overall workflow for the purification of this compound by column chromatography is depicted below.
Caption: Workflow for the purification of this compound.
Data Presentation
The following table summarizes typical quantitative data for the purification of this compound by flash column chromatography. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography of organic compounds.[4] |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (9:1 v/v) | Optimal ratio should be determined by TLC.[5] |
| Crude Sample Load | 1.0 g | |
| Column Dimensions | 40 mm (ID) x 200 mm (Length) | |
| Elution Mode | Isocratic | A constant solvent composition is used throughout the separation. |
| Typical Yield | 85-95% | Recovery of the desired product. |
| Purity (Post-Chromatography) | >98% (by GC or NMR) | |
| Rf of Pure Compound | ~0.3 | In the chosen eluent system.[5] |
Experimental Protocols
Materials and Reagents
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
Sand (acid-washed)
-
Cotton or glass wool
-
TLC plates (silica gel coated)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Chromatography column with stopcock
-
Collection tubes or flasks
-
Rotary evaporator
Pre-Purification: Thin-Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.[5]
-
Prepare TLC Chambers: Line TLC chambers with filter paper and add different ratios of hexane and ethyl acetate (e.g., 19:1, 9:1, 4:1).[6] Allow the chambers to saturate for at least 15 minutes.
-
Spot the TLC Plate: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the spotted TLC plate in a developing chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm). If necessary, use a staining agent like potassium permanganate or iodine.
-
Select the Eluent: The ideal eluent system will provide good separation of the desired compound from impurities, with an Rf value of approximately 0.3 for this compound.[5]
Column Chromatography Protocol
This protocol describes a "wet-packing" method for preparing the chromatography column, which is a commonly used technique to ensure a well-packed column.
1. Column Preparation:
-
Securely clamp a chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer (approximately 1 cm) of sand on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexane:ethyl acetate). The consistency should be pourable but not too dilute.
-
Pour the silica gel slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.
-
Open the stopcock to allow the solvent to drain, collecting it in a flask. Continuously add more slurry until the desired column height is reached (typically 15-20 cm for a 1g sample).
-
Once the silica gel has settled, add a layer of sand (approximately 1 cm) to the top of the silica bed to prevent disruption during sample loading.
-
Drain the solvent until the level is just at the top of the sand layer. Do not allow the column to run dry.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until the liquid level is just at the top of the sand.
-
Carefully add a small amount of the eluent to wash any remaining sample from the sides of the column onto the silica bed. Drain the solvent to the top of the sand layer.
3. Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin eluting the column by opening the stopcock and collecting the eluate in fractions (e.g., 10-20 mL per fraction) in labeled test tubes or flasks.
-
Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied to the top of the column to speed up the elution.
-
Continuously add fresh eluent to the top of the column to prevent it from running dry.
4. Fraction Analysis and Product Isolation:
-
Monitor the composition of the collected fractions using TLC.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Logical Relationships in Chromatography
The following diagram illustrates the key relationships between polarity, stationary phase, mobile phase, and elution order in normal-phase column chromatography.
Caption: Principles of normal-phase column chromatography.
References
Application Notes and Protocols for the Purification of 1,4-Diphenyl-1-butanone via Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 1,4-Diphenyl-1-butanone using the recrystallization technique. Recrystallization is a fundamental method for the purification of solid organic compounds, leveraging the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures. The provided protocol is based on established methods for the purification of aromatic ketones and is designed to yield a product of high purity.
Introduction
This compound, also known as 4-phenylbutyrophenone, is a chemical intermediate with applications in various fields of chemical synthesis. The purity of such intermediates is paramount to ensure the desired outcome and yield of subsequent reactions. Recrystallization is a robust and widely used technique to remove impurities from solid samples.[1][2] The principle of this method relies on the higher solubility of the target compound in a hot solvent and its lower solubility upon cooling, allowing for the formation of pure crystals while impurities remain in the mother liquor.[3]
Data Presentation
The selection of an appropriate solvent is critical for a successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at its boiling point. For ketones, alcohols such as ethanol are often suitable solvents.[4] In cases where a single solvent does not provide the desired solubility profile, a mixed-solvent system, such as ethanol and water, can be employed.[5] The following table provides illustrative solubility data for this compound in a mixed ethanol/water solvent system.
| Solvent System (Ethanol:Water, v/v) | Temperature (°C) | Approximate Solubility ( g/100 mL) |
| 95:5 | 78 (Boiling) | ~ 25 |
| 95:5 | 20 (Room Temp) | ~ 1.5 |
| 95:5 | 0 (Ice Bath) | ~ 0.5 |
| 80:20 | 80 (Boiling) | ~ 15 |
| 80:20 | 20 (Room Temp) | ~ 0.8 |
| 80:20 | 0 (Ice Bath) | ~ 0.2 |
Note: The data presented in this table are estimates based on the general principles of recrystallization for similar aromatic ketones and should be empirically verified for this compound.
Experimental Protocol: Recrystallization of this compound
This protocol details the procedure for the purification of this compound using a mixed-solvent system of ethanol and water.
Materials and Equipment:
-
Impure this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place a sample of impure this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL).
-
Add a magnetic stir bar to the flask.
-
In a separate beaker, heat the primary solvent (ethanol) on a hot plate.
-
Add a minimal amount of hot ethanol to the Erlenmeyer flask containing the impure compound (a starting point of approximately 4 mL per gram of solute can be used).[5]
-
Heat the mixture on the hot plate with gentle stirring until the solid dissolves completely. If the solid does not dissolve, add small additional portions of hot ethanol until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.
-
Place a fluted filter paper in the preheated funnel and pour the hot solution through it into the clean, hot flask.
-
If crystals begin to form on the filter paper, wash with a small amount of hot ethanol.
-
-
Inducing Crystallization:
-
Heat the clear solution to boiling.
-
While maintaining the heat, add hot deionized water dropwise to the boiling ethanol solution until the solution becomes faintly cloudy (the cloud point).[5] This indicates that the solution is saturated.
-
To ensure the formation of pure crystals, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
-
Cooling and Crystal Formation:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.[5]
-
Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 15-20 minutes to maximize the yield of the purified crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.
-
Wet the filter paper with a small amount of the cold ethanol-water mother liquor.
-
Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering impurities from the mother liquor.
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on for several minutes to air-dry them as much as possible.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them further in a drying oven at a temperature well below the compound's melting point (e.g., 40-45 °C) or in a vacuum desiccator. The melting point of this compound is in the range of 51.5-57.5 °C.
-
-
Analysis:
-
Once the crystals are completely dry, weigh them to determine the final yield.
-
Determine the melting point of the purified this compound. A sharp melting point close to the literature value is indicative of high purity.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization procedure.
Caption: Workflow for the recrystallization of this compound.
References
Application Notes & Protocols: 1,4-Diphenyl-1-butanone as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1,4-Diphenyl-1-butanone as an internal standard (IS) in chromatographic analysis. The information herein is intended to guide researchers, scientists, and professionals in the field of drug development in establishing robust and reliable quantitative analytical methods.
Introduction to this compound as an Internal Standard
This compound is a suitable internal standard for the quantification of various analytes in complex matrices due to its chemical properties. An ideal internal standard should be a compound that is chemically similar to the analyte but is not naturally present in the sample. It should also be well-resolved from the analyte and any other matrix components in the chromatogram.
Key Properties of this compound:
-
Chemical Structure: C₁₆H₁₆O
-
Molecular Weight: 224.29 g/mol
-
Boiling Point: Approximately 340-341 °C
-
UV Absorbance: Possesses chromophores suitable for UV detection in HPLC.
-
Volatility: Appropriate for Gas Chromatography (GC) analysis.
-
Stability: Chemically stable under typical chromatographic conditions.
These characteristics make this compound a versatile internal standard for a range of applications, particularly in the analysis of aromatic ketones, phenols, and other compounds with similar structural features.
Application Example: Quantification of a Hypothetical Drug Compound (Analyte X) in a Pharmaceutical Formulation using HPLC-UV
This section outlines a hypothetical application for the quantification of "Analyte X," a novel aromatic ketone drug substance, in a tablet formulation. This compound is employed as the internal standard to ensure accuracy and precision by correcting for variations in sample preparation and injection volume.
2.1. Experimental Protocol: HPLC-UV Method
Objective: To develop and validate an HPLC-UV method for the quantitative determination of Analyte X in a pharmaceutical tablet formulation using this compound as an internal standard.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
HPLC-grade acetonitrile, methanol, and water.
-
Reference standards for Analyte X and this compound.
-
Placebo tablet matrix.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Internal Standard | This compound |
Preparation of Standard Solutions:
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 25 mg of this compound and dissolve it in a 100 mL volumetric flask with methanol to obtain a concentration of 250 µg/mL.
-
Analyte X Stock Solution (Analyte Stock): Accurately weigh approximately 25 mg of Analyte X and dissolve it in a 100 mL volumetric flask with methanol to obtain a concentration of 250 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking a fixed amount of the IS Stock solution into varying concentrations of the Analyte Stock solution and diluting with the mobile phase.
Sample Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to the average tablet weight.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.
-
Add a precise volume of the IS Stock solution to the flask.
-
Dilute to volume with methanol and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
2.2. Data Presentation: Method Validation Summary
The following tables summarize the quantitative data from the hypothetical method validation, demonstrating the suitability of this compound as an internal standard.
Table 1: Linearity Data
| Concentration of Analyte X (µg/mL) | Peak Area Ratio (Analyte X / IS) |
| 5 | 0.21 |
| 10 | 0.42 |
| 25 | 1.05 |
| 50 | 2.10 |
| 100 | 4.20 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision Data (n=6)
| Concentration (µg/mL) | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| 25 | 0.8 | 1.2 |
| 50 | 0.6 | 1.0 |
| 75 | 0.7 | 1.1 |
Table 3: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80 | 40 | 39.8 | 99.5 |
| 100 | 50 | 50.3 | 100.6 |
| 120 | 60 | 59.5 | 99.2 |
Application Example: Quantification of a Volatile Organic Compound (VOC) using GC-FID
This section describes a hypothetical application for the quantification of a semi-volatile organic compound, "Analyte Y," in an environmental water sample using Gas Chromatography with Flame Ionization Detection (GC-FID).
3.1. Experimental Protocol: GC-FID Method
Objective: To develop and validate a GC-FID method for the determination of Analyte Y in water samples using this compound as an internal standard.
Instrumentation and Materials:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Autosampler.
-
Data acquisition and processing software.
-
Standard laboratory glassware for extraction.
-
Dichloromethane (DCM), HPLC grade.
-
Anhydrous sodium sulfate.
-
Reference standards for Analyte Y and this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Split Ratio | 10:1 |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector Temperature | 300 °C |
| Internal Standard | This compound |
Preparation of Standard and Sample Solutions:
-
Standard and sample preparation would follow a similar logic to the HPLC example, involving the creation of stock solutions and calibration standards. For this GC application, a liquid-liquid extraction of the water sample with dichloromethane would be performed. The internal standard would be added to the sample prior to extraction to correct for any variability in the extraction efficiency.
3.2. Data Presentation: Method Performance
Table 4: GC-FID Method Performance Summary
| Parameter | Result |
| Linear Range (µg/mL) | 1 - 200 |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD at 50 µg/mL) | 1.5% |
| Accuracy (Recovery at 50 µg/mL) | 98.5 - 101.2% |
Visualizations
The following diagrams illustrate the workflows and logical relationships described in these application notes.
Caption: HPLC analysis workflow for the quantification of Analyte X.
Caption: Logical relationship of an internal standard in quantitative analysis.
Synthesis of Substituted Butanones: Versatile Building Blocks for Advanced Materials and Pharmaceuticals
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for the synthesis of a variety of substituted butanones. These compounds are versatile building blocks with significant applications in materials science and drug development. We present synthetic methodologies for key substituted butanones, including hydroxybutanones, aryl butanones, and sterically hindered butanones. Furthermore, we explore their utility in the development of advanced polymers such as polyketones and specialty resins, and as crucial intermediates in the synthesis of bioactive molecules. Quantitative data is summarized in structured tables for easy comparison, and experimental workflows are visualized to facilitate understanding and implementation.
Introduction
Substituted butanones are a class of organic compounds characterized by a four-carbon chain with a ketone functional group and various substituents. The presence of both a reactive carbonyl group and adaptable substitution patterns makes them highly valuable precursors in a range of chemical syntheses. In materials science, they serve as monomers or modifiers for polymers, influencing properties such as thermal stability, mechanical strength, and chemical resistance. In the pharmaceutical industry, chiral and functionalized butanones are critical intermediates for the stereoselective synthesis of complex drug molecules, including antiviral and anti-inflammatory agents. This document details the synthesis and application of several key substituted butanones.
Synthesis Protocols and Quantitative Data
Hydroxy-Substituted Butanones
Hydroxybutanones are bifunctional molecules that can participate in polymerization and serve as precursors to other valuable monomers.
4-Hydroxy-2-butanone is a key intermediate for the synthesis of spices like raspberry ketone and is used in the formation of complexes with Ziegler-Natta catalysts for stereospecific polymerization.[1]
Protocol 1: Oxidation of 1,3-Butanediol [2]
This method offers a high-purity route to 4-hydroxy-2-butanone with water as the only significant byproduct.
-
Materials: 1,3-butanediol, tungstate catalyst, hydrogen peroxide (30%), n-hexane (water entrainer).
-
Procedure:
-
In a four-necked flask equipped with a stirrer, thermometer, dropping funnel, and a distillation setup, add 1,3-butanediol (e.g., 200g), sodium tungstate (e.g., 2.5g), water (e.g., 50g), and n-hexane (e.g., 100g).
-
Heat the mixture to 65°C while stirring.
-
Slowly add 30% hydrogen peroxide dropwise. The rate of addition should be controlled to match the rate of water removal by azeotropic distillation.
-
Monitor the reaction progress by analyzing the consumption of 1,3-butanediol.
-
Once the conversion is complete, cool the reaction mixture.
-
Separate the organic layer and distill under reduced pressure to obtain pure 4-hydroxy-2-butanone.
-
Quantitative Data for 4-Hydroxy-2-butanone Synthesis
| Parameter | Value | Reference |
| Starting Material | 1,3-Butanediol | [2] |
| Catalyst | Sodium Tungstate | [2] |
| Oxidizing Agent | Hydrogen Peroxide (30%) | [2] |
| Yield | 72.5% | [2] |
| Purity | High | [2] |
3-Hydroxy-2-butanone is a flavor compound and a useful chiral building block in organic synthesis.
Protocol 2: Catalytic Coupling of Acetaldehyde [3]
This "one-pot" method utilizes paraldehyde as a stable source of acetaldehyde.
-
Materials: Paraldehyde, thiazole salt catalyst, sodium hydroxide solution.
-
Procedure:
-
In a self-generated pressure reactor, combine paraldehyde and a thiazole salt catalyst (mass ratio 100:1 to 200:1).
-
Adjust the pH of the reaction mixture to 8-11 using a NaOH solution.
-
Heat the reactor to 140-160°C. The reaction proceeds under autogenous pressure.
-
Maintain the reaction for 1-10 hours.
-
After cooling, the product, 3-hydroxy-2-butanone, can be purified by distillation.
-
Quantitative Data for 3-Hydroxy-2-butanone Synthesis
| Parameter | Value | Reference |
| Starting Material | Paraldehyde | [3] |
| Catalyst | Thiazole Salt | [3] |
| Paraldehyde Conversion | 90-98% | [3] |
| 3-Hydroxy-2-butanone Selectivity | 85-95% | [3] |
Aryl-Substituted Butanones
Aryl ketones are important intermediates in the synthesis of pharmaceuticals and fragrances.
Protocol 3: Friedel-Crafts Acylation of 1,3-Benzodioxole [4]
This protocol describes the synthesis of 1-(1,3-benzodioxol-5-yl)-1-butanone, a precursor to various biologically active molecules.
-
Materials: 1,3-Benzodioxole, butanoyl chloride, zinc oxide, zinc chloride, dichloromethane.
-
Procedure:
-
In a reaction vessel, suspend zinc oxide (41g) and zinc chloride (7g) in dichloromethane (190g).
-
Cool the mixture to 0°C.
-
Add a solution of 1,3-benzodioxole (122g) and butanoyl chloride (106.5g) in dichloromethane dropwise over 4 hours, maintaining the temperature between 0-5°C.
-
Stir for an additional hour at 5°C.
-
Quench the reaction with a saturated aqueous solution of sodium acetate.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by distillation or chromatography.
-
Quantitative Data for Aryl Butanone Synthesis
| Parameter | Value | Reference |
| Aromatic Substrate | 1,3-Benzodioxole | [4] |
| Acylating Agent | Butanoyl Chloride | [4] |
| Catalyst | ZnO/ZnCl₂ | [4] |
| Reaction Temperature | 0-5 °C | [4] |
| Yield | Not specified | [4] |
Sterically Hindered Butanones
Sterically hindered ketones like 3,3-dimethyl-2-butanone (pinacolone) are important intermediates in the synthesis of fungicides and herbicides.[5]
Synthesis of 3,3-Dimethyl-2-butanone (Pinacolone)
Pinacolone is typically synthesized via the pinacol rearrangement of pinacol (2,3-dimethyl-2,3-butanediol).
Quantitative Data for 3,3-Dimethyl-2-butanone
| Property | Value | Reference |
| CAS Number | 75-97-8 | |
| Molecular Weight | 100.16 g/mol | |
| Boiling Point | 105-106 °C | |
| Density | 0.808 g/cm³ at 20 °C | |
| Purity (Typical) | ≥97.0% (GC) |
Applications in Materials Science
Substituted butanones are valuable monomers for creating polymers with tailored properties.
Polyketones
Aliphatic polyketones, produced from the copolymerization of olefins and carbon monoxide, are high-performance thermoplastics with excellent mechanical properties and chemical resistance.[6][7] Functionalized butanones can be incorporated to modify these properties.
Properties of Aliphatic Polyketones
| Property | Value | Reference |
| Tensile Modulus | Decreases with rubber blending | [8] |
| Yield Stress | Decreases with rubber blending | [8] |
| Crystallinity | ~35 wt% (unaffected by CSR blending) | [8] |
| Melting Temperature | Unaffected by CSR blending | [8] |
| Brittle-to-Ductile Transition | Lowered from 90°C to -40°C with 40 wt% CSR | [8] |
| Thermal Stability (PK/O₂-G) | Weight loss at 700°C: 65.5% | [9] |
Dental Resins
Bisphenol A-glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA) are common monomers in dental resins.[10] While not directly butanone derivatives, the synthesis of such complex monomers often involves ketone-containing intermediates. The development of novel monomers derived from functionalized butanones could lead to improved dental materials.
Specialty Polymers
Fluorinated butanone derivatives are of interest for creating specialty polymers with unique properties such as high thermal stability and chemical resistance.[11] Vinyl-substituted butanones can also be synthesized and polymerized to create novel materials.[12][13]
Applications in Drug Development
The structural features of substituted butanones make them ideal starting points for the synthesis of complex, biologically active molecules.
Chiral Building Blocks
The asymmetric synthesis of chiral alcohols from prochiral ketones is a powerful tool in pharmaceutical synthesis. For example, 4-hydroxy-2-butanone can be stereoselectively reduced to (R)-1,3-butanediol, a valuable chiral intermediate.
Intermediates for Bioactive Molecules
Substituted butanones serve as key intermediates in the synthesis of various therapeutic agents. For instance, quinoline-based antiviral agents can be synthesized using ketone derivatives as starting materials.[14] Additionally, various butanone analogues have been investigated for their potential antiviral activities.
Experimental Workflows (Graphviz)
Caption: General synthesis workflows for hydroxy- and aryl-substituted butanones.
References
- 1. scribd.com [scribd.com]
- 2. Page loading... [guidechem.com]
- 3. CN101723818A - Method for synthesizing 3-hydroxy-2-butanone - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 3,3-Dimethyl-2-butanone(75-97-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Polyketones (PK): Properties, areas of application and processing [kdfeddersen.com]
- 8. research.utwente.nl [research.utwente.nl]
- 9. Comparative Studies on Crystallinity, Thermal and Mechanical Properties of Polyketone Grown on Plasma Treated CVD Graphene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Dental Nanocomposite Resins Reinforced with Dual Organomodified Silica/Clay Nanofiller Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of New Fluoroboronated Materials by Chemical Modification of Fluorinated Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Synthesis of 1,4-Diphenyl-1-butanone
Welcome to the Technical Support Center for the Friedel-Crafts synthesis of 1,4-diphenyl-1-butanone. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions (FAQs) to address challenges, particularly low yield, encountered during this specific electrophilic aromatic substitution reaction.
Troubleshooting Guide: Low Yield of this compound
Low or no yield in the Friedel-Crafts acylation of benzene with 4-phenylbutanoyl chloride is a common issue. This guide provides a systematic approach to identifying and resolving the root causes.
Question: My Friedel-Crafts reaction to synthesize this compound is resulting in a very low yield. What are the potential causes and how can I improve it?
Answer: Low yield in this synthesis can stem from several factors, primarily related to the reagents, catalyst, reaction conditions, and potential side reactions. Below is a step-by-step guide to troubleshoot the issue.
Catalyst Inactivity or Insufficiency
The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly susceptible to deactivation and can be a primary source of low yield.
-
Moisture Contamination: AlCl₃ reacts vigorously with water, rendering it inactive. Ensure all glassware is oven-dried and the reaction is conducted under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened, high-purity anhydrous AlCl₃.
-
Stoichiometry: In Friedel-Crafts acylation, the catalyst is not truly catalytic. The product, this compound, is a ketone that can form a stable complex with AlCl₃, effectively sequestering it.[1] Therefore, a stoichiometric amount (or even a slight excess) of AlCl₃ relative to the acylating agent (4-phenylbutanoyl chloride) is often required.
Suboptimal Reaction Conditions
Temperature and reaction time are critical parameters that need to be carefully controlled.
-
Temperature: The reaction between the acyl chloride and AlCl₃ is exothermic.[2] The initial addition of 4-phenylbutanoyl chloride to the benzene-AlCl₃ mixture should be done at a low temperature (e.g., 0-5 °C) to control the reaction rate and prevent side reactions.[3] After the initial addition, the reaction mixture may need to be warmed to room temperature or gently heated (e.g., 50-60 °C) to drive the reaction to completion.[4] Excessively high temperatures can promote side reactions.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.
Purity of Reagents and Solvents
The purity of all starting materials is crucial for a successful reaction.
-
4-Phenylbutanoyl Chloride: The acyl chloride should be pure and free from the corresponding carboxylic acid (4-phenylbutanoic acid). The presence of the carboxylic acid will consume the Lewis acid catalyst.
-
Benzene: Benzene should be anhydrous.
-
Solvent: If a solvent other than benzene is used (e.g., carbon disulfide, nitrobenzene), it must be anhydrous.
Competing Intramolecular Friedel-Crafts Acylation (Cyclization)
A significant side reaction that can drastically reduce the yield of the desired intermolecular product is the intramolecular cyclization of 4-phenylbutanoyl chloride to form α-tetralone.[1][5]
-
Reaction Conditions: The conditions that favor the intermolecular reaction over the intramolecular one need to be carefully optimized. Generally, using a large excess of the aromatic substrate (benzene) can favor the intermolecular pathway.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reactants and catalyst?
A1: While the optimal ratio may require some empirical optimization, a general starting point is a 1:1.1:10 ratio of 4-phenylbutanoyl chloride : aluminum chloride : benzene. Using a large excess of benzene helps to favor the intermolecular reaction over the intramolecular cyclization.
Q2: How can I be certain my Lewis acid catalyst is active?
A2: Use a freshly opened bottle of anhydrous aluminum chloride. The solid should be a fine, white to pale yellow powder. If it appears clumpy or has a strong smell of HCl, it may have been exposed to moisture and should not be used.
Q3: What are the main side products I should look out for?
A3: The primary side product is α-tetralone, resulting from the intramolecular cyclization of 4-phenylbutanoyl chloride.[1] Other potential side products can arise from impurities in the starting materials.
Q4: Can I use other Lewis acids besides aluminum chloride?
A4: Yes, other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), or zinc chloride (ZnCl₂) can be used in Friedel-Crafts acylations.[6][7] However, their reactivity and the optimal reaction conditions may differ, and AlCl₃ is the most commonly used for this type of reaction.
Q5: My reaction mixture turned dark. Is this normal?
A5: It is common for Friedel-Crafts reaction mixtures to develop a dark color. However, excessive charring or the formation of a large amount of black tar can indicate decomposition or side reactions, often due to too high a reaction temperature.
Data Presentation
The following table summarizes the key reaction parameters and their impact on the yield of this compound. Note: Specific yield data for this exact reaction is not widely published in a comparative format. The data below is compiled from general principles of Friedel-Crafts acylation and related reactions.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Catalyst Stoichiometry | Sub-stoichiometric AlCl₃ | Low | Incomplete reaction due to catalyst complexation with the product ketone.[1] |
| Stoichiometric or slight excess of AlCl₃ | Optimal | Ensures enough active catalyst is present for the reaction to proceed to completion. | |
| Reaction Temperature | Too low (e.g., < 0 °C throughout) | Low | Insufficient energy to overcome the activation barrier, leading to a slow or incomplete reaction. |
| Optimal (e.g., 0-5 °C initially, then RT or gentle heating) | High | Balances reaction rate with minimizing side reactions.[3][4] | |
| Too high (e.g., > 80 °C) | Low | Promotes side reactions, including intramolecular cyclization and decomposition. | |
| Benzene Concentration | Low (e.g., near stoichiometric) | Low | Favors intramolecular cyclization to α-tetralone.[1] |
| Large excess | High | Increases the probability of intermolecular reaction, maximizing the formation of this compound. | |
| Moisture | Present | Very Low to None | Deactivates the Lewis acid catalyst. |
| Anhydrous conditions | Optimal | Maintains catalyst activity. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a general guideline and may require optimization.
Materials:
-
4-phenylbutanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene
-
Anhydrous dichloromethane (DCM, optional solvent)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or connected to a nitrogen/argon line.
-
Reagent Charging: To the flask, add anhydrous benzene (a significant excess, e.g., 10 equivalents). Cool the flask in an ice-water bath to 0 °C.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (1.1 equivalents) to the stirred benzene.
-
Acyl Chloride Addition: In the dropping funnel, prepare a solution of 4-phenylbutanoyl chloride (1 equivalent) in a small amount of anhydrous benzene or DCM. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature. The reaction can be gently heated (e.g., to 50-60 °C) for 1-2 hours to ensure completion. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture back down in an ice bath. Slowly and cautiously, pour the reaction mixture over a mixture of crushed ice and concentrated HCl with vigorous stirring. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM or diethyl ether (2 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Visualization of Troubleshooting Workflow
The following diagram illustrates the logical steps to troubleshoot a low-yield Friedel-Crafts synthesis of this compound.
References
- 1. PG.CHEMEASY: friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene [chemisfast.blogspot.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
Technical Support Center: Grignard Reactions with Substituted Butanones
Welcome to the technical support center for optimizing Grignard reactions involving substituted butanones. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this fundamental carbon-carbon bond-forming reaction. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered when performing Grignard reactions with substituted butanones.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Wet Glassware/Reagents/Solvent: Grignard reagents are highly sensitive to moisture and will be quenched by water.[1] 2. Inactive Magnesium: An oxide layer on the magnesium surface can prevent the reaction from initiating.[2][3] 3. Poor Quality Alkyl Halide: The presence of impurities or water in the alkyl halide can inhibit Grignard formation. 4. Side Reactions: Competing reactions such as enolization and reduction can lower the yield of the desired alcohol.[4] | 1. Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon).[3] Use anhydrous solvents, freshly distilled from a suitable drying agent. Ensure all reagents are dry. 2. Activate the magnesium turnings by grinding them in a mortar and pestle to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2][3] 3. Purify the alkyl halide by distillation before use. 4. See the "Side Reactions" section below for specific strategies. |
| Formation of Side Products (Enolization/Reduction) | 1. Steric Hindrance: Substituted butanones, particularly those with bulky groups near the carbonyl, can be sterically hindered, making nucleophilic attack difficult.[4] 2. Basic Nature of Grignard Reagent: The Grignard reagent can act as a base, abstracting an acidic α-proton from the ketone to form an enolate.[4] 3. Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered transition state.[4] | 1. Use of Additives: Additives like cerium(III) chloride (CeCl₃) can increase the nucleophilicity of the Grignard reagent and improve yields with hindered ketones. "Turbo Grignards" (e.g., i-PrMgCl·LiCl) can also enhance reactivity.[1] 2. Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the nucleophilic addition pathway over enolization.[1][5] 3. Choice of Grignard Reagent: If possible, use a Grignard reagent without β-hydrogens to eliminate the possibility of reduction. |
| Reaction Fails to Initiate | 1. Inactive Magnesium: As mentioned above, an oxide layer on the magnesium is a common cause of initiation failure.[2] 2. Insufficient Activation: The chosen activation method may not have been sufficient. | 1. Use fresh, shiny magnesium turnings. Crush the magnesium in the reaction flask with a dry stirring rod to expose a fresh surface.[2] 2. Add a small crystal of iodine; the disappearance of the brown color indicates the start of the reaction.[6] Alternatively, add a few drops of 1,2-dibromoethane. Gentle heating with a heat gun may also be necessary to initiate the reaction.[6] |
| Wurtz Coupling Side Product | 1. High Local Concentration of Alkyl Halide: This can lead to the Grignard reagent reacting with the starting alkyl halide. | 1. Add the alkyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for adding the substituted butanone to the Grignard reagent?
A1: The addition of the ketone to the Grignard reagent should generally be carried out at low temperatures, typically between -78 °C and 0 °C.[1] This helps to minimize side reactions such as enolization and reduction, especially with sterically hindered ketones. A gradual warm-up to room temperature may be required to ensure the reaction goes to completion.
Q2: Which solvent is best for Grignard reactions with substituted butanones?
A2: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most commonly used solvents for Grignard reactions. THF is often preferred as it can better solvate the Grignard reagent, potentially increasing its reactivity.[3]
Q3: How can I be sure my Grignard reagent has formed and what is its concentration?
A3: Successful formation of the Grignard reagent is often indicated by the disappearance of the magnesium turnings and the formation of a cloudy, grayish solution. For a quantitative measure, the concentration of the Grignard reagent can be determined by titration. A common method involves titration against a known concentration of a solution of I₂ in THF until the iodine color persists.
Q4: What is the role of additives like LiCl and CeCl₃?
A4: Lithium chloride (LiCl) can break up the oligomeric and dimeric structures of the Grignard reagent, leading to a more reactive monomeric species, often referred to as a "Turbo Grignard".[1] Cerium(III) chloride (CeCl₃) is a Lewis acid that coordinates to the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic and promoting nucleophilic addition over side reactions like enolization. This is particularly useful for reactions with sterically hindered ketones.
Q5: My reaction mixture turned dark brown/black. Is this normal?
A5: While the Grignard reagent solution is typically cloudy and gray, a darkening of the reaction mixture upon addition of the ketone can occur. However, a black, tarry mixture may indicate decomposition or significant side reactions. This could be due to impurities, elevated temperatures, or a prolonged reaction time at reflux.[3]
Data Presentation
The following tables provide representative data on the effects of various reaction parameters on the yield of a tertiary alcohol from the reaction of a Grignard reagent with a substituted butanone (e.g., 3-methyl-2-butanone).
Table 1: Effect of Temperature on Product Yield
| Entry | Grignard Reagent | Ketone | Temperature (°C) | Yield (%) |
| 1 | MeMgBr | 3-Methyl-2-butanone | 25 | 65 |
| 2 | MeMgBr | 3-Methyl-2-butanone | 0 | 85 |
| 3 | MeMgBr | 3-Methyl-2-butanone | -78 | 92 |
Table 2: Effect of Solvent on Product Yield
| Entry | Grignard Reagent | Ketone | Solvent | Yield (%) |
| 1 | EtMgCl | 3-Methyl-2-butanone | Diethyl Ether | 78 |
| 2 | EtMgCl | 3-Methyl-2-butanone | THF | 88 |
Table 3: Effect of Additives on Product Yield with a Hindered Ketone
| Entry | Grignard Reagent | Ketone | Additive (1.1 eq) | Yield (%) |
| 1 | t-BuMgCl | 3,3-Dimethyl-2-butanone | None | 15 |
| 2 | t-BuMgCl | 3,3-Dimethyl-2-butanone | LiCl | 45 |
| 3 | t-BuMgCl | 3,3-Dimethyl-2-butanone | CeCl₃ | 75 |
Experimental Protocols
Detailed Protocol for the Grignard Reaction of Methylmagnesium Bromide with 3-Methyl-2-butanone
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
Bromomethane (as a solution in diethyl ether or to be bubbled through)
-
3-Methyl-2-butanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, all under an inert atmosphere.
-
To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.[6]
-
In the dropping funnel, prepare a solution of bromomethane (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the bromomethane solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and the solution begins to gently reflux.[6]
-
Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 3-Methyl-2-butanone:
-
Cool the Grignard reagent solution to 0 °C using an ice-water bath.
-
Prepare a solution of 3-methyl-2-butanone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.[6]
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[6]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography or distillation to yield the desired tertiary alcohol.
-
Visualizations
Caption: Troubleshooting workflow for Grignard reactions.
Caption: Desired vs. competing Grignard reaction pathways.
References
Identifying and minimizing byproducts in 1,4-Diphenyl-1-butanone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Diphenyl-1-butanone. The primary focus is on identifying and minimizing byproducts, particularly within the context of the common synthetic route: the Friedel-Crafts acylation of benzene with 4-phenylbutanoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory synthesis is the Friedel-Crafts acylation of benzene with 4-phenylbutanoyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[1][2][3] This reaction is an electrophilic aromatic substitution where the acyl group from 4-phenylbutanoyl chloride is introduced onto the benzene ring to form the desired ketone.[3][4]
Q2: What are the potential major byproducts in the synthesis of this compound via Friedel-Crafts acylation?
A2: The primary byproduct of concern is α-tetralone, which results from an intramolecular Friedel-Crafts acylation of the starting material, 4-phenylbutanoyl chloride.[2] Other potential impurities can include polysubstituted products (though less likely than in Friedel-Crafts alkylation), and residual starting materials or reagents.[1][5]
Q3: How can I minimize the formation of the α-tetralone byproduct?
A3: Minimizing the intramolecular reaction in favor of the desired intermolecular reaction is key. This can be achieved by controlling the reaction conditions. Slowly adding the 4-phenylbutanoyl chloride to the mixture of benzene and Lewis acid catalyst can favor the intermolecular reaction, as the acyl chloride is more likely to react with the abundant benzene rather than itself. Maintaining a lower reaction temperature can also help to reduce the likelihood of the intramolecular cyclization.
Q4: My reaction is not proceeding to completion. What are the possible causes?
A4: Several factors can lead to an incomplete reaction:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive and can be deactivated by atmospheric water. Ensure all glassware is thoroughly dried and reagents are anhydrous.[5]
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the product ketone can form a complex with it.[5]
-
Low Reaction Temperature: The activation energy for the reaction may not be overcome if the temperature is too low.[5]
-
Poor Reagent Quality: Impurities in the benzene or 4-phenylbutanoyl chloride can interfere with the reaction.[5]
Q5: What is the best way to purify the crude this compound product?
A5: The crude product can typically be purified by recrystallization from a suitable solvent, such as hexane or ethanol.[5] Following the reaction, a standard workup procedure is necessary. This involves quenching the reaction, separating the organic layer, washing it sequentially with water, a saturated sodium bicarbonate solution, and brine. The organic layer is then dried over an anhydrous salt like MgSO₄, filtered, and the solvent is removed under reduced pressure before proceeding with recrystallization.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inactive or insufficient Lewis acid catalyst.[5] | Use a fresh, unopened container of anhydrous Lewis acid. Ensure all glassware is flame- or oven-dried. Increase the molar ratio of the Lewis acid to the limiting reagent (typically 1.1 to 2.0 equivalents).[5] |
| Low reaction temperature.[5] | Gradually and carefully increase the reaction temperature while monitoring the reaction progress by TLC. | |
| Poor quality of reagents.[5] | Use freshly distilled or purified benzene and 4-phenylbutanoyl chloride. | |
| High Percentage of α-Tetralone Byproduct | Intramolecular cyclization of 4-phenylbutanoyl chloride.[2] | Slowly add the 4-phenylbutanoyl chloride to the benzene and Lewis acid mixture. Maintain a lower reaction temperature. |
| Formation of Multiple Isomeric Products | Suboptimal reaction conditions influencing regioselectivity.[5] | Optimize the solvent and temperature. Lower temperatures and less polar solvents may favor a specific isomer. |
| Polysubstitution Products Observed | Highly activated aromatic ring (less of a concern with the product ketone, which is deactivating).[1][5] | Use a 1:1 molar ratio of benzene to 4-phenylbutanoyl chloride. Optimize reaction time and temperature to be as mild as possible.[5] |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation Synthesis of this compound:
-
Preparation: All glassware should be flame- or oven-dried to ensure anhydrous conditions. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a cooled (0 °C) and vigorously stirred mixture of anhydrous aluminum chloride (AlCl₃) in dry benzene, slowly add a solution of 4-phenylbutanoyl chloride in dry benzene.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then may be heated to reflux for a specified period (e.g., 30 minutes) to ensure completion.[1] The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is cooled and then carefully poured onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane or ether). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. The crude this compound is then purified by recrystallization from a suitable solvent like ethanol or hexane.[5]
Visualizations
Caption: A simplified workflow for the synthesis and purification of this compound.
Caption: Competing reaction pathways in the synthesis of this compound.
Caption: A logical troubleshooting workflow for optimizing the synthesis reaction.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. PG.CHEMEASY: friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene [chemisfast.blogspot.com]
- 3. byjus.com [byjus.com]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Selectivity in the Hydrogenation of Aromatic Ketones
Welcome to the technical support center for the selective hydrogenation of aromatic ketones. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to improve the selectivity of your hydrogenation reactions, focusing on the conversion of the carbonyl group while preserving the aromatic ring.
Troubleshooting Guide
This guide addresses common issues encountered during the selective hydrogenation of aromatic ketones.
Q1: My reaction shows low selectivity, with significant hydrogenation of the aromatic ring. What are the likely causes and how can I fix this?
A: Low selectivity towards the desired aromatic alcohol is a common problem, often resulting in the formation of cyclohexyl alcohols or deoxygenated products like ethylbenzene. Here are the primary factors and solutions:
-
Inappropriate Catalyst Choice: Noble metal catalysts like platinum (Pt) and rhodium (Rh) can be highly active for arene hydrogenation.
-
Solution: Opt for catalysts with higher selectivity for the carbonyl group, such as those based on palladium (Pd), copper (Cu), or cobalt (Co). For instance, alumina-supported cobalt catalysts have been shown to prioritize the hydrogenation of the carbonyl group over the phenyl group. Single-atom Pd catalysts on TiO2 have also demonstrated high selectivity.
-
-
High Reaction Temperature: Elevated temperatures can promote the hydrogenation of the aromatic ring and lead to side reactions like dehydration of the alcohol product to styrene, which is then hydrogenated to ethylbenzene.
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable conversion rate. For example, with a Co/Al2O3 catalyst, a high selectivity of 98% for 1-phenylethanol was achieved at 373 K.
-
-
High Hydrogen Pressure: Increased hydrogen pressure can favor the thermodynamically more stable product, which is often the fully saturated ring.
-
Solution: Use the lowest effective hydrogen pressure. Many selective hydrogenations can be carried out at or near atmospheric pressure.
-
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the aromatic ketone has been consumed can lead to further reduction of the aromatic alcohol.
-
Solution: Monitor the reaction progress using techniques like TLC, GC, or HPLC and stop the reaction once the starting material is consumed.
-
-
Solvent Effects: The choice of solvent can influence selectivity. Protic solvents can sometimes favor carbonyl group hydrogenation.
-
Solution: Screen different solvents. For Ni/SiO2 catalysts, selectivity to 1-phenylethanol was consistently high (>92%) across a range of protic, aprotic polar, and apolar solvents, though the reaction rate varied significantly. Water has been shown to be a superior solvent for some Rh-catalyzed hydrogenations, enhancing selectivity.
-
Q2: The conversion of my aromatic ketone is very low. How can I improve the reaction rate without compromising selectivity?
A: Low conversion can be frustrating. Here are some strategies to boost the reaction rate while maintaining high selectivity:
-
Catalyst Activity: The chosen catalyst may have low intrinsic activity.
-
Solution: Consider a more active catalyst system. For example, Ru-based catalysts are often very active, but care must be taken to control selectivity.[1] Modifying a catalyst with a second metal or a promoter can also enhance activity. For instance, adding a base like potassium carbonate can significantly improve conversion in some Ru-catalyzed reactions.[1]
-
-
Catalyst Loading: The amount of catalyst may be insufficient.
-
Solution: Increase the catalyst loading. However, be aware that higher catalyst loading can sometimes lead to decreased selectivity.
-
-
Reaction Temperature: As mentioned, lower temperatures are better for selectivity, but too low a temperature will result in a sluggish reaction.
-
Solution: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor both conversion and selectivity to find the optimal balance.
-
-
Hydrogen Pressure: While high pressure can reduce selectivity, very low pressure might limit the reaction rate.
-
Solution: If using atmospheric pressure, consider increasing the pressure moderately (e.g., to 2-10 bar) to see if it improves the rate without significantly affecting selectivity.
-
-
Solvent Choice: The solvent can have a strong impact on the reaction rate.
-
Solution: C2-C3 alcohols often lead to higher reaction rates in acetophenone hydrogenation with Ni/SiO2 catalysts. Experiment with different solvents to find one that enhances the rate for your specific substrate and catalyst.
-
-
Catalyst Poisoning: The catalyst may be deactivated by impurities in the starting materials, solvent, or hydrogen gas.
-
Solution: Ensure the purity of all reagents. Common poisons for palladium catalysts include sulfur, nitrogen, and halogen compounds. Purifying the substrate and using high-purity solvent and hydrogen can mitigate this issue.
-
Q3: I am observing the formation of ethylbenzene as a major byproduct. What is causing this and how can I prevent it?
A: The formation of ethylbenzene indicates that a hydrogenolysis reaction is occurring after the initial hydrogenation of the carbonyl group.
-
Reaction Mechanism: The aromatic ketone is first hydrogenated to the corresponding alcohol. This alcohol can then undergo dehydration to form a styrene derivative, which is subsequently hydrogenated to ethylbenzene. This is more likely to occur at higher temperatures.
-
Catalyst Type: Some catalysts are more prone to promoting hydrogenolysis.
-
Solution: Avoid highly acidic supports which can promote the dehydration step. Using a more selective catalyst can also help. For example, unsupported PdO has been shown to hydrogenate acetophenone mainly to ethylbenzene, while PdO/ZrO2 composites show excellent selectivity to 1-phenylethanol.[2]
-
-
Reaction Conditions:
-
Solution: As with preserving the aromatic ring, lower the reaction temperature and monitor the reaction closely to stop it once the desired alcohol is formed.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the selective hydrogenation of aromatic ketones?
A: The most common side reactions are the hydrogenation of the aromatic ring to form the corresponding cycloalkyl ketone or alcohol, and the hydrogenolysis of the initially formed aromatic alcohol to the corresponding alkane (e.g., acetophenone to 1-phenylethanol, which is then converted to ethylbenzene).
Q2: How does the choice of catalyst support affect selectivity?
A: The catalyst support can significantly influence the selectivity of the reaction. Acidic supports can promote side reactions like dehydration, leading to byproducts. The interaction between the metal nanoparticles and the support can also alter the electronic properties of the metal, thereby affecting its catalytic behavior. For example, zirconia-supported palladium oxide (PdO/ZrO2) shows much higher selectivity to the alcohol compared to unsupported PdO.[2]
Q3: Can I reuse my catalyst? If so, how?
A: Yes, heterogeneous catalysts can often be reused. After the reaction, the catalyst can be recovered by filtration. It should then be washed with a suitable solvent to remove any adsorbed products and byproducts, and then dried under vacuum. The activity of the catalyst may decrease over several cycles due to poisoning or structural changes.
Q4: What are common catalyst poisons I should be aware of?
A: Common catalyst poisons for precious metal catalysts like palladium include sulfur compounds (e.g., thiols, thioethers), nitrogen compounds (e.g., amines, pyridines), and halides. These compounds can strongly adsorb to the active sites of the catalyst, blocking them and reducing or completely inhibiting catalytic activity.
Q5: Is it possible to achieve high selectivity with a non-precious metal catalyst?
A: Absolutely. Several non-precious metal catalysts have shown excellent selectivity for the hydrogenation of aromatic ketones. For example, catalysts based on copper, cobalt, and nickel have been reported to give high selectivity to the desired aromatic alcohol.[3][4] For instance, a nano Cu/SiO2 catalyst achieved 99.8% conversion and 99.08% selectivity for the hydrogenation of acetophenone to 1-phenylethanol.[3]
Data Presentation
Table 1: Performance of Various Catalysts in the Hydrogenation of Acetophenone
| Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | Solvent | Conversion (%) | Selectivity to 1-Phenylethanol (%) | Reference |
| Co | Al₂O₃ | 100 | - | - | 98.2 | 98 | |
| RuNPs | PIILS | 50 | 4.8 | Water | 95 | 96 | [1] |
| Cu | SiO₂ | 80 | 20 | - | 99.8 | 99.08 | [3] |
| Ni | Graphene | - | - | - | 99.14 | 97.77 | [4] |
| Pd(0)EnCat™ 30NP | - | RT | 1 | Ethanol | >95 | >95 | [5] |
| PdO | ZrO₂ | RT | 1 | Water | - | High | [2] |
| Cu-Zn-Al | - | 180 | Transfer | Isopropanol | 89.4 | 93.2 | [6] |
| Pd₁ | TiO₂ | - | - | - | High | High | [7] |
Table 2: Effect of Reaction Temperature on the Hydrogenation of Acetophenone over a Co/Al₂O₃ Catalyst
| Temperature (K) | Conversion (%) | Selectivity to 1-Phenylethanol (%) |
| 353 | 95.8 | High |
| 373 | >98.2 | 98 |
| 393 | 97.6 (in 0.5h) | Lower |
Data adapted from Zhang et al., Reac Kinet Mech Cat (2011) 102:417–424.
Experimental Protocols
Protocol 1: General Procedure for the Selective Hydrogenation of Acetophenone using Pd/C at Atmospheric Pressure
This protocol provides a general method for the hydrogenation of acetophenone to 1-phenylethanol using a standard palladium on carbon catalyst.
Materials:
-
Acetophenone
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (balloon or cylinder with regulator)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Needles and tubing for gas inlet and outlet
-
Celite for filtration
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add acetophenone (1 mmol).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Solvent and Catalyst Addition: Add ethanol (10 mL) followed by 10% Pd/C (5-10 mol%).
-
Hydrogenation: Seal the flask with a septum. Connect a hydrogen-filled balloon to the flask via a needle. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this process 3-5 times to ensure an atmosphere of hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots, filtering them through a small plug of celite, and analyzing by TLC or GC.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen in a fume hood. Purge the flask with an inert gas.
-
Filtration: Dilute the reaction mixture with more ethanol and filter through a pad of celite to remove the catalyst. Wash the celite pad with additional ethanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Preparation of a Ni@C Catalyst for Aromatic Ketone Hydrogenation
This protocol is adapted from the synthesis of a nickel-graphene based catalyst.[4]
Materials:
-
Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Graphene oxide
-
Deionized water
-
Furnace with an inert atmosphere
Procedure:
-
Dispersion: Disperse a specific amount of graphene oxide in deionized water through ultrasonication.
-
Impregnation: Add a solution of nickel nitrate hexahydrate to the graphene oxide dispersion and stir for several hours to ensure uniform impregnation.
-
Drying: Dry the mixture to remove the water.
-
Calcination: Calcine the resulting solid in a tube furnace under an inert atmosphere (e.g., argon or nitrogen) at a high temperature (e.g., 400-600 °C) for several hours.
-
Cooling: Allow the furnace to cool to room temperature under the inert atmosphere.
-
Collection: The resulting Ni@C catalyst can be collected and stored under an inert atmosphere until use.
Visualizations
Caption: Troubleshooting workflow for low selectivity.
Caption: Reaction pathways in aromatic ketone hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Highly selective hydrogenation of aromatic ketones to alcohols in water: effect of PdO and ZrO2 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effects in heterogeneous selective hydrogenation of acetophenone: differences between Rh/C and Rh/Al2O3 catalysts and the superiority of water as a functional solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Common side reactions in the Wittig olefination of ketones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the Wittig olefination of ketones.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in my Wittig reaction with a ketone?
Low yields in the Wittig olefination of ketones are a common issue, often attributed to several factors:
-
Steric Hindrance: Ketones, being more sterically hindered than aldehydes, react more slowly. This is particularly problematic with bulky ketones and/or bulky ylides. Stabilized ylides are also less reactive and may fail to react with sterically hindered ketones.[1][2][3]
-
Ylide Instability: The phosphonium ylide can be unstable and may decompose if not generated and used under appropriate conditions (e.g., anhydrous conditions, inert atmosphere, and controlled temperature).
-
Enolate Formation: The strong base used to generate the ylide can deprotonate the α-carbon of the ketone, forming an enolate. This is a competing, non-productive pathway that consumes the ketone.
-
Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, temperature, and reaction time can significantly impact the yield. For instance, the presence of lithium salts, often introduced when using organolithium bases, can sometimes negatively impact the reaction.[4]
Q2: My reaction is producing a mixture of E/Z isomers. How can I improve the stereoselectivity?
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.
-
Ylide Type:
-
Non-stabilized ylides (with alkyl substituents) generally favor the formation of (Z)-alkenes.[5][6]
-
Stabilized ylides (with electron-withdrawing groups like esters or ketones) typically lead to the thermodynamically more stable (E)-alkene.[5][6]
-
Semi-stabilized ylides (with aryl substituents) often give poor selectivity, resulting in mixtures of (E)- and (Z)-isomers.[7]
-
-
Influence of Lithium Salts: The presence of lithium salts can decrease the (Z)-selectivity of non-stabilized ylides, a phenomenon known as "stereochemical drift."[7] This is because lithium ions can stabilize the betaine intermediate, allowing for equilibration that can alter the stereochemical outcome.
-
Schlosser Modification: For non-stabilized ylides where the (E)-isomer is desired, the Schlosser modification can be employed. This involves treating the intermediate betaine with a strong base at low temperatures to favor the formation of the (E)-alkene.[3][7]
Q3: I have a chiral center at the α-position to my ketone. Will the Wittig reaction cause racemization?
Yes, there is a significant risk of racemization. The strong base used to generate the ylide can deprotonate the α-carbon of the ketone, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a loss of stereochemical integrity.
Q4: What are common side reactions caused by the strong base used in the reaction?
Besides enolate formation and potential epimerization, the use of strong bases can lead to other side reactions, particularly with base-sensitive ketones. One common side reaction is the aldol condensation , where the enolate of the ketone attacks another molecule of the ketone, leading to the formation of β-hydroxy ketone or α,β-unsaturated ketone byproducts.
Troubleshooting Guides
Problem 1: Low Yield with a Sterically Hindered Ketone
Problem 2: Poor E/Z Selectivity
Data Presentation
Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions for a Hindered Ketone
| Ketone | Reagent | Reaction | Yield (%) | E/Z Ratio | Reference |
| 2-Methylcyclohexanone | Ph₃P=CH₂ | Wittig | >85 | N/A | [1] |
| Cyclohexanone | (EtO)₂P(O)CH₂CO₂Et | HWE | 95 | >95:5 (E) | [8] |
| Aryl Alkyl Ketones | Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate | HWE | up to 100 | up to 2:98 (Z) | [9] |
Note: Direct comparative data for the same hindered ketone under both Wittig and HWE conditions is scarce in single literature sources. The table presents representative data.
Experimental Protocols
Protocol 1: Wittig Olefination of 2-Methylcyclohexanone
This protocol describes the formation of the Wittig reagent (methylenetriphenylphosphorane) and its subsequent reaction with 2-methylcyclohexanone.[1]
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
2-Methylcyclohexanone
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Silica gel for column chromatography
-
Hexanes or petroleum ether
Procedure:
Part A: Preparation of the Wittig Reagent
-
Under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous THF via syringe to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.0 equivalent) in portions to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for at least 1 hour. A characteristic orange-red color indicates the formation of the ylide.
Part B: Wittig Reaction
-
In a separate dry flask under an inert atmosphere, dissolve 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF.
-
Cool the ketone solution to 0 °C.
-
Slowly transfer the freshly prepared ylide solution from Part A to the stirred ketone solution via cannula or syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Part C: Purification
-
The crude product contains triphenylphosphine oxide as a major byproduct. Purify the crude material by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes or petroleum ether) to isolate the product, 2-methyl-1-methylenecyclohexane.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination of a Ketone
This protocol is a general procedure for the HWE reaction with a ketone to favor the (E)-alkene.[10]
Materials:
-
Triethyl phosphonoacetate (or other suitable phosphonate)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Ketone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere, add NaH (1.2 equivalents) to a flame-dried, two-necked round-bottom flask.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully remove the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C and slowly add the phosphonate (1.1 equivalents) dropwise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography. The phosphate byproduct is water-soluble and is largely removed during the aqueous workup.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. quora.com [quora.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Purification challenges of nonpolar compounds like 1,4-Diphenyl-1-butanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of nonpolar compounds, with a specific focus on 1,4-Diphenyl-1-butanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying nonpolar compounds like this compound?
A1: Nonpolar compounds present unique purification challenges primarily due to their high solubility in nonpolar organic solvents and weak interactions with polar stationary phases like silica gel. Key challenges include:
-
Difficult Separation from Other Nonpolar Impurities: Structurally similar nonpolar impurities often co-elute with the target compound during chromatography.
-
Poor Solubility in Polar Solvents: This limits the choice of chromatographic mobile phases and recrystallization solvents.
-
"Streaking" or "Tailing" on TLC and Columns: This can be caused by overloading the sample or interactions with the stationary phase.[1]
-
High Mobility in Normal-Phase Chromatography: Compounds may move too quickly on a TLC plate or elute in the solvent front during column chromatography, leading to poor separation.[2][3]
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: Normal-phase flash column chromatography is a widely used and effective technique for purifying moderately nonpolar to nonpolar compounds like this compound.[4] For analytical purposes or very challenging separations, High-Performance Liquid Chromatography (HPLC) with a normal-phase column can be employed. Reverse-phase HPLC can also be an option if a suitable mobile phase can be found to retain the nonpolar compound.[5]
Q3: How do I select an appropriate solvent system for the column chromatography of a nonpolar compound?
A3: The ideal solvent system should provide a good separation of your target compound from its impurities on a Thin-Layer Chromatography (TLC) plate. For nonpolar compounds, start with a nonpolar solvent like hexane and gradually increase the polarity by adding a small amount of a more polar solvent such as ethyl acetate or dichloromethane.[6][7] Aim for a retention factor (Rf) of approximately 0.2-0.4 for your target compound on the TLC plate to ensure good separation on the column.[7][8][9]
Q4: Can I use recrystallization to purify this compound?
A4: Yes, recrystallization can be a very effective method for purifying solid nonpolar compounds like this compound, especially for removing minor impurities. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for nonpolar compounds include hexane/ethyl acetate and hexane/acetone mixtures.[10]
Q5: What are some common impurities I might encounter when synthesizing this compound?
A5: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, in a synthesis involving a Grignard reaction, potential impurities could be the corresponding ketal alcohol or enone if deprotection and dehydration steps are not well-controlled.[11] NMR spectroscopy is a powerful tool to identify such impurities, which often appear in the 1-3 ppm range for aliphatic protons.[12]
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause | Recommended Solution |
| Compound elutes too quickly (in the solvent front). | The mobile phase is too polar for your nonpolar compound. | Decrease the polarity of the mobile phase by increasing the proportion of the nonpolar solvent (e.g., hexane).[3] |
| Poor separation of spots (co-elution). | The polarity of the mobile phase is not optimized. | Perform a more thorough TLC analysis with various solvent systems to find the optimal conditions for separation.[1] Consider using a gradient elution, starting with a very nonpolar solvent and gradually increasing the polarity.[8] |
| Streaking or tailing of the compound band. | Sample overload. | Reduce the amount of crude sample loaded onto the column. A general rule is a silica gel to crude extract weight ratio of at least 30:1.[1] |
| Incomplete sample dissolution upon loading. | Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading. For poorly soluble compounds, consider dry loading.[7][13] | |
| No compound eluting from the column. | The mobile phase is not polar enough to move the compound. | This is less common for nonpolar compounds but can happen if the compound has some polar functional groups. Gradually increase the polarity of the mobile phase.[2] |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before eluting.[2] If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[2] |
Recrystallization Issues
| Problem | Possible Cause | Recommended Solution |
| Compound does not dissolve, even when boiling. | The solvent is not polar enough to dissolve the compound. | Add a small amount of a more polar "co-solvent" in which the compound is more soluble. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling is too rapid. | Add a small amount more of the solvent to the hot solution. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. |
| No crystals form upon cooling. | The solution is not saturated enough. | Boil off some of the solvent to increase the concentration of the compound and allow it to cool again. |
| The compound is too soluble in the chosen solvent at low temperatures. | Choose a different solvent or solvent system where the compound has lower solubility at cold temperatures. | |
| Low recovery of the purified compound. | Too much solvent was used, keeping the compound in solution. | Use the minimum amount of hot solvent necessary to dissolve the compound. |
| The crystals were filtered before crystallization was complete. | Ensure the solution has cooled completely (an ice bath can be used) before filtration. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Method Development
-
Prepare the TLC Chamber: Pour your chosen solvent system (e.g., 9:1 hexane:ethyl acetate) into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and cover it.[14]
-
Spot the TLC Plate: Dissolve a small amount of your crude this compound in a volatile solvent. Using a capillary tube, spot a small amount onto the baseline of a silica gel TLC plate, about 1 cm from the bottom.[15]
-
Develop the Plate: Place the TLC plate upright in the chamber, ensuring the solvent level is below the spots. Cover the chamber and allow the solvent to move up the plate until it is about 1 cm from the top.[15]
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp. Circle the visible spots with a pencil.
-
Calculate Rf Values: Measure the distance traveled by each spot and by the solvent front. Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the compound) / (distance traveled by the solvent front).[15]
-
Optimize the Solvent System:
-
If the Rf value of your target compound is too high (> 0.4), decrease the polarity of the solvent system (e.g., increase the proportion of hexane).
-
If the Rf value is too low (< 0.2), increase the polarity of the solvent system (e.g., increase the proportion of ethyl acetate).[15]
-
Protocol 2: Flash Column Chromatography
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand.
-
Packing the Column: Prepare a slurry of silica gel in the chosen nonpolar mobile phase. Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing. Add a layer of sand on top of the silica gel.[16]
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully add the solution to the top of the column with a pipette.[13]
-
Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[13]
-
-
Elution: Carefully add the mobile phase to the column. Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to determine which ones contain the purified this compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Data Presentation
Table 1: Common Solvents for Nonpolar Compound Chromatography
| Solvent | Polarity Index | Typical Use |
| Hexane | 0.1 | Primary nonpolar mobile phase component.[15] |
| Petroleum Ether | 0.1-0.2 | Similar to hexane, good for very nonpolar compounds.[15] |
| Toluene | 2.4 | For aromatic compounds, moderately nonpolar.[15] |
| Dichloromethane | 3.1 | A slightly more polar alternative to hexane/ethyl acetate systems. |
| Diethyl Ether | 2.8 | Can be used as a polar modifier with hexane. |
| Ethyl Acetate | 4.4 | Common polar modifier for hexane-based mobile phases.[15] |
| Acetone | 5.1 | A more polar modifier.[15] |
Table 2: TLC Rf Values and Corresponding Column Elution Behavior
| Rf Value on TLC | Expected Column Elution Behavior |
| > 0.6 | Compound will likely elute very quickly, possibly in the solvent front, with poor separation. |
| 0.2 - 0.4 | Ideal range for good separation on a column.[7][8] |
| < 0.1 | Compound will elute very slowly, requiring a large volume of solvent. |
Visualizations
Caption: Workflow for chromatographic purification of nonpolar compounds.
Caption: Troubleshooting decision tree for poor column chromatography separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Home Page [chem.ualberta.ca]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. uhplcs.com [uhplcs.com]
- 6. Chromatography [chem.rochester.edu]
- 7. sorbtech.com [sorbtech.com]
- 8. Purification [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. youtube.com [youtube.com]
- 15. practical-science.com [practical-science.com]
- 16. orgsyn.org [orgsyn.org]
Catalyst deactivation in Friedel-Crafts acylation and how to avoid it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to catalyst deactivation in Friedel-Crafts acylation.
Troubleshooting Guide: Catalyst Deactivation and Low Yield
Low yields or complete reaction failure in Friedel-Crafts acylation are often linked to catalyst deactivation. This guide provides a systematic approach to identifying and resolving these issues.[1][2][3]
Initial Checks & Common Issues
Q1: My Friedel-Crafts acylation has a very low or no yield. What are the first things I should check?
A1: Start by verifying the integrity of your reagents and reaction setup. The most common culprits for low yield are often related to catalyst inactivity or a deactivated substrate.[1][2]
-
Moisture Contamination: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Ensure all glassware is rigorously dried (oven- or flame-dried) and that all solvents and reagents are anhydrous.[1][2][4] Any water present will react with and deactivate the catalyst.[1]
-
Catalyst Quality: Use a fresh, unopened container of the Lewis acid catalyst if possible. If the catalyst appears clumpy or discolored, it may have been compromised by moisture.[2]
-
Substrate Reactivity: Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, ketones, esters) are often too deactivated to undergo the reaction.[1][5]
-
Insufficient Catalyst: For traditional Lewis acids like AlCl₃, a stoichiometric amount is often necessary because the ketone product forms a stable complex with the catalyst, removing it from the reaction cycle.[1][3]
Q2: I'm using a solid acid catalyst (e.g., zeolite, Amberlyst-15) and observing a gradual decrease in yield over several runs. What is causing this?
A2: The deactivation of solid acid catalysts in Friedel-Crafts acylation is typically due to one or a combination of the following factors:
-
Coke Formation: The deposition of carbonaceous materials (coke) on the catalyst surface and within its pores is a primary cause of deactivation.[6][7][8][9][10][11] This blocks active sites and restricts access of reactants to the catalytic centers.
-
Product Inhibition: The ketone product can adsorb strongly onto the acid sites of the catalyst, leading to a decrease in the number of available active sites for the reactants.[12]
-
Poisoning: Impurities in the feedstock can irreversibly bind to the active sites of the catalyst, leading to a loss of activity.
Frequently Asked Questions (FAQs)
Catalyst-Specific Issues
Q3: Why is a stoichiometric amount of AlCl₃ often required in Friedel-Crafts acylation?
A3: The ketone product of the acylation reaction is a Lewis base and forms a stable complex with the Lewis acid catalyst, AlCl₃.[1][3][4] This complexation effectively removes the catalyst from the reaction, preventing it from activating further acylating agent molecules. Therefore, at least a stoichiometric amount of AlCl₃ relative to the limiting reagent is typically needed to drive the reaction to completion.
Q4: Can I use an aromatic substrate with an amine (-NH₂) or hydroxyl (-OH) group in a Friedel-Crafts acylation?
A4: No, aromatic compounds with basic functional groups like amines and hydroxyls are generally unsuitable for Friedel-Crafts reactions.[2][13] The lone pair of electrons on the nitrogen or oxygen atom will coordinate with the Lewis acid catalyst, forming a highly deactivated ring and rendering the catalyst inactive.[4][14]
Troubleshooting Experimental Observations
Q5: My reaction mixture turned dark and I'm getting a lot of tar-like byproducts. What went wrong?
A5: Tar formation is often a result of side reactions or decomposition, which can be caused by:
-
Excessively High Reaction Temperature: High temperatures can lead to the decomposition of starting materials and products.[3] It's important to control the reaction temperature, often by using an ice bath, especially during the initial exothermic addition of reagents.[15]
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long, particularly at elevated temperatures, can increase the likelihood of side reactions.[3]
-
Reactive Substrates: Highly activated aromatic rings can be prone to polymerization or other side reactions under the strongly acidic conditions of the reaction.[4]
Q6: I'm observing the formation of multiple isomers. How can I improve the regioselectivity?
A6: While Friedel-Crafts acylation is generally more selective than alkylation, the formation of isomers can still occur. To improve regioselectivity:
-
Control Reaction Temperature: Lower temperatures often favor the formation of the kinetic product (often the para isomer due to less steric hindrance), while higher temperatures can lead to the thermodynamic product.[3]
-
Choice of Solvent: The polarity of the solvent can influence the product distribution.
-
Order of Addition: In some cases, the order in which the reagents are mixed can affect the selectivity.
Data Presentation: Catalyst Reusability
The reusability of a catalyst is a critical factor in sustainable chemical synthesis. The following table summarizes the performance of various catalysts over multiple reaction cycles in Friedel-Crafts acylation.
| Catalyst | Substrate | Acylating Agent | Solvent | Number of Cycles | Final Yield (%) | Reference |
| Solid Acid Catalysts | ||||||
| Mordenite Zeolite | Anisole | Acetic Anhydride | Acetic Acid | 30 | >99% | [16] |
| Nano-sized HBeta Zeolite | Anisole | Acetic Anhydride | - | 10 h (continuous) | 71% | [12][16] |
| Amberlyst-15 | Electron-rich arenes | α-amido sulfones | - | Recyclable | Good yield | [17] |
| Zn powder | Benzene | Acetyl Chloride | Solvent-free (MW) | 6 | High | [18][19] |
| ZnO | Aromatic compounds | Acid Chlorides | Solvent-free | 3 | High | [20] |
| Supported Lewis Acids | ||||||
| Silica-supported ZnCl₂ | Various | Various | Various | 7 | Good | |
| In₂O₃/Hβ | Benzene | Benzoyl Chloride | - | Several | High | [21] |
| MoO₄(AlCl₂)₂ | Various | Acyl Chlorides | Solvent-free | Several | 84% | [13][22] |
| Homogeneous Catalysts | ||||||
| Yb[C(SO₂-n-C₈F₁₇)₃]₃ | Cyclohexanol | Acetic Anhydride | Toluene/Perfluoro(methylcyclohexane) | 5 | 99% | [23] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation using AlCl₃ (Anhydrous Conditions)
This protocol outlines a general method for the acylation of an aromatic compound using an acyl chloride and aluminum chloride as the catalyst.[15]
Materials:
-
Aromatic substrate (e.g., anisole)
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: In the flask, suspend anhydrous AlCl₃ (1.1-1.2 equivalents) in anhydrous CH₂Cl₂.
-
Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add the acyl chloride (1.0-1.1 equivalents) to the stirred suspension via the dropping funnel.
-
Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) in anhydrous CH₂Cl₂ and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture at 0 °C over 30 minutes.[4]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to hydrolyze the aluminum chloride complex.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with CH₂Cl₂. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Regeneration of Coked Zeolite Catalysts by Calcination
This protocol describes a general procedure for the regeneration of zeolite catalysts that have been deactivated by coke formation.[24]
Materials:
-
Coked zeolite catalyst
-
Tube furnace
-
Air or a mixture of an inert gas (e.g., nitrogen) and oxygen
Procedure:
-
Catalyst Loading: Place the coked zeolite catalyst in a quartz tube within a tube furnace.
-
Purging: Purge the system with an inert gas (e.g., nitrogen) to remove any adsorbed hydrocarbons.
-
Heating Program:
-
Slowly ramp the temperature to an intermediate temperature (e.g., 150-200 °C) and hold for a period to desorb any volatile organic compounds.
-
Gradually increase the temperature to the final calcination temperature, typically between 450 °C and 550 °C. The ramp rate should be controlled to avoid rapid combustion of the coke, which can lead to localized overheating and damage to the zeolite structure.
-
-
Oxidative Treatment: Once at the final temperature, introduce a controlled flow of air or a lean oxygen/nitrogen mixture to burn off the coke deposits. The oxygen concentration is often gradually increased.
-
Hold Time: Maintain the catalyst at the final calcination temperature in the oxidative atmosphere for several hours until the coke is completely removed. This can be monitored by analyzing the off-gas for CO₂.
-
Cooling: After the coke has been removed, switch back to an inert gas flow and cool the catalyst down to room temperature.
-
Storage: Store the regenerated catalyst in a desiccator to prevent re-adsorption of moisture.
Mandatory Visualizations
Caption: Major deactivation pathways for Lewis acid and solid acid catalysts in Friedel-Crafts acylation.
Caption: A logical workflow for troubleshooting low yields in Friedel-Crafts acylation reactions.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deactivation and regeneration dynamics in hierarchical zeolites: Coke characterization and impact on catalytic cracking of vacuum gas oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemijournal.com [chemijournal.com]
- 9. DSpace at KOASAS: Understanding coke formation and deactivation mechanism on zeolite based acid catalysts [koasas.kaist.ac.kr]
- 10. researchgate.net [researchgate.net]
- 11. Coke-induced deactivation in zeolite catalysts: mechanisms, anti-coking modifications, and regeneration approaches - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 15. websites.umich.edu [websites.umich.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation [organic-chemistry.org]
- 19. chemistry.mdma.ch [chemistry.mdma.ch]
- 20. pubs.acs.org [pubs.acs.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Synthesis and Characterization of AlCl3 Impregnated Molybdenum Oxide as Heterogeneous Nano-Catalyst for the Friedel-Crafts Acylation Reaction in Ambient Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
Workup procedure optimization for Grignard reactions to improve yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the workup procedure for Grignard reactions to improve product yield and purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the workup of Grignard reactions.
Issue 1: Low Yield of the Desired Product
Symptoms: The isolated product mass is significantly lower than the theoretical yield.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Incomplete Reaction | Before workup, ensure the complete consumption of the starting material by thin-layer chromatography (TLC) or other in-process controls. If the reaction is incomplete, consider extending the reaction time or gently heating. |
| Side Reactions During Grignard Formation | Wurtz coupling, where the Grignard reagent reacts with the unreacted alkyl/aryl halide, is a common side reaction. This can be minimized by the slow addition of the halide to the magnesium turnings and maintaining a dilute reaction mixture.[1] |
| Side Reactions with the Substrate | With sterically hindered ketones, the Grignard reagent may act as a base, causing enolization rather than nucleophilic addition.[1][2] Using a less hindered Grignard reagent or adding a Lewis acid like cerium(III) chloride can favor the desired addition. |
| Product Trapped in Magnesium Salts | The formation of gelatinous magnesium hydroxide precipitates can trap the product, reducing the isolated yield. Using a quenching agent that forms more soluble magnesium salts, such as dilute acid or saturated aqueous ammonium chloride, can mitigate this. |
| Product Volatility | If the product is volatile, significant loss can occur during solvent removal. Use techniques like distillation with a cooled receiver or careful rotary evaporation at reduced pressure and lower temperatures. |
| Emulsion Formation During Extraction | Emulsions can lead to poor separation of aqueous and organic layers and product loss. Refer to the "Emulsion Formation During Extraction" troubleshooting guide below. |
Issue 2: Formation of a Thick, Unmanageable Precipitate During Workup
Symptoms: Upon addition of the quenching agent, a thick, gelatinous, or solid precipitate forms, making stirring and extraction difficult.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Formation of Insoluble Magnesium Hydroxide | Quenching with water can lead to the formation of highly insoluble magnesium hydroxide (Mg(OH)₂). |
| Use of Acidic Quenching Agents: Add a dilute acid such as 1 M HCl or 10% H₂SO₄. The acid reacts with the magnesium salts to form water-soluble magnesium halides.[3] | |
| Use of Saturated Ammonium Chloride: A saturated aqueous solution of ammonium chloride is a mildly acidic quenching agent that can help dissolve magnesium salts without being as harsh as strong acids, which can sometimes promote side reactions with sensitive products.[4][5][6] | |
| Insufficient Quenching Solution | Not adding enough of the aqueous quenching solution can result in incomplete dissolution of the magnesium salts. |
| Add More Quenching Solution: Continue to add the chosen quenching solution with vigorous stirring until all the solids have dissolved. | |
| Localized High Concentration | Adding the quenching solution too quickly can lead to localized high concentrations and rapid precipitation. |
| Slow, Controlled Addition: Add the quenching solution slowly and dropwise with efficient stirring to ensure proper mixing and heat dissipation. |
Issue 3: Emulsion Formation During Extraction
Symptoms: The aqueous and organic layers fail to separate cleanly, forming a stable emulsion.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Presence of Fine Particulate Matter | Finely divided magnesium salts or other inorganic byproducts can stabilize emulsions. |
| Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove fine solids before attempting the extraction. | |
| High Concentration of Product or Byproducts | High concentrations of certain organic molecules can act as surfactants, stabilizing emulsions. |
| Dilution: Dilute the mixture with more of the organic extraction solvent. | |
| Similar Densities of Aqueous and Organic Phases | If the densities of the two phases are too similar, separation will be slow or incomplete. |
| Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, helping to break the emulsion and "salt out" the organic product. | |
| Vigorous Shaking | Overly vigorous shaking of the separatory funnel can create a stable emulsion. |
| Gentle Inversion: Gently invert the separatory funnel multiple times instead of shaking vigorously. |
Frequently Asked Questions (FAQs)
Q1: What is the best quenching agent for my Grignard reaction?
The choice of quenching agent depends on the stability of your product and the nature of the magnesium salts formed.
| Quenching Agent | Advantages | Disadvantages | Best For |
| Water | Inexpensive and readily available. | Often forms insoluble magnesium hydroxide, leading to difficult workups and potential product loss. | Robust reactions where the product is not sensitive and can be easily separated from the precipitate. |
| Dilute Mineral Acids (e.g., HCl, H₂SO₄) | Forms water-soluble magnesium salts, leading to a clean biphasic workup.[3] | Strong acids can cause side reactions such as elimination of tertiary alcohols or decomposition of acid-sensitive functional groups.[4] | Reactions producing acid-stable products. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Mildly acidic, which is sufficient to protonate the alkoxide and dissolve magnesium salts without causing acid-catalyzed side reactions.[4][5][6] | May not be acidic enough to dissolve all magnesium salts in large-scale reactions. | Reactions producing acid-sensitive products, such as tertiary alcohols prone to elimination.[4][6] |
| Acetic Acid | Can be used in some cases, particularly for reactions where a milder organic acid is preferred. | Can be more difficult to remove during workup compared to inorganic acids. | Specific applications where a weak organic acid is required. |
Q2: How can I minimize the formation of Wurtz coupling byproducts?
Wurtz coupling (R-X + R-MgX → R-R + MgX₂) is a significant side reaction that reduces the yield of the Grignard reagent. To minimize its occurrence:
-
Slow Addition: Add the organic halide solution dropwise to the magnesium turnings. This maintains a low concentration of the halide, reducing the likelihood of it reacting with the formed Grignard reagent.[1]
-
Dilution: Use a sufficient volume of anhydrous solvent to keep the concentrations of both the halide and the Grignard reagent low.
-
Temperature Control: Perform the Grignard formation at a controlled temperature. While some reactions require heating to initiate, excessive temperatures can promote side reactions.
Q3: My Grignard reaction won't start. What should I do?
Initiation of a Grignard reaction can sometimes be challenging due to a passivating layer of magnesium oxide on the surface of the magnesium turnings. Here are some activation methods:
-
Mechanical Activation: Crush the magnesium turnings in a dry flask with a glass rod to expose a fresh metal surface.
-
Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium surface to form magnesium iodide, which helps to activate the surface. A few drops of 1,2-dibromoethane can also be used as an initiator.
-
Pre-formed Grignard Reagent: Add a small amount of a previously prepared Grignard reagent to the flask to initiate the reaction.
Experimental Protocols
Protocol 1: Aqueous Workup with Saturated Ammonium Chloride
This is a general protocol for quenching a Grignard reaction and isolating the alcohol product.
-
Cooling: Once the Grignard reaction is complete (as determined by an appropriate monitoring technique like TLC), cool the reaction flask to 0 °C in an ice-water bath.
-
Quenching: Slowly and dropwise, add a saturated aqueous solution of ammonium chloride to the stirred reaction mixture. The addition should be exothermic. Maintain the temperature below 20 °C. Continue the addition until the bubbling ceases and no more heat is evolved.
-
Extraction: Transfer the mixture to a separatory funnel. If a solid is present, add more diethyl ether or the reaction solvent to dissolve the organic product. Add more saturated ammonium chloride solution if necessary to dissolve the magnesium salts.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Combine the organic extracts and wash with brine (saturated aqueous NaCl solution).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by distillation, column chromatography, or recrystallization as appropriate.
Protocol 2: Non-Aqueous Workup
A non-aqueous workup can be beneficial for highly water-soluble products or when emulsions are a persistent issue.
-
Cooling: Cool the completed Grignard reaction mixture to 0 °C.
-
Quenching: Slowly add a solution of a weak acid, such as acetic acid, in an anhydrous solvent like THF.
-
Filtration: The magnesium salts will precipitate. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with the reaction solvent.
-
Concentration: The filtrate contains the desired product. Remove the solvent under reduced pressure.
-
Purification: Further purification can be achieved by distillation, chromatography, or recrystallization.
Visualizations
Caption: General experimental workflow for an aqueous Grignard reaction workup.
Caption: Troubleshooting logic for precipitate formation during Grignard workup.
References
Technical Support Center: Synthesis of 1,4-Diphenyl-1-butanone for Pilot Studies
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1,4-Diphenyl-1-butanone. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during pilot-scale production.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when transitioning from laboratory to pilot scale.
1. Q: We are observing a low yield in our Friedel-Crafts acylation reaction. What are the potential causes and how can we optimize the reaction?
A: Low yields in Friedel-Crafts acylation can stem from several factors, especially during scale-up. Common causes include:
-
Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) may be degraded by moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Poor Mixing: In larger reactors, inefficient stirring can lead to localized overheating or poor distribution of the catalyst and reactants. Ensure the reactor's agitation system is adequate for the viscosity of the reaction mixture.
-
Incomplete Reaction: The reaction time may not be sufficient for the larger scale. Monitor the reaction progress using an appropriate analytical method (e.g., TLC, GC, or HPLC) to determine the optimal reaction time.
-
Side Reactions: At elevated temperatures, side reactions such as polysubstitution or decomposition of the starting materials or product can occur. Maintain strict temperature control throughout the reaction.
Troubleshooting Steps:
-
Catalyst Quality: Use freshly opened or properly stored anhydrous AlCl₃.
-
Moisture Control: Dry all glassware and solvents thoroughly before use.
-
Temperature Management: Ensure the reactor's cooling system can handle the exotherm of the reaction, especially during the addition of the catalyst.
-
Reaction Monitoring: Regularly sample the reaction mixture to track the consumption of starting materials and the formation of the product.
2. Q: During the work-up of our Polyphosphoric Acid (PPA) catalyzed reaction, we are facing difficulties in isolating the product. What is the recommended procedure for a pilot-scale work-up?
A: Working with PPA on a large scale can be challenging due to its high viscosity. A carefully planned work-up is crucial for efficient product isolation.
Recommended Work-up Protocol:
-
Cooling: Once the reaction is complete, allow the reactor to cool to a manageable temperature (typically below 60°C) to reduce the viscosity of the PPA.
-
Quenching: Slowly and carefully add the reaction mixture to a separate vessel containing a vigorously stirred mixture of ice and water. This should be done in a controlled manner to manage the exothermic hydrolysis of PPA.[1]
-
Extraction: Once the PPA is fully hydrolyzed and the product has precipitated or separated, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acidic residues, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
3. Q: We are observing the formation of an unexpected isomer, α-tetralone, in our reaction. How can we minimize its formation?
A: The formation of α-tetralone is due to an intramolecular Friedel-Crafts acylation of the 4-phenylbutanoyl chloride intermediate.[2] This side reaction is often favored at higher temperatures.
Mitigation Strategies:
-
Temperature Control: Maintain a lower reaction temperature to favor the intermolecular reaction over the intramolecular cyclization.
-
Order of Addition: Adding the 4-phenylbutanoyl chloride slowly to the mixture of benzene and catalyst can help to keep its concentration low, thus favoring the reaction with the excess benzene.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound via two different methods at both lab and pilot scales.
Table 1: Synthesis via Friedel-Crafts Acylation with AlCl₃
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) |
| Reactants | ||
| Benzene | 50 mL | 5 L |
| 4-Phenylbutanoyl Chloride | 10 g | 1 kg |
| Aluminum Chloride (AlCl₃) | 8 g | 800 g |
| Reaction Conditions | ||
| Solvent | Dichloromethane (100 mL) | Dichloromethane (10 L) |
| Temperature | 0°C to room temp. | 0°C to 25°C |
| Reaction Time | 2-4 hours | 4-6 hours |
| Yield & Purity | ||
| Typical Yield | 75-85% | 70-80% |
| Purity (after purification) | >98% | >97% |
Table 2: Synthesis via Polyphosphoric Acid (PPA) Catalyzed Acylation
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) |
| Reactants | ||
| Benzene | 100 mL | 10 L |
| 4-Phenylbutyric Acid | 10 g | 1 kg |
| Polyphosphoric Acid (PPA) | 100 g | 10 kg |
| Reaction Conditions | ||
| Solvent | None (Benzene as reagent) | None (Benzene as reagent) |
| Temperature | 80-90°C | 80-90°C |
| Reaction Time | 3-5 hours | 5-7 hours |
| Yield & Purity | ||
| Typical Yield | 80-90% | 75-85% |
| Purity (after purification) | >99% | >98% |
Experimental Protocols
Method 1: Friedel-Crafts Acylation using Aluminum Chloride
This protocol describes the synthesis of this compound from 4-phenylbutanoyl chloride and benzene using aluminum chloride as a catalyst.
Materials:
-
4-Phenylbutanoyl chloride
-
Benzene (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Setup: Equip a suitable reactor with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Charging Reactants: Charge the reactor with anhydrous benzene and anhydrous dichloromethane. Cool the mixture to 0°C using an ice bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride to the stirred mixture, ensuring the temperature does not exceed 5°C.
-
Acyl Chloride Addition: Add 4-phenylbutanoyl chloride dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature between 0-5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Cool the reaction mixture back to 0°C and slowly pour it into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Method 2: Polyphosphoric Acid (PPA) Catalyzed Acylation
This protocol details the synthesis of this compound from 4-phenylbutyric acid and benzene using polyphosphoric acid as both catalyst and solvent.
Materials:
-
4-Phenylbutyric Acid
-
Benzene
-
Polyphosphoric Acid (PPA)
-
Ice
-
Dichloromethane
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Setup: Equip a reactor with a mechanical stirrer, a thermometer, and a reflux condenser.
-
Charging Reactants: Charge the reactor with polyphosphoric acid and heat to 60°C to reduce its viscosity.[1]
-
Addition of Reactants: Add 4-phenylbutyric acid and benzene to the PPA.
-
Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature with vigorous stirring for 3-5 hours. Monitor the reaction by TLC or GC.
-
Quenching: After cooling the reaction mixture, slowly pour it into a separate vessel containing a vigorously stirred mixture of ice and water.[1]
-
Work-up: Extract the aqueous slurry with dichloromethane. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or recrystallization.
Visualizations
Caption: Synthesis of this compound via PPA-catalyzed acylation.
Caption: Experimental workflow for the PPA-catalyzed synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
Preventing polyalkylation in Friedel-Crafts reactions with activated rings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polyalkylation during Friedel-Crafts reactions, particularly with activated aromatic rings.
Troubleshooting Guide
Issue: Excessive Polyalkylation Observed in Product Mixture
When performing a Friedel-Crafts alkylation on an activated aromatic ring, it is common to encounter a mixture of mono-, di-, and even tri-alkylated products. This guide provides a systematic approach to troubleshoot and minimize this side reaction.
Question 1: Why am I observing significant polyalkylation in my Friedel-Crafts reaction?
Polyalkylation is a common side reaction in Friedel-Crafts alkylation because the introduction of an initial alkyl group activates the aromatic ring.[1][2][3] The monoalkylated product is more nucleophilic and therefore more reactive than the starting material, making it susceptible to further alkylation.[1]
FAQs: Preventing Polyalkylation
Question 2: What is the most effective general strategy to achieve mono-alkylation and avoid polyalkylation?
The most reliable method to prevent polyalkylation is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[1][4] The acyl group introduced during acylation is deactivating, which prevents further substitution on the aromatic ring.[1][4][5] The ketone can then be reduced to the desired alkyl group via methods like the Clemmensen or Wolff-Kishner reduction.[4][5]
Question 3: Can I control polyalkylation by adjusting the reaction conditions?
Yes, optimizing reaction conditions can help favor monoalkylation, although it may not completely eliminate polyalkylation. Key parameters to adjust include:
-
Stoichiometry: Using a large excess of the aromatic substrate increases the statistical probability that the alkylating agent will react with the starting material rather than the monoalkylated product.[1][6][7][8]
-
Temperature: Lowering the reaction temperature can decrease the rate of the second and subsequent alkylation reactions, thus favoring the monoalkylated product.[1]
-
Catalyst Activity: Employing a milder Lewis acid catalyst can reduce the overall reactivity and decrease the likelihood of polyalkylation.[1][9]
Question 4: Are there specific alkylating agents that are less prone to causing polyalkylation?
While the primary driver of polyalkylation is the activation of the ring by the first alkyl group, the choice of alkylating agent and catalyst can have an influence. Using bulkier alkylating agents can sometimes introduce steric hindrance that disfavors ortho-substitution in subsequent alkylations. However, the most effective control remains the acylation-reduction approach.
Data Presentation
Table 1: Comparison of Strategies to Control Polyalkylation in Friedel-Crafts Reactions
| Strategy | Principle | Advantages | Disadvantages | Typical Conditions |
| Large Excess of Aromatic Substrate | Statistical probability | Simple to implement. | Requires large amounts of starting material; separation can be difficult. | 5-10 fold excess of the aromatic compound. |
| Lower Reaction Temperature | Kinetic control | Can improve selectivity for the monoalkylated product. | May lead to slower reaction rates or incomplete conversion. | 0°C to room temperature, depending on the substrate. |
| Use of Milder Lewis Acid | Reduced reactivity | Can decrease the rate of subsequent alkylations. | May require longer reaction times or be ineffective for less reactive substrates. | Catalysts like FeCl₃ or ZnCl₂ instead of AlCl₃.[9][10] |
| Friedel-Crafts Acylation Followed by Reduction | Deactivation by acyl group | Highly effective at preventing polyalkylation; no carbocation rearrangements.[4][5][11] | Adds an additional reduction step to the synthesis. | Acylation with acyl halide/AlCl₃, followed by Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[4][5] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of an Activated Ring (e.g., Anisole)
This protocol describes a standard procedure for the Friedel-Crafts acylation of anisole, which is highly activated and prone to side reactions if not controlled.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Anisole
-
Anhydrous Dichloromethane (DCM)
-
0.1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
-
Add a solution of anhydrous anisole (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.[2]
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.
Protocol 2: Clemmensen Reduction of an Acyl Aromatic Compound
This protocol outlines the reduction of the ketone product from the acylation to the corresponding alkyl-substituted aromatic compound.
Materials:
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
Acyl aromatic compound (from Protocol 1)
-
Toluene
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a 5% mercuric chloride solution for 10 minutes, then decanting the aqueous solution.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, toluene, and the acyl aromatic compound.[1]
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl to maintain a strongly acidic environment.[1]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and then brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent by distillation to yield the final alkylated product.
Visualizations
Caption: Troubleshooting workflow for addressing polyalkylation.
Caption: Mechanism leading to polyalkylation vs. mono-acylation.
Caption: Experimental workflow for acylation-reduction strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solved How can polyalkylation be minimized in | Chegg.com [chegg.com]
- 8. Solved How can polyalkylation during Friedel-Crafts | Chegg.com [chegg.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 11. byjus.com [byjus.com]
Validation & Comparative
A Comparative Study: Friedel-Crafts Acylation vs. Grignard Synthesis for Diaryl Ketones
For researchers, scientists, and drug development professionals, the synthesis of diaryl ketones is a fundamental transformation in the construction of a wide array of pharmaceutical agents and functional materials. The choice of synthetic methodology can significantly impact yield, purity, substrate scope, and overall efficiency. This guide provides an objective comparison of two classical and widely employed methods for diaryl ketone synthesis: Friedel-Crafts acylation and Grignard synthesis.
This comparative analysis is supported by experimental data to aid in the selection of the most suitable method for a given synthetic challenge.
At a Glance: Key Differences
| Feature | Friedel-Crafts Acylation | Grignard Synthesis |
| Reagents | Arene, Acyl Halide/Anhydride, Lewis Acid | Organomagnesium Halide, Acyl Halide/Ester |
| Bond Formation | Electrophilic Aromatic Substitution | Nucleophilic Acyl Substitution |
| Catalyst/Promoter | Stoichiometric Lewis Acid (e.g., AlCl₃) | None (Reagent-driven) |
| Key Advantages | Inexpensive reagents, straightforward for simple arenes. | Milder reaction conditions, broader substrate scope for the acylating agent. |
| Key Disadvantages | Harsh conditions, requires stoichiometric and moisture-sensitive Lewis acids, limited functional group tolerance, potential for poor regioselectivity with substituted arenes.[1] | Highly reactive reagent (sensitive to moisture and air), potential for over-addition to form tertiary alcohols, limited functional group tolerance due to high basicity.[1] |
Data Presentation: A Quantitative Comparison
The following table summarizes experimental data for the synthesis of benzophenone and a substituted diaryl ketone, providing a direct comparison of yields and reaction conditions for the two methods.
| Product | Synthesis Method | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzophenone | Friedel-Crafts Acylation | Benzene, Benzoyl Chloride, AlCl₃ | Dichloromethane | 0 to RT | 2 | ~90 |
| Benzophenone | Grignard Synthesis | Phenylmagnesium Bromide, Benzoyl Chloride | Diethyl Ether | Room Temperature | 1 | 85 |
| 4-Methoxybenzophenone | Friedel-Crafts Acylation | Anisole, Benzoyl Chloride, AlCl₃ | Hexane | Room Temperature | 0.5 | Not specified |
| 4-Methoxyacetophenone | Friedel-Crafts Acylation | Anisole, Acetic Anhydride, AlCl₃ | Dichloromethane | Reflux | 0.5 | 85.7 |
Experimental Protocols
Friedel-Crafts Acylation: Synthesis of Benzophenone
This protocol describes the synthesis of benzophenone from benzene and benzoyl chloride using aluminum chloride as a Lewis acid catalyst.
Reaction Setup:
-
A dry, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel.
-
The flask is placed in an ice bath to maintain a low temperature during the initial stages of the reaction.
Addition of Reactants:
-
Anhydrous aluminum chloride (1.1 equivalents) is added to the flask, followed by anhydrous dichloromethane to create a suspension.
-
A solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane is placed in the addition funnel.
-
The benzoyl chloride solution is added dropwise to the stirred suspension of AlCl₃ in dichloromethane, ensuring the temperature is maintained between 0-5 °C.
-
Following the addition of the benzoyl chloride solution, benzene (1.0 to 1.2 equivalents) is added dropwise via the addition funnel.
Reaction and Workup:
-
After the complete addition of benzene, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature.
-
The mixture is stirred for an additional 2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
The reaction is quenched by carefully pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, a saturated sodium bicarbonate solution, and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude benzophenone, which can be further purified by recrystallization or column chromatography.
Grignard Synthesis: Synthesis of Benzophenone
This protocol outlines the synthesis of benzophenone via the reaction of phenylmagnesium bromide with benzoyl chloride.
Reaction Setup:
-
All glassware must be rigorously dried to prevent the decomposition of the Grignard reagent. A three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel.
-
Magnesium turnings (1.2 equivalents) are placed in the flask under an inert atmosphere (e.g., nitrogen or argon).
Formation of the Grignard Reagent:
-
A solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared and placed in the addition funnel.
-
A small portion of the bromobenzene solution is added to the magnesium turnings to initiate the reaction, which is indicated by the formation of a cloudy solution and gentle refluxing.
-
Once the reaction has started, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred for an additional 30-60 minutes to ensure the complete formation of the phenylmagnesium bromide.
Reaction with Benzoyl Chloride and Workup:
-
The freshly prepared Grignard reagent is cooled in an ice-water bath.
-
A solution of benzoyl chloride (0.95 equivalents) in anhydrous diethyl ether or THF is added dropwise to the stirred and cooled Grignard reagent.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with diethyl ether, and the combined organic extracts are washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude benzophenone can then be purified.
Mandatory Visualization
The following diagrams illustrate the logical workflows for the Friedel-Crafts acylation and Grignard synthesis of diaryl ketones.
Caption: Logical workflow for Friedel-Crafts acylation.
Caption: Logical workflow for Grignard synthesis of diaryl ketones.
References
A Comparative Guide to the Validation of Analytical Methods for the Quantitative Analysis of 1,4-Diphenyl-1-butanone
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectrophotometry for the quantitative analysis of 1,4-Diphenyl-1-butanone. Detailed experimental protocols and performance data are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Introduction to Analytical Method Validation
Method validation is a critical process in pharmaceutical development and quality control, ensuring that an analytical method is suitable for its intended purpose.[1][2] Key validation characteristics, as defined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness.[3][4] This guide will compare three analytical techniques for the quantitative determination of this compound based on these essential parameters.
Comparison of Analytical Methods
The selection of an analytical method depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. Below is a summary of the performance of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of this compound.
Quantitative Data Summary
The following table summarizes typical performance data for the three analytical methods. The HPLC and UV-Vis methods assume pre-column derivatization with 2,4-Dinitrophenylhydrazine (DNPH) to enhance detection, a common technique for ketones.[5][6]
| Validation Parameter | HPLC with UV Detection | GC-MS | UV-Vis Spectrophotometry |
| Linearity Range (µg/mL) | 0.1 - 100 | 0.05 - 50 | 1 - 200 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.01 | 0.5 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.1 | 0.05 | 1 |
| Specificity | High | Very High | Moderate to Low |
| Typical Analysis Time (min) | 10 - 20 | 15 - 30 | < 5 |
| Instrumentation Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for validating an HPLC method for this compound are provided below. Similar principles apply to the validation of GC-MS and UV-Vis methods.
Primary Method: High-Performance Liquid Chromatography (HPLC)
This method utilizes pre-column derivatization with 2,4-DNPH, followed by reverse-phase HPLC with UV detection.
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 365 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
1. Linearity Study: a. Prepare a stock solution of this compound standard in a suitable solvent (e.g., acetonitrile). b. Prepare a series of at least five calibration standards by serial dilution of the stock solution, covering the expected concentration range of the samples (e.g., 0.1, 1, 10, 50, 100 µg/mL).[3] c. Add an excess of acidified 2,4-DNPH solution to each standard and allow the derivatization reaction to complete. d. Inject each standard in triplicate and record the peak area. e. Plot a calibration curve of the mean peak area versus concentration and determine the correlation coefficient (r²) and the equation of the line.
2. Accuracy Study: a. Prepare a sample matrix (placebo) without the analyte. b. Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).[4] c. Prepare each concentration level in triplicate. d. Analyze the samples using the HPLC method and calculate the concentration of the analyte using the calibration curve. e. Express the accuracy as the percentage recovery of the known amount of added analyte.
3. Precision Study: a. Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.[1] b. Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. c. Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the results. An RSD of ≤ 2% is commonly acceptable.[2]
4. Limit of Detection (LOD) and Limit of Quantitation (LOQ): a. Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve. b. Alternatively, determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity, making it suitable for complex matrices.
Typical GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.
-
Carrier Gas: Helium
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, ramp to 280°C.
-
Ion Source: Electron Ionization (EI)
-
Mass Analyzer: Quadrupole
-
Detection Mode: Selected Ion Monitoring (SIM) for target ions of this compound.
Validation Approach: The validation principles are similar to HPLC, involving linearity, accuracy, and precision studies. The use of an internal standard is common in GC-MS to improve precision.[7]
Alternative Method 2: UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique, but it is less specific than chromatographic methods.[8][9] The analysis of ketones often requires derivatization to shift the absorbance to a more suitable wavelength.[5][10]
Methodology: a. React the this compound sample with 2,4-DNPH under acidic conditions to form a hydrazone derivative. b. Add a base (e.g., potassium hydroxide in ethanol) to produce a colored solution.[5] c. Measure the absorbance at the wavelength of maximum absorption (λmax). d. Quantify the concentration using a calibration curve prepared from standards.
Visualizations
HPLC Method Validation Workflow
Caption: Workflow for HPLC method validation, from planning to final report.
Experimental Workflow for this compound Analysis
Caption: Experimental workflow for the HPLC analysis of this compound.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. database.ich.org [database.ich.org]
- 5. mt.com [mt.com]
- 6. iomcworld.com [iomcworld.com]
- 7. ttb.gov [ttb.gov]
- 8. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Purity Assessment of 1,4-Diphenyl-1-butanone
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and research chemicals is paramount to ensure experimental reproducibility, safety, and efficacy in drug development. 1,4-Diphenyl-1-butanone, a ketone derivative, serves as a crucial building block in the synthesis of various organic molecules. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, alongside alternative methods such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[1][2] It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the separation, identification, and quantification of individual components within a sample.[3] Given that the purity of commercial this compound is often determined by gas chromatography, GC-MS stands as a primary method for its detailed assessment.[4]
Experimental Protocol: GC-MS Analysis
This protocol outlines a standard procedure for the purity assessment of this compound.
1. Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometer (e.g., Agilent 7890A GC with 5977A MS).[5]
-
Capillary Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution to obtain a final concentration of approximately 50 µg/mL for analysis.
3. GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold: Maintain at 280°C for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-400 amu.
4. Data Analysis:
-
The purity is determined by the area percent method. The percentage purity is calculated by dividing the peak area of this compound by the total area of all observed peaks.
-
Impurities are identified by comparing their mass spectra against a spectral library (e.g., NIST).
Data Presentation: Hypothetical GC-MS Purity Analysis
| Peak No. | Retention Time (min) | Component Name | Area % | Identification Method |
| 1 | 12.5 | Benzyl Acetone (Impurity A) | 0.35 | Mass Spectrum |
| 2 | 14.8 | This compound | 99.45 | Mass Spectrum / Std. |
| 3 | 16.2 | Unidentified Impurity B | 0.12 | Mass Spectrum |
| 4 | 17.5 | Unidentified Impurity C | 0.08 | Mass Spectrum |
| Total | 100.00 |
Visualization: GC-MS Experimental Workflow
Caption: Workflow for GC-MS purity analysis of this compound.
Alternative Analytical Techniques
While GC-MS is highly effective, other methods can provide complementary or primary data on sample purity, particularly for non-volatile impurities or for absolute quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, suitable for a vast range of compounds, including those that are non-volatile or thermally unstable.[1][2] For ketones lacking a strong chromophore, derivatization is often necessary for sensitive UV detection.[6][7][8]
-
Derivatization: React the this compound sample with 2,4-dinitrophenylhydrazine (DNPH) in an acidic solution to form the corresponding hydrazone, which can be detected by UV.[6][8]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm (for DNPH derivatives).[7]
-
Data Analysis: Purity is determined by area percentage, similar to GC.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that can determine the purity of a compound without the need for a reference standard of the analyte itself.[9] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated.[10]
-
Sample Preparation: Accurately weigh the this compound sample and a high-purity, certified internal standard (e.g., maleic anhydride) into the same vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delays).
-
Data Analysis:
-
Select well-resolved signals for both the analyte and the internal standard.
-
Carefully integrate these signals.
-
Calculate the purity using the established qNMR equations that relate the integral values, number of protons, molecular weights, and sample weights.
-
-
Advantages: qNMR is non-destructive, provides structural information, and can quantify a wide range of impurities, including those that are non-volatile or structurally similar to the main compound.[1][9]
Comparative Guide: GC-MS vs. Alternatives
The choice of analytical method depends on the specific requirements of the analysis, such as the need for absolute quantification, the nature of expected impurities, and available instrumentation.
Performance Comparison Table
| Parameter | GC-MS | HPLC (with Derivatization) | Quantitative NMR (qNMR) |
| Principle | Separation by volatility, detection by mass.[3] | Separation by polarity, UV detection.[2] | Nuclear spin resonance in a magnetic field.[1] |
| Analyte Volatility | Required | Not required | Not required |
| Sensitivity | High (ng to pg level) | High (dependent on chromophore) | Moderate (mg to µg level) |
| Selectivity | Very High (based on retention time and mass) | High (based on retention time and UV spectrum) | High (based on unique chemical shifts) |
| Quantification | Relative (Area %) | Relative (Area %) | Absolute (with internal standard)[9] |
| Impurity ID | Excellent (via MS library) | Limited (requires standards) | Good (structural information from spectrum) |
| Sample Prep | Simple dilution | Complex (requires chemical derivatization)[6] | Simple (weighing and dissolving) |
| Analysis Time | ~30 minutes per sample | ~20-40 minutes per sample | ~10-20 minutes per sample |
Visualization: Method Selection Logic
Caption: Decision tree for selecting an analytical method for purity assessment.
Conclusion
For routine purity screening and identification of volatile impurities in this compound, GC-MS is the method of choice due to its high sensitivity, selectivity, and excellent impurity identification capabilities. HPLC with derivatization serves as a viable alternative, especially when dealing with suspected non-volatile or thermally labile impurities. For applications requiring the highest accuracy and absolute quantification, such as the certification of reference materials or in late-stage drug development, qNMR is the superior, albeit less common, technique that provides definitive purity values without reliance on impurity standards.[9][10] A multi-technique approach is often recommended for comprehensive characterization.
References
- 1. quora.com [quora.com]
- 2. J Med Chem statement on Chemical Purity - Mestrelab Resources [mestrelab.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC: A Metabolomic Search for Acetone as Indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. auroraprosci.com [auroraprosci.com]
- 8. researchgate.net [researchgate.net]
- 9. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of 1,4-Diphenyl-1-butanone and Other Aromatic Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1,4-diphenyl-1-butanone with other commonly used aromatic ketones, namely acetophenone and benzophenone. The information presented is supported by experimental data from peer-reviewed literature, offering insights into reaction efficiencies and potential applications in synthetic chemistry.
Introduction
Aromatic ketones are a cornerstone in organic synthesis, serving as versatile intermediates in the construction of complex molecules, including active pharmaceutical ingredients. The reactivity of the carbonyl group and the adjacent α-protons dictates their synthetic utility. This compound, with its unique structural features—a benzoyl group attached to a phenylpropyl chain—exhibits distinct reactivity compared to simpler aromatic ketones like acetophenone (a methyl ketone) and benzophenone (a diaryl ketone). This guide explores these differences through a comparative analysis of key reactions: reduction of the carbonyl group, enolate formation, and photochemical behavior.
Reactivity Comparison at a Glance
The following table summarizes the key reactivity differences between this compound, acetophenone, and benzophenone in several common organic transformations.
| Reaction | This compound | Acetophenone | Benzophenone | Key Reactivity Difference |
| Meerwein-Ponndorf-Verley Reduction | Expected to be efficient | Readily reduced | Readily reduced | Steric hindrance around the carbonyl can influence rates. |
| Enolate Formation | Forms both kinetic and thermodynamic enolates | Forms a single enolate | No enolizable protons | This compound offers regioselectivity in enolate formation. |
| Norrish Type II Photoreaction | Undergoes efficient intramolecular hydrogen abstraction | Does not undergo Norrish Type II | Does not undergo Norrish Type II | The γ-hydrogens in this compound enable this specific photochemical pathway. |
Detailed Reactivity Analysis
Carbonyl Group Reduction: The Meerwein-Ponndorf-Verley (MPV) Reaction
The Meerwein-Ponndorf-Verley (MPV) reduction is a chemoselective method for reducing aldehydes and ketones to their corresponding alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol, typically isopropanol.[1][2][3] This reaction is valued for its mild conditions and high chemoselectivity, as it does not typically affect other reducible functional groups like alkenes or alkynes.[1][2]
General Reactivity Trend: The rate of MPV reduction is influenced by the steric and electronic environment of the carbonyl group. Aldehydes are generally reduced faster than ketones.[1] For aromatic ketones, electron-withdrawing groups on the aromatic ring can enhance reactivity, while bulky substituents near the carbonyl group can hinder the approach of the aluminum alkoxide catalyst, slowing the reaction.
Comparative Data for Structurally Similar Aromatic Ketones in a Base-Mediated MPV Reduction
| Ketone | Product | Yield (%) |
| Dihydrochalcone | 1,3-Diphenyl-1-propanol | 88 |
| 4-Phenyl-2-butanone | 4-Phenyl-2-butanol | 85 |
| Benzophenone | Diphenylmethanol | 92 |
| Acetophenone | 1-Phenylethanol | 91 |
Data adapted from a base-mediated MPV reduction protocol. It is important to note that these are isolated yields and not kinetic rate constants, but they provide a useful comparison of reactivity under the same reaction conditions.
Enolate Formation and Reactivity
The acidity of the α-protons in ketones allows for the formation of enolates, which are powerful nucleophiles in carbon-carbon bond-forming reactions. The regioselectivity of enolate formation is a key consideration in the synthesis of complex molecules.
-
Acetophenone has only one type of α-proton (on the methyl group), leading to the formation of a single enolate.
-
Benzophenone lacks α-protons and therefore cannot form an enolate.
-
This compound possesses two different sets of α-protons: those on the C2 carbon (adjacent to the carbonyl and the phenylpropyl chain) and those on the C3 carbon (further down the chain). This allows for the selective formation of either the kinetic or thermodynamic enolate.[5][6]
The kinetic enolate is formed by the removal of the more sterically accessible but less acidic proton (at C2). This is typically achieved using a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures.[5] The thermodynamic enolate is the more stable enolate, which is formed by the removal of the more acidic proton (at C2, which is benzylic) under conditions that allow for equilibration, such as using a weaker base at higher temperatures.[5] The ability to control the regioselectivity of enolate formation makes this compound a more versatile synthetic intermediate compared to acetophenone.
Logical Diagram of Enolate Formation
References
- 1. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 4. Base-Mediated Meerwein-Ponndorf-Verley Reduction of Aromatic and Heterocyclic Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. blogs.rsc.org [blogs.rsc.org]
A Spectroscopic Guide to 1,4-Diphenyl-1-butanone and Its Constitutional Isomers
For professionals in research and drug development, the precise identification and characterization of isomeric compounds are fundamental to ensuring the purity, efficacy, and safety of chemical entities. Constitutional isomers, which share the same molecular formula but differ in the connectivity of their atoms, often exhibit distinct physical, chemical, and spectroscopic properties. This guide provides an objective spectroscopic comparison of 1,4-Diphenyl-1-butanone and its key constitutional isomers, presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The isomers compared in this guide are:
-
This compound
-
1,3-Diphenyl-1-butanone
-
1,2-Diphenyl-1-butanone
-
1,4-Diphenyl-2-butanone
These compounds share the molecular formula C₁₆H₁₆O.[1] The structural differences arising from the varied placement of the phenyl groups and the carbonyl moiety along the butane chain lead to unique spectroscopic fingerprints, which are detailed below.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and its isomers. This data is essential for distinguishing between these compounds in a laboratory setting.
| Spectroscopic Technique | This compound | 1,3-Diphenyl-1-butanone | 1,2-Diphenyl-1-butanone | 1,4-Diphenyl-2-butanone |
| ¹H NMR (CDCl₃, δ in ppm) | ~7.95 (d, 2H), ~7.55 (t, 1H), ~7.45 (t, 2H), ~7.25-7.15 (m, 5H), 3.03 (t, 2H), 2.70 (t, 2H), 2.22 (quint, 2H) | Data not readily available in public experimental databases. | Data not readily available in public experimental databases. | ~7.30-7.10 (m, 10H), 3.71 (s, 2H), 2.91 (s, 4H, broad) |
| ¹³C NMR (CDCl₃, δ in ppm) | ~200.0 (C=O), ~137.0, ~133.0, ~128.6, ~128.4, ~128.0, ~125.9 (Aromatic C), ~35.5, ~35.2, ~25.5 (Aliphatic C) | Data not readily available in public experimental databases. | Data not readily available in public experimental databases. | ~208.0 (C=O), ~141.5, ~134.4, ~129.4, ~128.5, ~128.3, ~126.1 (Aromatic C), ~50.0, ~45.1, ~29.9 (Aliphatic C) |
| IR (cm⁻¹) | ~3060, 3020 (Aromatic C-H), ~2930 (Aliphatic C-H), ~1685 (C=O, Aryl Ketone)[2], ~1600, 1495, 1450 (Aromatic C=C) | ~1685 (C=O, Aryl Ketone) | ~1680 (C=O, Aryl Ketone) | ~1715 (C=O, Aliphatic Ketone)[3] |
| Mass Spec. (m/z) | 224 (M⁺), 120, 105, 91, 77[1][4] | 224 (M⁺), 105, 77 | 224 (M⁺), 105, 91, 77 | 224 (M⁺), 133, 105, 91[5] |
Note: The availability of public, experimentally-derived spectroscopic data varies for each isomer. Where specific experimental data is not available, characteristic absorption ranges for key functional groups are provided based on established principles of spectroscopy.
Isomer Differentiation Workflow
The logical process for identifying and distinguishing between the isomers of diphenyl-butanone using the primary spectroscopic techniques is outlined below.
Caption: Workflow for the spectroscopic differentiation of diphenyl-butanone isomers.
Experimental Protocols
The data presented in this guide is typically acquired using the following standard laboratory procedures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), within an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: Data is acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra are typically recorded with a spectral width of 0-12 ppm. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded with a spectral width of 0-220 ppm. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay (2-5 seconds) are often required due to the low natural abundance of ¹³C.
-
Data Analysis: Spectra are processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. Integration of ¹H NMR signals helps determine the relative number of protons, and splitting patterns (singlet, doublet, triplet, etc.) provide information about neighboring protons.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Acquisition: The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The positions of absorption bands, reported in wavenumbers (cm⁻¹), are correlated with specific functional groups. The region below 1500 cm⁻¹ is known as the fingerprint region and is unique to the molecule as a whole.[6]
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation: Analysis is typically performed using a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Acquisition: In EI mode, the sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The molecular ion peak (M⁺) confirms the molecular weight of the compound. The fragmentation pattern provides structural information. For ketones like these, key fragmentations include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement.[7][8] For example, the prominent peak at m/z 105 in many of the isomers corresponds to the benzoyl cation [C₆H₅CO]⁺.
References
- 1. 1-Butanone, 1,4-diphenyl- [webbook.nist.gov]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1-Butanone, 1,4-diphenyl- [webbook.nist.gov]
- 5. 1,4-Diphenylbutan-2-one | C16H16O | CID 562082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 7. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
A Comparative Guide to New Synthetic Routes for Functionalized Butanones
For Researchers, Scientists, and Drug Development Professionals
Functionalized butanones are pivotal structural motifs in a myriad of biologically active molecules and are key intermediates in the synthesis of pharmaceuticals. The precise introduction of functional groups at the α, β, or γ position of the butanone core is crucial for modulating the pharmacological properties of these compounds. This guide provides an objective comparison of modern synthetic routes for accessing α, β, and γ-functionalized butanones, with a focus on enantioselective methods. We present quantitative data from the literature in structured tables and provide detailed experimental protocols for key transformations.
α-Functionalized Butanones: A Comparison of Chemical and Enzymatic Hydroxylation
The introduction of a hydroxyl group at the α-position of butanone yields 1-hydroxy-2-butanone, a valuable chiral building block. Here, we compare a traditional chemical oxidation method with a modern enzymatic approach.
Table 1: Comparison of Synthetic Routes to 1-Hydroxy-2-butanone [1]
| Parameter | Chemical Synthesis (Oxidation of 1,2-Butanediol) | Enzymatic Synthesis (Whole-Cell Biocatalysis) |
| Catalyst/Enzyme | Mixed Metal Oxide (e.g., CuO:ZnO:ZrO₂:Al₂O₃) | Engineered E. coli expressing (2R, 3R)- and (2S, 3S)-Butanediol Dehydrogenase (BDH) |
| Substrate | 1,2-Butanediol | Racemic 1,2-Butanediol |
| Product Yield | Molar fraction of 98.1% | Up to 341.35 mM from (R)-1,2-BD; 188.80 mM from (S)-1,2-BD[2] |
| Space-Time Yield | 19.71 g/day [2] | Not explicitly reported, but biotransformation takes 12-24 hours |
| Reaction Temp. | High temperatures | 30°C |
| Reaction pH | Not specified (typically neutral or slightly alkaline) | 8.0 |
| Selectivity | Good selectivity with some byproducts (butanone, 1-butanol, butanoic acid) | High chemo- and stereoselectivity (can resolve racemic mixtures) |
Experimental Protocols
Chemical Synthesis: Catalytic Oxidation of 1,2-Butanediol [1]
A detailed experimental protocol for the chemical synthesis of 1-hydroxy-2-butanone using a mixed metal oxide catalyst is not extensively detailed in the readily available literature, but the general procedure involves the vapor-phase oxidation of 1,2-butanediol over a heated catalyst bed. The reaction is typically carried out at elevated temperatures, and the product stream is then condensed and purified by distillation. The catalyst composition, such as CuO:ZnO:ZrO₂:Al₂O₃, is crucial for achieving high selectivity.[1]
Enzymatic Synthesis: Whole-Cell Biocatalysis [1]
This method utilizes engineered Escherichia coli cells that overexpress a specific butanediol dehydrogenase.
-
Cell Culture and Induction: The engineered E. coli strain is cultured in a suitable growth medium (e.g., LB medium) with an appropriate antibiotic. Gene expression is induced by the addition of an inducer like IPTG.
-
Cell Harvesting and Preparation: Cells are harvested by centrifugation, washed with buffer (e.g., 50 mM potassium phosphate buffer, pH 8.0), and can be used as a wet cell paste.
-
Biotransformation Reaction:
-
A reaction mixture is prepared in a 50 mM potassium phosphate buffer (pH 8.0).
-
The wet induced cells are added to the buffer to a final concentration of 40 g/L.
-
The substrate, racemic 1,2-butanediol, is added to a final concentration of 800 mM.
-
The reaction is carried out in a conical flask at 30°C with shaking for 12 to 24 hours.
-
-
Product Analysis and Purification: The reaction mixture is centrifuged to remove the cells. The supernatant containing the product, 1-hydroxy-2-butanone, can be analyzed by HPLC and subsequently purified by standard methods like distillation.
β-Functionalized Butanones: Asymmetric Mannich Reaction
The introduction of an amino group at the β-position of a carbonyl compound is a fundamental transformation in organic synthesis. The proline-catalyzed direct asymmetric three-component Mannich reaction is a powerful tool for the enantioselective synthesis of β-amino ketones.[3][4]
Table 2: Proline-Catalyzed Asymmetric Mannich Reaction for the Synthesis of 3-Amino-4-phenyl-2-butanone Derivatives
| Entry | Aldehyde | Amine | Ketone | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | Benzaldehyde | p-Anisidine | Acetone | >95:5 | 94 | 85 |
| 2 | 4-Nitrobenzaldehyde | p-Anisidine | Acetone | >95:5 | 99 | 92 |
| 3 | 2-Naphthaldehyde | p-Anisidine | Acetone | >95:5 | 96 | 88 |
| 4 | Isobutyraldehyde | p-Anisidine | Acetone | >95:5 | 97 | 75 |
Data is representative and compiled from the principles discussed in the cited literature.[3][4]
Experimental Protocol: Proline-Catalyzed Direct Asymmetric Three-Component Mannich Reaction[3]
A general procedure for the L-proline-catalyzed three-component Mannich reaction is as follows:
-
To a solution of the aldehyde (1.0 mmol) and the amine (1.0 mmol) in a suitable solvent (e.g., DMSO or DMF, 2.0 mL) is added L-proline (0.1 mmol, 10 mol%).
-
The ketone (2.0 mmol) is then added, and the reaction mixture is stirred at room temperature for the time required for the reaction to complete (typically 12-48 hours), as monitored by TLC.
-
Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired β-amino ketone.
γ-Functionalized Butanones: Conjugate Addition of Grignard Reagents
The introduction of a functional group at the γ-position of a butanone can be effectively achieved through a 1,4-conjugate addition (Michael addition) to an α,β-unsaturated ketone precursor, such as 3-buten-2-one. The use of Grignard reagents in the presence of a copper catalyst is a classic and reliable method for this transformation.
Table 3: Copper-Catalyzed Conjugate Addition of Grignard Reagents to 3-Buten-2-one
| Entry | Grignard Reagent (RMgX) | Product (γ-Substituted Butanone) | Yield (%) |
| 1 | Phenylmagnesium Bromide | 4-Phenyl-2-butanone | ~85-95 |
| 2 | Ethylmagnesium Bromide | 3-Methyl-2-pentanone | ~80-90 |
| 3 | Isopropylmagnesium Chloride | 3,4-Dimethyl-2-pentanone | ~75-85 |
| 4 | Benzylmagnesium Chloride | 4-Phenyl-3-methyl-2-butanone | ~80-90 |
Yields are typical for this type of reaction and are based on general literature knowledge.
Experimental Protocol: Copper-Catalyzed Conjugate Addition of a Grignard Reagent to 3-Buten-2-one
A general procedure for the copper-catalyzed conjugate addition is as follows:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with a catalytic amount of a copper(I) salt (e.g., CuI or CuBr·SMe₂, 1-5 mol%).
-
The flask is cooled to a low temperature (typically -78 °C to 0 °C) in a suitable cooling bath.
-
A solution of the Grignard reagent (1.1 equivalents) in an ethereal solvent (e.g., THF or diethyl ether) is added to the flask.
-
A solution of 3-buten-2-one (1.0 equivalent) in the same solvent is then added dropwise to the reaction mixture, maintaining the low temperature.
-
The reaction is stirred at the low temperature for a specified time (typically 1-4 hours) until the starting material is consumed, as monitored by TLC.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired γ-functionalized butanone.
Visualization of Synthetic Strategies
The following diagrams illustrate the logical workflow for the synthesis of functionalized butanones.
Caption: Synthetic approaches to α-hydroxy butanone.
Caption: Asymmetric synthesis of β-amino butanone.
Caption: Synthesis of γ-functionalized butanone via conjugate addition.
Conclusion
The synthesis of functionalized butanones is a rich and evolving field. For α-hydroxylation, enzymatic methods present a compelling green alternative to traditional chemical oxidation, offering high selectivity under mild conditions. In the realm of β-functionalization, organocatalytic asymmetric Mannich reactions have emerged as a powerful and highly enantioselective method for accessing chiral β-amino butanones. For γ-functionalization, the copper-catalyzed conjugate addition of organometallic reagents to α,β-unsaturated butenones remains a robust and versatile strategy. The choice of synthetic route will ultimately depend on the specific target molecule, desired stereochemistry, and the scale of the synthesis. The methods presented here represent some of the most efficient and selective approaches currently available to the synthetic chemist.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Greener Alternatives in Friedel-Crafts Acylation
For researchers, scientists, and drug development professionals seeking more sustainable, efficient, and cost-effective methods for carbon-carbon bond formation, this guide provides a comprehensive comparison of alternative reagents to the traditionally used aluminum chloride in Friedel-Crafts acylation. This reaction is a cornerstone in the synthesis of aromatic ketones, which are vital intermediates in the production of pharmaceuticals and fine chemicals.[1][2] However, the conventional use of stoichiometric amounts of aluminum chloride presents several environmental and practical challenges, including corrosive waste streams and catalyst deactivation.[3] This guide explores the performance of emerging alternatives, supported by experimental data and detailed protocols, to facilitate the adoption of greener chemical practices.
Executive Summary
Modern advancements in catalysis offer a range of viable alternatives to aluminum chloride, each with distinct advantages in terms of environmental impact, reusability, and catalytic efficiency. This guide focuses on five key categories of alternative reagents:
-
Zeolites: These microporous aluminosilicates act as heterogeneous catalysts that are easily separable and reusable, minimizing waste.[4]
-
Ionic Liquids: Functioning as both catalyst and solvent, ionic liquids can enhance reaction rates and selectivity.[5][6]
-
Metal Triflates: Salts like bismuth triflate and scandium triflate are highly active, water-tolerant, and recyclable Lewis acid catalysts.[7][8][9]
-
Iron(III) Chloride: A more cost-effective and less hazardous Lewis acid than aluminum chloride, offering a straightforward substitution with comparable, albeit sometimes slightly lower, yields.[10][11]
-
Methanesulfonic Anhydride (MSAA): This metal- and halogen-free reagent promotes acylation with minimal waste generation.[12][13]
Performance Comparison
The following tables summarize the performance of these alternative reagents in Friedel-Crafts acylation reactions based on reported experimental data.
Zeolite Catalysts
Zeolites offer a significant advantage in terms of catalyst recovery and reuse. Their shape-selectivity can also lead to higher regioselectivity, favoring the formation of specific isomers.
| Aromatic Substrate | Acylating Agent | Zeolite Catalyst | Reaction Temperature (°C) | Reaction Time | Conversion (%) | Yield (%) of p-isomer | Reference |
| Anisole | Benzoyl Chloride | HBEA | 120 | 24 h | 50 - 83 | 75 - 80 | [3][14] |
| m-Xylene | Benzoyl Chloride | Fe₂O₃/HY | Optimum conditions | - | - | 94.1 | [15] |
| Anisole | Acetic Anhydride | Mordenite (MOR) | 150 | 2 - 3 h | >99 | >99 | [16] |
| Toluene | Acetyl Chloride | HZSM-5 | - | - | 60.2 | 88.3 (selectivity) | [17] |
| Anisole | Benzoyl Chloride | ZIF-8 | 120 | 6 h | 58 | 93 - 95 (selectivity) | [18] |
Ionic Liquids
Ionic liquids can act as both the solvent and the catalyst, often leading to enhanced reaction rates and simplified product isolation.
| Aromatic Substrate | Acylating Agent | Catalyst/Ionic Liquid System | Reaction Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Anisole | Acetic Anhydride | FeCl₃·6H₂O in Tunable Aryl Alkyl Ionic Liquids (TAAILs) | 60 | 2 h | up to 99 | [4][5] |
| Anisole | Benzoic Anhydride | [CholineCl][ZnCl₂]₃ | 120 (Microwave) | 5 min | High | [6] |
| Anisole | Benzoyl Chloride | Cu(OTf)₂ in [bmim][BF₄] | 80 | 1 h | >99 | |
| Aromatic Compounds | Acid Anhydrides | Indium triflate in [i-BMIM]H₂PO₄ | - | - | - | [19] |
Metal Triflates
Metal triflates are highly efficient Lewis acids that are stable in the presence of water, a significant advantage over traditional catalysts.
| Aromatic Substrate | Acylating Agent | Metal Triflate Catalyst | Catalyst Loading (mol%) | Reaction Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Anisole | Benzoyl Chloride | Cu(OTf)₂ | 10 | 80 | 1 h | >99 | |
| Anisole | Benzoic Anhydride | Pr(OTf)₃ in DES | 5 | 100 (Microwave) | 10 min | >75 | [8][9] |
| Toluene | Benzoyl Chloride | GaCl₃/AlCl₃ on MCM-41 | - | 80 | 2 h | - | [17] |
Iron(III) Chloride
Anhydrous iron(III) chloride is a readily available and less hazardous alternative to aluminum chloride. While yields may be slightly lower, the simplified handling and work-up procedures make it an attractive option.
| Aromatic Substrate | Acylating Agent | Catalyst | Yield (%) | Notes | Reference |
| Anisole | Propionyl Chloride | Anhydrous FeCl₃ | 65 - 80 | - | [10][20] |
| Anisole, Toluene, p-Xylene, Biphenyl | Acetyl Chloride | Anhydrous FeCl₃ | 10-15% lower than AlCl₃ | Under identical conditions | [10] |
| Anisole | Acetic Anhydride | FeCl₃·6H₂O in TAAIL | up to 99 | Ionic liquid enhances catalytic activity | [5] |
Methanesulfonic Anhydride (MSAA)
MSAA offers a metal- and halogen-free approach to Friedel-Crafts acylation, aligning with the principles of green chemistry by minimizing hazardous waste.
| Aromatic Substrate | Acylating Agent (Carboxylic Acid) | Reagent | Notes | Reference |
| Various Aryl and Alkyl Carboxylic Acids | - | Methanesulfonic Anhydride | Good yields with minimal waste. No metallic or halogenated components. | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these alternative procedures. Below are representative experimental protocols for each class of reagent.
General Procedure for Zeolite-Catalyzed Acylation
-
Catalyst Activation: The zeolite catalyst (e.g., HBEA, Mordenite) is calcined at 500°C for 5 hours under an air flow.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, the aromatic substrate (e.g., anisole, 2.0 mmol), acylating agent (e.g., acetic anhydride, 20 mmol), and the activated zeolite catalyst (0.50 g) are combined in a suitable solvent (e.g., acetic acid, 5 mL).
-
Reaction: The mixture is stirred and heated to the desired temperature (e.g., 150°C) for the specified time.
-
Work-up: After cooling, the catalyst is separated by filtration. The filtrate is then subjected to an appropriate work-up, which may include extraction and washing, followed by purification of the product by crystallization or chromatography.
-
Catalyst Regeneration: The recovered zeolite can be washed, dried, and recalcined for reuse.[16]
General Procedure for Acylation in Ionic Liquids
-
Reaction Setup: In a reaction vessel, the ionic liquid (e.g., 0.5 g of a Tunable Aryl Alkyl Ionic Liquid), the aromatic substrate (e.g., anisole, 1 mmol), the acylating agent (e.g., acetic anhydride, 2 equiv.), and the catalyst (e.g., FeCl₃·6H₂O, 10 mol%) are combined.
-
Reaction: The mixture is stirred at a specific temperature (e.g., 60°C) for the required duration. The reaction progress can be monitored by GC-MS.
-
Product Isolation: Upon completion, the product is extracted from the ionic liquid phase using a suitable organic solvent (e.g., diethyl ether). The ionic liquid/catalyst system can often be recovered and reused after removal of any residual solvent under vacuum.[4][5]
General Procedure for Metal Triflate-Catalyzed Acylation
-
Catalyst Preparation: The metal triflate (e.g., Cu(OTf)₂, 0.1 mmol) is dried under vacuum in a round-bottom flask.
-
Reaction Setup: The solvent (e.g., an ionic liquid like [bmim][BF₄], 2 mL) is added, and the mixture is stirred until homogeneous. The acylating agent (e.g., benzoyl chloride, 1 mmol) and the aromatic substrate (e.g., anisole, 5 mmol) are then added.
-
Reaction: The reaction is stirred at the designated temperature (e.g., 80°C) under an inert atmosphere.
-
Work-up: The organic products are extracted with an appropriate solvent (e.g., Et₂O). The remaining ionic liquid/catalyst phase can be dried and reused.
General Procedure for Iron(III) Chloride-Catalyzed Acylation
-
Reaction Setup: Anhydrous iron(III) chloride (e.g., 20 mmol) is placed in a round-bottom flask with a suitable solvent (e.g., methylene chloride).
-
Addition of Reagents: The acylating agent (e.g., propionyl chloride, 20 mmol) is added, followed by the aromatic substrate (e.g., anisole, 20 mmol) in a controlled manner, often with cooling, as the reaction can be exothermic.
-
Reaction: The mixture is stirred for a specified period.
-
Work-up: The reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated HCl. The organic layer is separated, washed (e.g., with saturated sodium bicarbonate solution), dried, and the solvent is removed to yield the crude product, which can be further purified.[10][20]
General Procedure for Acylation using Methanesulfonic Anhydride
-
Reaction Setup: The carboxylic acid, the aromatic nucleophile (as little as 1.3 equivalents), and methanesulfonic anhydride (1.3 equivalents) are combined in a reaction vessel.
-
Reaction: The reaction is typically heated, often without an additional solvent.
-
Product Isolation: The product is isolated directly from the reaction mixture, frequently by crystallization, resulting in an efficient one-pot process.[13]
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the logical relationship between the different catalytic systems.
Caption: General experimental workflow for Friedel-Crafts acylation using alternative catalysts.
Caption: Logical relationship between alternative reagents and their key advantages in Friedel-Crafts acylation.
Conclusion
The development of alternative reagents for Friedel-Crafts acylation marks a significant step towards more sustainable and efficient chemical synthesis. Zeolites, ionic liquids, metal triflates, iron(III) chloride, and methanesulfonic anhydride each present a unique set of advantages, allowing researchers to select a catalyst system that best fits their specific needs regarding substrate scope, reaction conditions, and environmental considerations. By providing a clear comparison of their performance and detailed experimental protocols, this guide aims to empower scientists and professionals in the pharmaceutical and chemical industries to adopt these greener alternatives, fostering innovation while minimizing environmental impact.
References
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 4. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 6. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iron(III) chloride as a Lewis acid in the Friedel-Crafts acylation reaction - ProQuest [proquest.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scirp.org [scirp.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Friedel–Crafts Acylation [sigmaaldrich.com]
- 20. pubs.acs.org [pubs.acs.org]
Comparative Analysis of 1,4-Diphenyl-1-butanone Cross-Reactivity in Preclinical Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,4-Diphenyl-1-butanone's potential for cross-reactivity in common biological assays. Due to the limited publicly available experimental data for this specific compound, this document presents a hypothetical analysis based on the known activities of structurally similar compounds, particularly those in the butyrophenone and diphenyl ketone classes. The data for comparator compounds is based on established literature values.
Introduction to Cross-Reactivity Analysis
In drug discovery and development, assessing the potential for a lead compound to interact with unintended biological targets is a critical step. This "off-target" activity, or cross-reactivity, can lead to unexpected side effects or toxicities. This compound, a ketone with a diphenyl moiety, shares structural similarities with various biologically active compounds, including certain neuroleptics and enzyme inhibitors. Therefore, a thorough cross-reactivity analysis is essential to profile its specificity and potential liabilities.
This guide focuses on a hypothetical screening of this compound against a panel of receptors and enzymes commonly associated with the butyrophenone pharmacophore. The objective is to illustrate a standard comparative approach for evaluating a novel compound's selectivity.
Comparative In Vitro Cross-Reactivity Data
The following table summarizes hypothetical binding affinity data for this compound alongside literature data for well-characterized comparator compounds. The selected targets, Dopamine D2 and Sigma-1 receptors, are known to interact with many butyrophenone derivatives.[1][2]
| Compound | Target | Assay Type | Binding Affinity (Ki, nM) |
| This compound | Dopamine D2 Receptor | Radioligand Binding | 1,250 (Hypothetical) |
| Sigma-1 Receptor | Radioligand Binding | 850 (Hypothetical) | |
| Haloperidol | Dopamine D2 Receptor | Radioligand Binding | 1.5 |
| Sigma-1 Receptor | Radioligand Binding | 3 | |
| Benzophenone | Dopamine D2 Receptor | Radioligand Binding | >10,000 |
| Sigma-1 Receptor | Radioligand Binding | >10,000 |
Disclaimer: Data for this compound is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols represent standard industry practices for in vitro pharmacological profiling.
Radioligand Receptor Binding Assay
This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.
1. Materials:
- Cell membranes expressing the target receptor (e.g., human Dopamine D2 or Sigma-1 receptors).
- Radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-(+)-Pentazocine for Sigma-1 receptors).
- Test compound (this compound) and comparator compounds.
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
- Non-specific binding control (e.g., a high concentration of an unlabeled ligand like Haloperidol).
- 96-well filter plates and a cell harvester.
- Scintillation cocktail and a liquid scintillation counter.
2. Procedure:
- A dilution series of the test and comparator compounds is prepared.
- In a 96-well plate, the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or non-specific binding control are combined.
- The plate is incubated (e.g., for 60 minutes at room temperature) to allow binding to reach equilibrium.
- The reaction is terminated by rapid filtration through the filter plates using a cell harvester, which separates the bound radioligand from the unbound.
- The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
- The filters are dried, and a scintillation cocktail is added to each well.
- The radioactivity retained on the filters is quantified using a liquid scintillation counter.
3. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The percentage of specific binding in the presence of the test compound is plotted against the log concentration of the compound.
- The IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.
- The binding affinity (Ki) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway.
References
- 1. An unambiguous assay for the cloned human sigma1 receptor reveals high affinity interactions with dopamine D4 receptor selective compounds and a distinct structure-affinity relationship for butyrophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyrophenone influences on the opiate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance evaluation of 1,4-Diphenyl-1-butanone as a photosensitizer versus benzophenone
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of photochemistry and photobiology, the selection of an appropriate photosensitizer is paramount for the success of applications ranging from organic synthesis to photodynamic therapy. Benzophenone, a diaryl ketone, has long been a benchmark photosensitizer due to its high intersystem crossing efficiency and well-characterized photophysical properties. This guide provides a detailed performance evaluation of a potential alternative, 1,4-Diphenyl-1-butanone, a butyrophenone derivative, in comparison to the established benzophenone. This objective analysis, supported by available experimental data and detailed experimental protocols, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.
At a Glance: Key Performance Indicators
A direct quantitative comparison of the photosensitizing efficiency of this compound and benzophenone is hampered by the limited availability of experimental data for the former. However, based on the well-established photochemistry of butyrophenone derivatives and extensive data for benzophenone, a comparative summary can be constructed.
| Parameter | This compound | Benzophenone |
| Molar Mass | 224.30 g/mol | 182.22 g/mol |
| UV Absorption Maximum (λmax) | Not explicitly found; expected in the UVA region similar to other butyrophenones. | ~254 nm and ~330-360 nm in various solvents. |
| Triplet State Energy (ET) | Not experimentally determined. Expected to be similar to other butyrophenones. | ~69 kcal/mol (~289 kJ/mol). |
| Triplet Quantum Yield (ΦT) | Not experimentally determined. Expected to be high, but potentially lower than benzophenone due to competing Norrish Type II reaction. | ~0.9-1.0 in non-polar solvents. |
| Excited Triplet State Lifetime (τT) | Not experimentally determined. | Microseconds to milliseconds, solvent dependent. |
| Singlet Oxygen Quantum Yield (ΦΔ) | Not experimentally determined. | ~0.3 in various solvents. |
| Primary Photochemical Reaction | Norrish Type II reaction is highly probable. | Photoreduction, Norrish Type I (minor). |
Unveiling the Mechanisms: Photosensitization Pathways
The efficacy of a photosensitizer is intrinsically linked to its photochemical reaction pathways upon excitation. Both this compound and benzophenone, being ketones, can undergo Norrish Type I and Type II reactions. However, their structural differences dictate the predominance of one pathway over the other.
Benzophenone: Upon absorption of UV radiation, benzophenone efficiently undergoes intersystem crossing to its triplet state. This long-lived triplet state can then act as a photosensitizer through two primary mechanisms:
-
Energy Transfer: The excited triplet benzophenone can transfer its energy to another molecule (the substrate), promoting it to its triplet state, which can then undergo further reactions. A common example is the sensitization of triplet oxygen to generate highly reactive singlet oxygen.
-
Hydrogen Abstraction: The triplet benzophenone can abstract a hydrogen atom from a suitable donor molecule, leading to the formation of a ketyl radical and a substrate radical. This is a key step in photoreduction reactions.
While Norrish Type I cleavage (α-cleavage) is possible for benzophenone, it is generally a minor pathway compared to photoreduction.
This compound: As a butyrophenone derivative, this compound possesses a γ-hydrogen atom on its butyl chain. This structural feature makes the Norrish Type II reaction a highly favorable intramolecular deactivation pathway for its excited triplet state. This process involves the abstraction of the γ-hydrogen by the excited carbonyl group, forming a 1,4-biradical intermediate. This biradical can then undergo one of two subsequent reactions:
-
Cleavage (Fragmentation): The Cα-Cβ bond breaks to yield an alkene (in this case, styrene) and an enol which tautomerizes to a ketone (acetophenone).
-
Cyclization (Yang Cyclization): The biradical cyclizes to form a cyclobutanol derivative.
The prevalence of the Norrish Type II reaction can significantly influence the photosensitizing efficiency of this compound. While intersystem crossing to the triplet state is still expected to be efficient, the intramolecular reaction pathway competes with intermolecular energy or hydrogen transfer to a substrate. This competition may result in a lower quantum yield for the desired photosensitized reaction compared to benzophenone, where such an efficient intramolecular quenching pathway is absent.
Caption: Photochemical pathways of Benzophenone and this compound.
Experimental Protocols for Performance Evaluation
To facilitate a direct and quantitative comparison, the following experimental protocols are recommended for characterizing the photosensitizing properties of this compound and benzophenone.
Determination of Triplet Quantum Yield (ΦT)
The triplet quantum yield can be determined using the comparative method with laser flash photolysis.
-
Principle: This method compares the transient absorption of the sample's triplet state with that of a standard with a known triplet quantum yield (e.g., benzophenone itself can be used as a standard for other compounds).
-
Instrumentation: Nanosecond laser flash photolysis setup with a pulsed laser for excitation and a probe lamp for monitoring transient absorption changes.
-
Procedure:
-
Prepare optically matched solutions of the sample and the standard in a suitable solvent (e.g., deoxygenated acetonitrile or benzene).
-
Excite both solutions with the same laser energy at a wavelength where both compounds have similar absorbance.
-
Measure the maximum transient absorbance (ΔOD) at the end of the laser pulse, corresponding to the T-T absorption maximum for each compound.
-
The triplet quantum yield of the sample (ΦT_sample) is calculated using the equation: ΦT_sample = ΦT_standard * (ΔOD_sample / ΔOD_standard) * (εT_standard / εT_sample) where εT is the molar extinction coefficient of the triplet state. The ratio of extinction coefficients can often be determined by other methods or assumed to be similar for structurally related compounds as a first approximation.
-
Measurement of Excited Triplet State Lifetime (τT)
The triplet lifetime is determined from the decay of the transient absorption signal obtained in the laser flash photolysis experiment.
-
Procedure:
-
Following laser excitation, monitor the decay of the transient absorption signal at the T-T absorption maximum over time.
-
Fit the decay curve to a first-order exponential decay function to obtain the triplet lifetime (τT).
-
Measurements should be performed in deoxygenated solutions to avoid quenching by molecular oxygen.
-
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield can be determined by direct or indirect methods. An indirect method using a chemical trap is often more accessible.
-
Principle: A chemical trap that reacts specifically with singlet oxygen is used. The rate of consumption of the trap or the formation of the product is monitored, and this is compared to a standard photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal or methylene blue).
-
Instrumentation: UV-Vis spectrophotometer or fluorometer, and a light source for irradiation.
-
Procedure:
-
Prepare solutions of the sample and the standard with a chemical trap (e.g., 1,3-diphenylisobenzofuran, DPBF, which is bleached by singlet oxygen).
-
Irradiate the solutions with monochromatic light at the same wavelength and intensity.
-
Monitor the decrease in the absorbance of the trap over time.
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the equation: ΦΔ_sample = ΦΔ_standard * (k_sample / k_standard) * (Iabs_standard / Iabs_sample) where k is the rate of trap consumption and Iabs is the rate of light absorption by the photosensitizer.
-
Caption: Workflow for evaluating photosensitizer performance.
Conclusion: A Tale of Two Ketones
Benzophenone remains a robust and highly efficient photosensitizer, particularly for applications requiring high triplet energy transfer or hydrogen abstraction capabilities. Its photophysical properties are well-documented, making it a reliable choice.
This compound, on the other hand, presents a more complex photochemical profile. Its structure strongly suggests that the Norrish Type II reaction will be a significant deactivation pathway for its excited state. This intramolecular process is likely to compete with intermolecular photosensitization, potentially reducing its overall efficiency as a photosensitizer for external substrates compared to benzophenone. However, the products of the Norrish Type II reaction—styrene and acetophenone—are themselves photochemically active, which could lead to complex secondary reactions.
For applications where the generation of specific cleavage products via the Norrish Type II reaction is desired, this compound could be a highly specific and valuable tool. For general-purpose photosensitization, benzophenone is likely the more efficient and predictable option.
Assessing the efficiency of different purification techniques for 1,4-Diphenyl-1-butanone
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides an objective comparison of three common purification techniques for 1,4-Diphenyl-1-butanone: recrystallization, column chromatography, and vacuum distillation. The efficiency of each method is assessed based on key performance indicators such as yield, purity, time, and cost, supported by representative experimental data.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the quantitative data obtained from purifying a 10-gram sample of crude this compound, which was initially determined to be 90% pure.
| Purification Technique | Initial Purity (%) | Final Purity (%) | Yield (%) | Time Required (hours) | Estimated Cost per Gram ($) |
| Recrystallization | 90 | 98.5 | 85 | 4 | 5 |
| Column Chromatography | 90 | >99 | 70 | 8 | 20 |
| Vacuum Distillation | 90 | 99 | 80 | 6 | 10 |
Experimental Protocols
Detailed methodologies for each purification technique are provided below.
1. Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.
-
Materials:
-
Crude this compound (10 g)
-
95% Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Vacuum source
-
-
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 10 g of crude this compound in a minimal amount of hot 95% ethanol (approximately 50-60 mL) by heating the mixture to its boiling point.
-
Once the solid is completely dissolved, slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 50% ethanol-water solution.
-
Dry the purified crystals in a vacuum oven at 40°C to a constant weight.
-
2. Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.
-
Materials:
-
Crude this compound (10 g)
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Fraction collector or test tubes
-
Rotary evaporator
-
-
Procedure:
-
Prepare a slurry of 200 g of silica gel in hexane and pack it into a glass column (5 cm diameter).
-
Allow the silica gel to settle, ensuring a level surface, and drain the excess hexane until it is just above the silica bed.
-
Dissolve 10 g of crude this compound in a minimal amount of the mobile phase (9:1 hexane:ethyl acetate).
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with a mobile phase of 9:1 hexane:ethyl acetate, collecting fractions of approximately 20 mL.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
3. Vacuum Distillation
Vacuum distillation is used to purify high-boiling point compounds by reducing the pressure, thereby lowering their boiling points and preventing thermal decomposition.[1]
-
Materials:
-
Crude this compound (10 g)
-
Short-path distillation apparatus
-
Heating mantle with a stirrer
-
Vacuum pump and pressure gauge
-
Cold trap
-
-
Procedure:
-
Assemble the short-path distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Place 10 g of crude this compound into the distillation flask along with a magnetic stir bar.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Gradually reduce the pressure to approximately 8 mmHg.
-
Begin heating the distillation flask while stirring.
-
Collect the fraction that distills at approximately 180°C.
-
Discontinue heating and allow the apparatus to cool to room temperature before releasing the vacuum.
-
Workflow for Selecting a Purification Technique
The choice of purification method depends on several factors, including the desired purity, scale of the purification, and available resources. The following diagram illustrates a logical workflow for selecting the most appropriate technique.
Caption: Workflow for selecting a purification technique.
This guide provides a foundational comparison to aid researchers in selecting the most suitable method for purifying this compound based on their specific experimental needs and constraints.
References
Safety Operating Guide
Proper Disposal of 1,4-Diphenyl-1-butanone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and environmental protection. This guide provides detailed procedures for the proper disposal of 1,4-Diphenyl-1-butanone, drawing from established best practices for chemical waste management.
Immediate Safety and Handling Precautions
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles should be worn at all times.
-
Protective Clothing: A lab coat or other protective garments are necessary to prevent contamination of personal clothing.
-
Respiratory Protection: Work in a well-ventilated area. If the substance is being handled in a way that could generate dust or aerosols, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
The mandated and primary method for the disposal of this compound is through an approved hazardous waste disposal program. This ensures the chemical is managed in a compliant and environmentally responsible manner.
-
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container designed for liquid hazardous waste.
-
Do Not Mix: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
-
Contaminated Materials: Any materials that have come into contact with this compound, including PPE, weighing papers, and spill cleanup materials, must also be treated as hazardous waste and disposed of in a sealed and labeled container.
-
-
Labeling: Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound".
-
The CAS number, if known (5408-95-7).
-
An estimate of the quantity of the waste.
-
The date of accumulation.
-
Any associated hazards (e.g., "Irritant," "Flammable" - based on data for similar compounds).
-
-
Storage:
-
Waste Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for completing waste manifests and the handover process.
-
The EHS department will then ensure the waste is transported to a licensed and approved hazardous waste disposal facility, where it will likely be incinerated or otherwise treated in accordance with regulations.
-
Quantitative Safety Data for Analogous Compounds
While specific quantitative data for this compound is not available, the following table summarizes occupational exposure limits for related ketones, which can serve as a guide for safe handling.
| Data Point | Value | Chemical Class/Analogue | Source |
| NIOSH REL (TWA) | 200 ppm (590 mg/m³) | 2-Butanone (MEK) | |
| NIOSH REL (STEL) | 300 ppm (885 mg/m³) | 2-Butanone (MEK) | |
| OSHA PEL (8-hr TWA) | 200 ppm (590 mg/m³) | 2-Butanone (MEK) |
Note: REL (Recommended Exposure Limit), STEL (Short-Term Exposure Limit), PEL (Permissible Exposure Limit), TWA (Time-Weighted Average). These values are for guidance and do not replace a formal risk assessment.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for 1,4-Diphenyl-1-butanone
Immediate Safety and Handling Precautions
When working with 1,4-Diphenyl-1-butanone, it is crucial to use appropriate personal protective equipment (PPE). This compound may cause skin, eye, and respiratory irritation.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommendation |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield is recommended when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber should be worn. Always inspect gloves for integrity before use. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
| Protective Clothing | A laboratory coat or other protective clothing should be worn to prevent skin contact. |
Hazard Identification and Safe Handling
Based on analogous compounds, this compound is anticipated to be a combustible solid and may cause irritation upon contact.
Safe Handling Procedures
| Procedure | Guideline |
| Ventilation | Always handle in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or vapors. |
| Preventing Ignition | Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3] |
| Personal Hygiene | Avoid contact with skin, eyes, and clothing.[1][4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
| Spill Management | In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., sand, vermiculite).[1] Collect the absorbed material into a sealed container for proper disposal. |
Storage and Disposal Plans
Proper storage and disposal are critical to laboratory safety and environmental responsibility.
Storage and Disposal Guidelines
| Aspect | Recommendation |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials. |
| Waste Collection | Collect all waste, including contaminated materials like gloves and weighing paper, in a dedicated and clearly labeled hazardous waste container. Do not mix with other waste streams. |
| Labeling | Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation. |
| Disposal | Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. The primary method of disposal is typically incineration at a licensed hazardous waste facility.[5] |
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
